molecular formula C28H26NO5P B2656365 Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate CAS No. 73270-46-9

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

Cat. No.: B2656365
CAS No.: 73270-46-9
M. Wt: 487.492
InChI Key: BKNZWAJOKMJQBT-UHFFFAOYSA-N
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Description

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate (CAS 65164-83-2) is a protected aminophosphonate ester that serves as a critical building block in the synthesis of phosphonopeptides. These peptides are phosphorus analogues where a phosphonic acid derivative replaces a typical amino acid residue, making them highly valuable as enzyme inhibitors and for inducing catalytic antibodies . The compound's structure features a Cbz (benzyloxycarbonyl) protected amino group and diphenyl phosphonate esters, which are strategically designed for further chemical modification. Phosphonopeptides are primarily recognized as potent and specific mechanism-based inhibitors of serine proteases . They function as transition state analogues, where the tetrahedral phosphorus center mimics the transition state of peptide bond hydrolysis . The mechanism involves irreversible transesterification with the active-site serine residue, forming a covalent enzyme-inhibitor complex that inactivates the protease . The diphenyl ester group is a common feature in these inhibitors, as the phenyl groups can act as leaving groups during the phosphonylation of the target enzyme . Researchers utilize this compound to develop inhibitors for various serine proteases, which are implicated in numerous physiological and pathological processes, including those secreted by neutrophils like human neutrophil elastase . The typical synthetic route to incorporate such phosphonate building blocks into peptides often involves the activation of the phosphonate as a phosphonochloridate, followed by coupling with an amino acid or peptide ester . According to supplier data, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNZWAJOKMJQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a potent, irreversible, mechanism-based inhibitor designed to target serine proteases with chymotrypsin-like specificity.[1] Structurally, it is a diphenyl phosphonate analog of N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe).[1] By replacing the scissile carbonyl carbon of the natural substrate with an electrophilic phosphorus atom, this compound acts as a "suicide substrate," trapping the enzyme in a stable covalent adduct that mimics the tetrahedral transition state of peptide hydrolysis.

This guide details the chemical synthesis, mechanism of inactivation, and kinetic characterization of this compound, providing a roadmap for its application in drug discovery and structural biology.

Chemical Identity & Structural Logic[1][2]

The efficacy of this inhibitor stems from its tripartite structure, designed to satisfy the S1 specificity pocket of the target enzyme while presenting a reactive warhead.

ComponentChemical MoietyFunction
P1 Recognition Element 2-Phenylethane backboneMimics the Phenylalanine side chain (

), targeting the hydrophobic S1 pocket of chymotrypsin-like enzymes.[1]
N-Terminal Protection Carboxybenzyl (Cbz)Occupies the S2 subsite, providing binding energy and preventing non-specific amine protonation.[1]
Electrophilic Warhead Diphenyl PhosphonateThe reactive center. The phosphorus atom is susceptible to nucleophilic attack by the catalytic Serine-OH.
Leaving Group Phenol (x2)Good leaving groups that facilitate the formation of the covalent phosphonyl-enzyme complex.

Synthesis: The Oleksyszyn Reaction[3][4][5]

The most robust method for synthesizing


-aminoalkylphosphonate diphenyl esters is the Oleksyszyn Reaction . This three-component condensation allows for the rapid assembly of the inhibitor from readily available aldehydes, carbamates, and phosphites.
Reaction Scheme

The synthesis involves the condensation of Phenylacetaldehyde (aldehyde), Benzyl Carbamate (amine source), and Triphenyl Phosphite (phosphorus source) in the presence of a Lewis acid catalyst.

Detailed Protocol

Reagents:

  • Phenylacetaldehyde (10 mmol)[1]

  • Benzyl carbamate (

    
    ) (10 mmol)[1]
    
  • Triphenyl phosphite (

    
    ) (10 mmol)[1]
    
  • Glacial Acetic Acid (Solvent/Catalyst) or

    
     in DCM.[1]
    

Step-by-Step Methodology:

  • Activation: Dissolve Benzyl carbamate and Triphenyl phosphite in glacial acetic acid (20 mL) in a round-bottom flask.

  • Addition: Add Phenylacetaldehyde dropwise to the mixture at room temperature.

  • Condensation: Heat the mixture to 80°C for 1-2 hours. The reaction proceeds via the formation of an imine intermediate, followed by the nucleophilic attack of the phosphite.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the oily residue in methanol to induce crystallization or purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
     NMR (typically 
    
    
    
    12-20 ppm relative to
    
    
    ).
Synthesis Workflow Diagram[1]

OleksyszynSynthesis Aldehyde Phenylacetaldehyde (Aldehyde) Imine N-Acyliminium Intermediate Aldehyde->Imine Condensation (AcOH, 80°C) Carbamate Benzyl Carbamate (Amine Source) Carbamate->Imine Condensation (AcOH, 80°C) Phosphite Triphenyl Phosphite (P-Source) Product Diphenyl 1-(Cbz-Amino)- 2-phenylethanephosphonate Phosphite->Product P-C Bond Formation Imine->Product P-C Bond Formation

Caption: The Oleksyszyn three-component condensation pathway for rapid inhibitor assembly.

Mechanism of Action

Diphenyl phosphonates are mechanism-based irreversible inhibitors .[1] They do not merely bind to the active site; they chemically modify it.

The Inhibition Cascade
  • Association (

    
    ):  The inhibitor binds to the enzyme's active site (S1 pocket) reversibly.[1]
    
  • Phosphorylation (

    
    ):  The catalytic Serine-OH (
    
    
    
    in chymotrypsin) attacks the phosphorus atom.[1]
  • Leaving Group Departure: One phenol molecule is expelled, forming a stable covalent phosphonyl-enzyme adduct.[1]

  • Aging (Optional): Over time, the second phenol group may be hydrolyzed by water (catalyzed by His57), resulting in a mono-ester phosphonate species that is virtually non-hydrolyzable (the "aged" enzyme).[1]

Mechanistic Pathway Diagram[1]

Mechanism Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis Binding (Ki) Inhibitor Inhibitor (R-P(O)(OPh)2) Inhibitor->Michaelis Binding (Ki) Transition Tetrahedral Intermediate Michaelis->Transition Ser-OH Attack Covalent Phosphonyl-Enzyme Adduct (Stable) Transition->Covalent k_inact Phenol Phenol Release Transition->Phenol Leaving Group

Caption: Step-wise irreversible inactivation of serine proteases by diphenyl phosphonates.

Kinetic Characterization

To validate the inhibitor, one must determine the second-order rate constant of inactivation (


). This is superior to 

for irreversible inhibitors as it accounts for time-dependency.[1]
Experimental Protocol (Kitz & Wilson Method)[1]
  • Preparation: Prepare enzyme stock (e.g.,

    
    -Chymotrypsin) and inhibitor stocks in DMSO.
    
  • Incubation: Incubate the enzyme with varying concentrations of the inhibitor (

    
    ) in buffer (pH 7.4, Tris-HCl) at 25°C.
    
  • Sampling: At specific time intervals (

    
    ), remove an aliquot and add it to a solution containing a chromogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA).[1]
    
  • Measurement: Measure residual enzyme activity (

    
    ) relative to a control without inhibitor (
    
    
    
    ).
  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) to get the observed rate constant (
      
      
      ) for each
      
      
      .[1]
    • Plot

      
       vs. 
      
      
      
      .[1]
    • The y-intercept gives

      
       and the x-intercept gives 
      
      
      
      .[1]
Expected Kinetic Profile[1]
ParameterDefinitionTypical Range (Chymotrypsin)

Dissociation constant of the initial complex


Rate of covalent bond formation


Specificity constant (Efficiency)

Note: High


 values indicate a potent inhibitor that rapidly acylates the enzyme at low concentrations.[1]

Applications in Drug Development

Activity-Based Protein Profiling (ABPP)

While this specific compound is an inhibitor, its structure serves as a scaffold for ABPs.[1] By replacing the Cbz group with a biotinylated linker or a fluorophore, researchers can create probes that selectively label active chymotrypsin-like enzymes in complex proteomes.

Therapeutic Candidates

Diphenyl phosphonates are explored for treating diseases driven by dysregulated serine proteases:

  • Inflammation: Inhibition of Cathepsin G and Chymase in mast cells.

  • Oncology: Targeting tumor-associated proteases involved in metastasis.[1]

Safety & Handling

  • Phenol Release: The reaction with the enzyme (and slow hydrolysis in water) releases phenol, which is toxic and corrosive. Handle in a fume hood.

  • Stability: Store lyophilized powder at -20°C. Solutions in DMSO are stable for weeks at -20°C but hydrolyze slowly in aqueous buffers (half-life

    
     6-10 hours at pH 7.5).[1]
    
  • PPE: Wear nitrile gloves and safety glasses.[1] Organophosphonates can be absorbed through the skin.

References

  • Oleksyszyn, J., Subotkowska, L., & Mastalerz, P. (1979). Diphenyl 1-aminoalkanephosphonates. Synthesis, 1979(12), 985-986.[1] Link[1]

  • Powers, J. C., & Gupton, B. F. (1977). Reaction of serine proteases with aza-amino acid derivatives. Methods in Enzymology, 46, 197-208. Link

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485-493.[1] Link[1]

  • Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - Design and mechanism of action of organophosphorus inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687.[1] Link[1]

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link

Sources

Structure and properties of Cbz-protected α-aminophosphonates

Technical Guide: Structure, Synthesis, and Properties of Cbz-Protected -Aminophosphonates

Executive Summary


1

The Cbz (Carboxybenzyl) protected


-aminophosphonate2

Structural Architecture & Pharmacophore Design

Bioisosterism and Transition State Mimicry

The biological potency of



  • Amino Acid (Ground State): Planar carbonyl, trigonal geometry.

  • Hydrolysis Intermediate: Tetrahedral carbon (short-lived).

  • Aminophosphonate (Inhibitor): Stable tetrahedral phosphorus.

This structural congruence allows the phosphonate to "lock" the enzyme active site, acting as a "suicide substrate" or competitive inhibitor.

The Role of the Cbz Group

The Benzyloxycarbonyl (Cbz or Z) group is not merely a passive protector; it influences the physicochemical profile:

  • Stability: It suppresses the nucleophilicity of the nitrogen, preventing intramolecular cyclization (e.g., to phostams) during phosphonate ester hydrolysis.

  • Crystallinity: The aromatic ring facilitates

    
     stacking, often yielding crystalline solids that are easier to purify than their free amine counterparts.
    
  • Orthogonality: It is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), removable primarily via catalytic hydrogenolysis.

Structural Visualization (DOT)

Bioisosterecluster_0Natural Substratecluster_1Inhibitor DesignAAα-Amino Acid(Planar Carbonyl)TSTransition State(Tetrahedral Intermediate)AA->TSEnzymaticHydrolysisAPα-Aminophosphonate(Stable Tetrahedral Phosphorus)TS->APStructural MimicryEnzEnzyme Active SiteAP->EnzHigh AffinityBinding

Figure 1: Mechanistic basis for

Synthetic Pathways & Mechanistic Insights

Direct synthesis of Cbz-protected

Three-Component Modified Kabachnik-Fields Reaction
The Modified Kabachnik-Fields Reaction

Standard Kabachnik-Fields reactions use free amines. However, using Benzyl carbamate (Cbz-NH2) directly as the nitrogen source allows for the one-pot formation of the protected product.

Reaction Components:

  • Amine Source: Benzyl carbamate (Nucleophile/Acidic N-H).

  • Carbonyl: Aldehyde (Electrophile).

  • Phosphorus Source: Trialkyl phosphite or Dialkyl phosphite.[3][4]

Mechanism: The reaction proceeds via the in situ formation of a Cbz-protected imine (N-acylimine species), which is highly electrophilic. The phosphorus nucleophile then attacks this intermediate.

Synthetic Workflow Diagram

Synthesiscluster_inputsR1Benzyl Carbamate(Cbz-NH2)Step1Condensation(Lewis Acid / Heat)R1->Step1R2Aldehyde(R-CHO)R2->Step1R3Phosphite(P(OR')3)Step2Phosphonylation(Pudovik-type addition)R3->Step2ImineIntermed: N-Cbz ImineStep1->ImineImine->Step2ProductCbz-α-AminophosphonateStep2->Product

Figure 2: One-pot synthetic pathway utilizing Benzyl Carbamate to directly yield the protected pharmacophore.

Physicochemical Properties & Characterization

Accurate identification relies on NMR spectroscopy, specifically

Spectral Data Summary
ParameterMethodCharacteristic Range/ValueNotes

Shift
NMR

15.0 – 25.0 ppm
Decoupled. Shifts upfield (lower ppm) if P-OH is present.

(P-C-H)
NMR

4.0 – 5.5 ppm
Appears as a doublet of doublets (

).

(C-P)
NMR

45 – 55 ppm
Large coupling constant (

).
IR Stretch FTIR1200 – 1250 cm

Characteristic P=O stretching.[5]
IR Stretch FTIR1680 – 1720 cm

Cbz Carbonyl (Carbamate).
Crystallographic Features

X-ray studies of Cbz-aminophosphonates typically reveal:

  • Hydrogen Bonding: Strong intermolecular networks involving the P=O acceptor and the N-H donor.[2]

  • Conformation: The Cbz group usually adopts a trans conformation relative to the C-N bond to minimize steric clash with the bulky phosphonate esters.

Experimental Protocols

Protocol A: Direct Synthesis via Thermal Solvent-Free Condensation

Rationale: Solvent-free conditions maximize concentration, driving the equilibrium of the condensation step without the need for water scavengers.

Reagents:

  • Benzaldehyde (10 mmol)

  • Benzyl carbamate (10 mmol)

  • Triphenyl phosphite (10 mmol) [Note: Triphenyl phosphite is often more reactive in these conditions than triethyl phosphite]

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine benzaldehyde and benzyl carbamate.

  • Addition: Add triphenyl phosphite followed by glacial acetic acid.

  • Reaction: Heat the mixture to 80–90 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The formation of a thick oil or solid precipitate usually indicates progress.

  • Workup: Cool to room temperature. Add Ethanol (10 mL) to the crude mixture.

  • Crystallization: Scratch the side of the flask or sonicate to induce precipitation. The Cbz-protected aminophosphonate often crystallizes directly from the cooling mixture.

  • Purification: Filter the white solid and wash with cold ethanol/ether. Recrystallize from EtOH if necessary.

Protocol B: Deprotection (Cbz Removal)

Rationale: Hydrogenolysis is the "gold standard" for Cbz removal, yielding the free amine and toluene (inert).

Reagents:

  • Cbz-

    
    -aminophosphonate (1 mmol)
    
  • Pd/C (10% w/w loading, 10% by weight of substrate)

  • Methanol (10 mL)

  • Hydrogen Balloon (1 atm)

Procedure:

  • Dissolution: Dissolve the substrate in Methanol. (If solubility is poor, use a MeOH/DCM mixture).

  • Catalyst Addition: CAUTION: Add Pd/C carefully under an argon blanket (pyrophoric).

  • Hydrogenation: Purge the flask with

    
     gas (balloon). Stir vigorously at Room Temperature for 4–12 hours.
    
  • Monitoring: Monitor by

    
     NMR. A slight shift (0.5 - 1.0 ppm) often occurs upon deprotection, but TLC (ninhydrin stain) is more effective for detecting the free amine.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Isolation: Evaporate solvent to yield the free

    
    -aminophosphonate.
    

References

  • Kabachnik-Fields Reaction Review: Cherkasov, R. A., & Galkin, V. I. (1998).[3] The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

  • Bioactivity & Structure: Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • NMR Characterization: Kudzin, Z. H., et al. (2002). 31P NMR characterization of alpha-aminoalkanephosphonic acids. Journal of Organometallic Chemistry.

  • Cbz Deprotection Methodologies: Felpin, F. X., & Fouquet, E. (2010).[6] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[6] Chemistry – A European Journal.

  • Direct Synthesis from Carbamates: Oleksyszyn, J., et al. (1979). 1-Aminoalkanephosphonates via reaction of aldehydes with carbamates and triphenyl phosphite. Synthesis.

Precision Targeting: Mechanism and Application of Phosphonate-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the mechanistic principles, kinetic characterization, and experimental application of phosphonate-based protease inhibitors. Unlike reversible inhibitors that rely solely on non-covalent affinity, phosphonate inhibitors act as transition-state analogs that irreversibly phosphonylate the active site serine. This unique mechanism—combining structural mimicry of the tetrahedral intermediate with covalent trapping—enables exceptional potency and specificity. This document serves as a blueprint for researchers leveraging these compounds for therapeutic development and Activity-Based Protein Profiling (ABPP).

Molecular Mechanism: The Warhead Chemistry

The efficacy of phosphonate inhibitors, specifically diaryl


-aminoalkylphosphonates , stems from their ability to deceive the protease machinery. The phosphonate group acts as a "suicide warhead," mimicking the scissile peptide bond of a natural substrate.
The Reaction Pathway

The inhibition proceeds via a distinct multi-step mechanism involving nucleophilic attack, transition state mimicry, and irreversible adduct formation.

  • Michaelis Complex Formation (

    
    ):  The inhibitor binds to the active site. The peptidyl side chains (
    
    
    
    ) occupy the specificity pockets (
    
    
    ), positioning the phosphorus atom in proximity to the catalytic serine.
  • Nucleophilic Attack: The hydroxyl oxygen of the catalytic serine attacks the electrophilic phosphorus atom.[1][2]

  • Pentacoordinate Transition State: This attack generates a trigonal bipyramidal pentacoordinate intermediate. This structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis, but it is stabilized by the phosphonate architecture.

  • Leaving Group Departure (Phosphonylation): The structure collapses, expelling one phenoxy group (phenol). This results in a stable, covalent phosphonyl-enzyme adduct .

  • Aging (Secondary Irreversibility): Over time (hours to days), the second phenoxy group may be hydrolyzed (the "aging" process), leaving a negatively charged monophenyl phosphonate ester that is virtually resistant to reactivation (dephosphorylation).

Visualization of the Mechanism

The following diagram illustrates the transformation from non-covalent binding to the "aged" irreversible complex.

PhosphonateMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex Kd (Binding) Inhibitor Inhibitor (Diaryl Phosphonate) Inhibitor->Complex Kd (Binding) TS Pentacoordinate Transition State Complex->TS Ser-OH Attack Adduct Covalent Adduct (Phosphonyl-Enzyme) TS->Adduct Loss of Phenol (k_inact) Aged Aged Complex (Stable Monoester) Adduct->Aged Hydrolysis (Slow)

Caption: Step-wise mechanism of serine protease inhibition by diaryl phosphonates, culminating in the highly stable aged complex.

Structural Determinants of Specificity[3]

The "warhead" provides the reactivity, but the peptidyl moiety dictates the specificity.

Structural ComponentFunctionMechanistic Role
Phosphorus Center ElectrophileTarget for Ser-OH nucleophilic attack; mimics carbonyl carbon.
Phenoxy Groups Leaving GroupsElectron-withdrawing nature increases P electrophilicity; leaving ability drives adduct formation.

-Aminoalkyl Group
P1 MimicFits into the S1 specificity pocket (e.g., Val for Elastase, Arg for Trypsin).
Peptidyl Extension P2-P4 MimicsInteracts with distal subsites (S2-S4) to increase affinity (

) and orientation.
Phosphonyl Oxygen H-Bond AcceptorOccupies the oxyanion hole , stabilizing the adduct via H-bonds with backbone amides.

Experimental Protocol: Kinetic Characterization

To validate a phosphonate inhibitor, one must determine the second-order rate constant of inactivation (


). This metric is superior to 

for irreversible inhibitors as it accounts for time-dependency.
Experimental Design (Kitz & Wilson Method)

Objective: Determine


 (max rate of inactivation) and 

(affinity of reversible complex).

Reagents:

  • Target Protease (purified, active site titrated).

  • Chromogenic/Fluorogenic Substrate (

    
     must be known).
    
  • Phosphonate Inhibitor (prepare serial dilutions in DMSO).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

Protocol:

  • Incubation: Mix Enzyme (

    
    ) with Inhibitor (
    
    
    
    ) at 5-7 different concentrations (
    
    
    ). Include a DMSO control (
    
    
    ).
  • Time-Point Sampling: At discrete time intervals (

    
     min), remove an aliquot of the 
    
    
    
    mixture.
  • Activity Measurement: Dilute the aliquot into a solution containing the Substrate (

    
    ) at a saturating concentration (typically 
    
    
    
    ).
  • Readout: Measure the residual enzymatic activity (

    
    ) via absorbance or fluorescence slope.
    
Data Analysis
  • Determine

    
    :  Plot 
    
    
    
    vs. time (
    
    
    ) for each inhibitor concentration. The slope of each line is
    
    
    (pseudo-first-order rate constant).
  • Calculate Parameters: Plot

    
     vs. 
    
    
    
    . Fit the data to the hyperbolic equation:
    
    
  • Correction: If the substrate concentration in the incubation step was non-zero, correct

    
     using: 
    
    
    
    .

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

Phosphonate inhibitors are the gold standard for creating Activity-Based Probes (ABPs) for serine proteases. They react only with the active form of the enzyme, allowing functional profiling in complex proteomes (lysates or live cells).

Probe Architecture
  • Warhead: Diphenyl phosphonate.[3][4]

  • Linker: Polyethylene glycol (PEG) or alkyl chain (prevents steric clash).

  • Tag: Biotin (for enrichment) or Fluorophore (e.g., Rhodamine/Cy5 for visualization). Alternatively, an Alkyne/Azide handle for two-step "click" labeling.

Workflow: Two-Step Labeling (Click Chemistry)

This method is preferred for cell permeability.

Step 1: In Situ Labeling

  • Treat live cells or fresh lysate with the Alkyne-Phosphonate Probe (1-10

    
    M).
    
  • Incubate for 1 hour at 37°C (allows probe to penetrate and react with active proteases).

  • Lyse cells (if live) using mild detergent (e.g., 1% NP-40 in PBS) + protease inhibitor cocktail (excluding serine protease inhibitors).

Step 2: Click Conjugation

  • Add "Click Mix" to the lysate:

    • Azide-Rhodamine or Azide-Biotin tag (100

      
      M).
      
    • TCEP (1 mM) to reduce disulfides/stabilize Cu(I).

    • TBTA ligand (100

      
      M).
      
    • 
       (1 mM).
      
  • Incubate for 1 hour at room temperature in the dark.

Step 3: Analysis

  • For Gel: Run SDS-PAGE.[5] Scan for fluorescence.

  • For Mass Spec: Add Streptavidin beads -> Wash (SDS/Urea) -> On-bead Tryptic Digest -> LC-MS/MS analysis.

ABPP Workflow Diagram

ABPP_Workflow Sample Complex Proteome (Lysate/Cells) Labeling Covalent Labeling (Active Serine Proteases only) Sample->Labeling + Probe Probe Phosphonate Probe (Alkyne-Warhead) Probe->Labeling Click Click Chemistry (+ Azide-Biotin/Fluor) Labeling->Click Cu(I) Catalysis Analysis Downstream Analysis Click->Analysis Gel SDS-PAGE (In-gel Fluorescence) Analysis->Gel MS Streptavidin Enrichment & LC-MS/MS Analysis->MS

Caption: Workflow for profiling active serine proteases using phosphonate-based activity-based probes.

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link

  • Oleksyszyn, J., & Powers, J. C. (1994). Amino acid and peptide phosphonate derivatives as specific inhibitors of serine peptidases.[6] Methods in Enzymology, 244, 423–441.[7][6] Link

  • Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives.[8] Current Medicinal Chemistry, 16(13), 1673–1687. Link

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

  • Van Bergen, W., et al. (2023). Site-Specific Activity-Based Protein Profiling Using Phosphonate Handles.[9] Molecular & Cellular Proteomics, 22(1), 100455.[9][10] Link

Sources

Biological Activity of Diphenyl α-Aminophosphonate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of diphenyl α-aminophosphonate derivatives, a class of organophosphorus compounds acting as bioisosteres of α-amino acids. Unlike their carboxylate counterparts, these compounds possess a tetrahedral phosphonate group, enabling them to mimic the transition states of peptide bond hydrolysis.[1][2] This structural mimicry underpins their potency as inhibitors of proteolytic enzymes, making them critical candidates in oncology, virology, and bacteriology. This guide details their structure-activity relationships (SAR), synthesis via the Kabachnik-Fields reaction, and validated protocols for assessing their biological efficacy.

Introduction: The N-C-P Scaffold and Bioisosterism

α-Aminophosphonates are characterized by the N-C-P scaffold, where a phosphonic acid/ester group replaces the carboxylic acid of an amino acid.[2][3]

Structural Mimicry

The biological significance of these derivatives stems from their ability to act as Transition State Analogues .[1][2]

  • Amino Acids: Planar carboxylate group (

    
     hybridized).
    
  • Aminophosphonates: Tetrahedral phosphonate group (

    
     hybridized).
    
  • Mechanism: During peptide bond hydrolysis, the carbonyl carbon passes through a high-energy tetrahedral intermediate.[1] The stable tetrahedral shape of the phosphonate moiety mimics this intermediate, binding tightly to enzyme active sites (e.g., serine proteases, metalloproteinases) and inhibiting catalytic turnover.[1]

Why Diphenyl Esters?

While diethyl and dimethyl esters are common, diphenyl esters (PhO)2P(O)- often exhibit superior biological activity due to:

  • Lipophilicity: The phenyl rings enhance membrane permeability, facilitating intracellular target access.

  • Leaving Group Ability: In certain irreversible inhibition mechanisms, the phenoxy group is a better leaving group than alkoxy groups, potentially facilitating covalent modification of enzyme active site residues (e.g., serine hydroxyls).

Chemical Synthesis: The Kabachnik-Fields Reaction

The most robust route to diphenyl α-aminophosphonates is the Kabachnik-Fields reaction, a three-component condensation of an amine, an aldehyde, and diphenyl phosphite.

Reaction Mechanism Visualization

The following diagram illustrates the synthesis pathway and the core structure subject to SAR optimization.

KabachnikFields Aldehyde Aldehyde (R1-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation Amine Amine (R2-NH2) Amine->Imine Phosphite Diphenyl Phosphite ((PhO)2P(O)H) Product Diphenyl α-Aminophosphonate (PhO)2P(O)-CH(R1)-NHR2 Phosphite->Product Imine->Product Hydrophosphonylation (Pudovik Reaction) SAR_R1 SAR: R1 (C-Substituent) Determines steric fit & side-chain mimicry Product->SAR_R1 SAR_P SAR: (PhO)2 Diphenyl esters enhance permeability & potency Product->SAR_P

Figure 1: The Kabachnik-Fields three-component synthesis pathway and key Structure-Activity Relationship (SAR) points.

Validated Synthesis Protocol

Objective: Synthesis of Diphenyl 1-(arylamino)alkylphosphonate.

  • Reagents: Equimolar amounts (10 mmol) of the substituted benzaldehyde, substituted aniline, and diphenyl phosphite.

  • Catalyst: Lewis acid catalyst (e.g., 10 mol%

    
     or 
    
    
    
    ) or catalyst-free under microwave irradiation.
  • Solvent: Acetonitrile (

    
    ) or Ethanol (
    
    
    
    ).
  • Procedure:

    • Dissolve aldehyde and amine in solvent and stir at Room Temperature (RT) for 30 min to form the imine.

    • Add diphenyl phosphite dropwise.

    • Reflux for 2–4 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).

    • Cool to RT. The product often precipitates.

  • Purification: Recrystallize from ethanol/ether. If oil persists, use column chromatography (Silica gel 60).

  • Validation:

    
     NMR is definitive. Diphenyl α-aminophosphonates typically show a signal between 12–22 ppm .
    

Biological Activities & Mechanisms[1][2][3][4][5]

Antitumor Activity

Diphenyl derivatives have shown potent cytotoxicity against varying cell lines (MCF-7, HepG2, PC-3).

  • Mechanism 1: Apoptosis Induction. These compounds can trigger the mitochondrial apoptotic pathway. Treatment leads to the upregulation of Bax (pro-apoptotic), downregulation of Bcl-2 (anti-apoptotic), and activation of Caspase-3/9 .

  • Mechanism 2: PARP1 Inhibition. Poly(ADP-ribose) polymerase 1 (PARP1) is a DNA repair enzyme.[4] Specific diphenyl α-aminophosphonates bind to the PARP1 active site, preventing DNA repair in cancer cells and leading to cell death (synthetic lethality).

  • SAR Insight: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) on the N-phenyl ring significantly enhance cytotoxicity compared to electron-donating groups.
Antimicrobial Activity (Antibacterial & Antifungal)[7]
  • Target: MurA Enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA is essential for bacterial cell wall biosynthesis.

  • Action: The phosphonate group mimics the phosphoenolpyruvate (PEP) substrate, competitively inhibiting MurA.

  • Efficacy: Diphenyl esters often display lower MIC (Minimum Inhibitory Concentration) values (0.06–1

    
    ) compared to diethyl esters against MDR E. coli and S. aureus.
    
Antiviral Activity[7][8][9]
  • Target: Plant viruses like Tobacco Mosaic Virus (TMV) and potential relevance to HIV.

  • Mechanism: Inhibition of viral coat protein assembly or interference with viral RNA replication.

  • Data: Hydrazone-containing aminophosphonates have demonstrated curative rates (>50%) comparable to commercial agents like Ningnanmycin.

Experimental Protocols for Bioassays

In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine


 values against cancer cell lines.
  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Add test compounds dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (e.g., 6.25, 12.5, 25, 50, 100

    
    ).
    
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
    
  • Solubilization: Remove supernatant. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Antimicrobial Susceptibility (Disk Diffusion & MIC)

Purpose: Assess potency against E. coli (Gram-) and S. aureus (Gram+).

  • Preparation: Prepare bacterial suspension (

    
     CFU/mL) from fresh culture.
    
  • Inoculation: Spread 100

    
     suspension on Mueller-Hinton Agar (MHA) plates.
    
  • Disk Application: Place sterile paper disks (6 mm) impregnated with the test compound (e.g., 50

    
    ) onto the agar. Use Ciprofloxacin as positive control.
    
  • Incubation: Incubate at 37°C for 24h.

  • Readout: Measure the Zone of Inhibition (mm).

  • MIC Determination: For active compounds, perform broth microdilution in 96-well plates to find the lowest concentration inhibiting visible growth.

Mechanism of Action Visualization

The following diagram details the multi-modal biological impact of these derivatives.

MechanismOfAction Compound Diphenyl α-Aminophosphonate EnzymeInhib Enzyme Inhibition (Transition State Analogue) Compound->EnzymeInhib Mimics Tetrahedral Intermediate Apoptosis Apoptosis Induction (Mitochondrial Pathway) Compound->Apoptosis ROS Generation CellWall Bacterial Cell Wall (MurA Inhibition) EnzymeInhib->CellWall Target: MurA DNA_Repair DNA Repair Blockade (PARP1 Inhibition) EnzymeInhib->DNA_Repair Target: PARP1 Peptidoglycan ↓ Peptidoglycan Synthesis Bacterial Lysis CellWall->Peptidoglycan BaxBcl ↑ Bax / ↓ Bcl-2 ↑ Caspase-3 Apoptosis->BaxBcl TumorDeath Tumor Cell Death DNA_Repair->TumorDeath BaxBcl->TumorDeath BactDeath Bacterial Cell Death Peptidoglycan->BactDeath

Figure 2: Multi-target mechanism of action: Enzyme inhibition (MurA, PARP1) and induction of apoptotic signaling pathways.

Future Perspectives

The "diphenyl" moiety is a double-edged sword: it increases potency but lowers water solubility. Future development should focus on:

  • Delivery Systems: Encapsulation in liposomes or nanoparticles to improve bioavailability.

  • Hybrid Molecules: Conjugating aminophosphonates with other pharmacophores (e.g., coumarins, quinolines) to combat multidrug resistance (MDR).

References

  • Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antitumor activities of novel α-aminophosphonate derivatives containing an alizarin moiety. European Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel α-Aminophosphonates with Hydrazone as Potential Antiviral Agents. Frontiers in Chemistry. [Link]

  • One-pot synthesis of pyrazolo[4,3-d]thiazole derivatives containing α-aminophosphonate as potential Mur A inhibitors. RSC Advances. [Link]

  • α-Aminophosphonates as Potential PARP1 Inhibitors. ChemistrySelect. [Link]

Sources

The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Genesis of Controlled Peptide Assembly

Prior to the 1930s, the chemical synthesis of peptides was severely hindered by the inherent dual reactivity of amino acids, which routinely resulted in uncontrolled polymerization and intractable mixtures. The landscape of synthetic biochemistry was permanently altered in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group[1]. By temporarily masking the highly nucleophilic α-amino group as a stable carbamate, the Cbz group enabled the first reliable, stepwise synthesis of oligopeptides[2].

Today, nearly a century later, the Cbz group remains a foundational pillar in both liquid-phase peptide synthesis (LPPS) and complex orthogonal protection schemes[3]. This whitepaper provides a comprehensive technical analysis of the Cbz group, detailing its mechanistic functions, stability profile, and self-validating experimental protocols designed for modern drug development professionals.

Mechanistic Foundations of Cbz Protection

The fundamental utility of the Cbz group lies in its ability to suppress the nucleophilic and basic properties of the nitrogen lone pair by converting the amine into a carbamate[4].

The Schotten-Baumann Introduction

The introduction of the Cbz moiety is typically executed via the Schotten-Baumann reaction, utilizing benzyl chloroformate (Cbz-Cl) under strictly controlled alkaline conditions (pH 8–10)[5]. The mechanistic causality of this environment is twofold:

  • Zwitterion Disruption : At neutral pH, amino acids exist as unreactive zwitterions. The alkaline environment deprotonates the ammonium ion, exposing the free, nucleophilic amine required to attack the electrophilic carbonyl carbon of Cbz-Cl[6].

  • Acid Scavenging : The reaction liberates hydrochloric acid (HCl) as a byproduct. The base (e.g., NaOH or Na₂CO₃) acts as an acid scavenger, preventing the decomposition of the moisture-sensitive Cbz-Cl reagent and mitigating the risk of acid-catalyzed amino acid racemization[7].

CbzWorkflow AA Free Amino Acid (Zwitterion) Base Alkaline Conditions (NaOH / Na2CO3) AA->Base Deprotonation CbzCl Benzyl Chloroformate (Cbz-Cl) Base->CbzCl Nucleophilic Attack Protected N-Cbz Protected Amino Acid CbzCl->Protected HCl elimination Coupling Peptide Coupling (e.g., DCC / COMU) Protected->Coupling Add AA2 Peptide Cbz-Protected Peptide Coupling->Peptide Amide Bond Formation Deprotect Catalytic Hydrogenolysis (Pd/C, H2) Peptide->Deprotect Cleavage FreePeptide Deprotected Peptide + Toluene + CO2 Deprotect->FreePeptide Decarboxylation

Caption: Workflow of Cbz protection, peptide coupling, and catalytic hydrogenolysis.

Orthogonality and Stability Profile

A defining characteristic of the Cbz group is its robust stability across diverse reaction conditions, making it an ideal candidate for multi-step, orthogonal synthesis strategies[8].

  • Acidic Stability : The Cbz group is highly stable to mild acids such as trifluoroacetic acid (TFA), which allows chemists to selectively cleave tert-butoxycarbonyl (Boc) groups without disturbing the Cbz-protected amines[9].

  • Basic Stability : It withstands mildly basic conditions (e.g., 20% piperidine in DMF), enabling the selective removal of 9-fluorenylmethoxycarbonyl (Fmoc) groups[9].

  • Selective Cleavage : The Cbz group is uniquely susceptible to catalytic hydrogenolysis. This process cleaves the benzylic C-O bond under perfectly neutral conditions, yielding a highly unstable terminal carbamic acid that spontaneously decarboxylates to reveal the free amine, alongside volatile toluene and carbon dioxide[4].

Orthogonality Peptide Peptide with Multiple Protecting Groups Boc Boc Group (Acid Labile) Peptide->Boc Fmoc Fmoc Group (Base Labile) Peptide->Fmoc Cbz Cbz Group (Hydrogenolysis Labile) Peptide->Cbz TFA TFA (Mild Acid) Boc->TFA Cleaved Pip Piperidine (Base) Boc->Pip Stable H2 Pd/C, H2 Boc->H2 Stable Fmoc->TFA Stable Fmoc->Pip Cleaved Fmoc->H2 Stable Cbz->TFA Stable Cbz->Pip Stable Cbz->H2 Cleaved

Caption: Orthogonal cleavage logic between Boc, Fmoc, and Cbz protecting groups.

Quantitative Data: Deprotection Efficiency

The choice of deprotection methodology dictates the overall yield and purity of the final peptide. The table below summarizes the quantitative efficiency of various Cbz cleavage techniques based on standard benchmarking data[1].

Deprotection MethodReagents / ConditionsAverage Yield (%)Mechanistic Notes & Causality
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH, rt> 95%Mildest approach. Neutral pH prevents racemization. Byproducts (toluene, CO₂) are highly volatile and easily removed.
Transfer Hydrogenolysis HCOONH₄, 10% Pd/C, MeOH, reflux> 90%Excellent alternative avoiding flammable H₂ gas. Formate acts as the in-situ hydrogen donor.
Strong Acidolysis HBr (33% in AcOH), rt~90%Cleaves via SN2/decarboxylation. Generates a reactive benzyl carbocation; requires nucleophilic scavengers (e.g., anisole) to prevent side-chain alkylation.
Dissolving Metal Reduction Na / liquid NH₃, -78 °C~85%Harsh conditions. Typically reserved for substrates where the Pd/C catalyst is poisoned by sulfur-containing residues (e.g., Cysteine).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action to empower researchers with troubleshooting context.

Protocol 1: N-Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Reference Standard:[1],[6]

  • Dissolution & Deprotonation : Dissolve the free amino acid (1.0 eq) in a 2 M aqueous solution of NaOH (1.0 eq) or Na₂CO₃.

    • Causality: This shifts the zwitterionic equilibrium, generating the highly nucleophilic glycinate/amino anion required for the reaction.

  • Temperature Control : Submerge the reaction vessel in an ice bath to cool the solution to 0–5 °C.

    • Causality: Benzyl chloroformate is highly electrophilic and prone to rapid hydrolysis in water at room temperature. The ice bath preserves reagent integrity.

  • Reagent Addition : While vigorously stirring, simultaneously add benzyl chloroformate (1.2 eq) and additional 4 M NaOH dropwise over 30 minutes.

    • Causality: Simultaneous base addition "mops up" the generated HCl, maintaining the alkaline pH necessary to keep the amine deprotonated.

  • Biphasic Work-up : Allow the mixture to warm to room temperature. Wash the aqueous mixture twice with diethyl ether.

    • Causality: Unreacted Cbz-Cl and organic impurities partition into the ether layer, while the desired product remains safely in the aqueous layer as a water-soluble sodium salt. Discard the ether layer.

  • Acidification & Extraction : Cool the aqueous layer and carefully acidify to pH 1–2 using 1 M HCl. Extract immediately with ethyl acetate.

    • Causality: Acidification protonates the carboxylate group, rendering the Cbz-protected amino acid lipophilic. It now readily partitions into the organic ethyl acetate layer. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

Reference Standard:[1],[9]

  • Substrate Preparation : Dissolve the Cbz-protected peptide (1.0 eq) in a polar, protic solvent such as methanol or ethanol.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5–10 mol %).

    • Causality: Pd/C provides a massive surface area to adsorb both the hydrogen gas and the benzylic substrate. Safety Note: Dry Pd/C is pyrophoric; it should be added carefully, often under an inert argon blanket or wetted with solvent beforehand.

  • Atmospheric Exchange : Seal the flask, evacuate the atmosphere under vacuum, and backfill with Hydrogen gas (H₂). Repeat this purge cycle three times.

    • Causality: Removing oxygen prevents explosive mixtures and ensures the catalyst surface is saturated entirely with H₂ for maximum efficiency.

  • Reaction Monitoring : Stir vigorously under an H₂ balloon at room temperature. Monitor via TLC or LC-MS.

    • Causality: The reaction is complete when the starting material is consumed. The neutral conditions inherently protect acid/base-sensitive side chains from degradation.

  • Filtration & Recovery : Filter the mixture through a tightly packed pad of Celite. Wash the pad with excess methanol.

    • Causality: Celite safely traps the fine, hazardous Pd/C particulates. The filtrate is concentrated under reduced pressure, evaporating the solvent, toluene, and CO₂ to yield the pure, deprotected peptide.

References

  • Total Synthesis - Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism URL:[Link][8]

  • Master Organic Chemistry - Protecting Groups for Amines: Carbamates URL:[Link][3]

  • Chemistry Stack Exchange - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate URL: [Link][6]

  • Wikipedia - Benzyl chloroformate URL:[Link][4]

  • NIH PMC - Introduction to Peptide Synthesis URL:[Link][2]

Sources

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate: A Technical Guide to Transition State Analog Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical architecture, mechanism of action, and experimental application of Diphenyl 1-(Cbz-amino)-2-phenylethanephosphonate , a canonical transition state analog (TSA) inhibitor designed for serine proteases, specifically chymotrypsin-like enzymes.

Executive Summary

Diphenyl 1-(Cbz-amino)-2-phenylethanephosphonate represents a class of irreversible, mechanism-based inhibitors (suicide substrates) that exploit the catalytic machinery of serine proteases. By mimicking the phenylalanine amino acid residue, it targets the S1 specificity pocket of chymotrypsin. Its phosphonate "warhead" traps the enzyme in a stable covalent adduct that geometrically and electrostatically resembles the high-energy tetrahedral transition state of peptide bond hydrolysis. This guide provides the structural logic, synthesis protocols, and kinetic validation methods required for its use in biochemical research and drug discovery.

Part 1: Chemical Architecture & Design Logic

The efficacy of this compound relies on three distinct structural domains, each engineering a specific interaction within the enzyme active site.

The Recognition Element: 1-Amino-2-phenylethane Backbone
  • Function: Specificity.

  • Logic: The 2-phenylethyl side chain is isosteric with the side chain of Phenylalanine. This hydrophobic moiety drives non-covalent binding affinity (

    
    ) by docking into the hydrophobic S1 specificity pocket  of chymotrypsin-like serine proteases.
    
  • Stereochemistry: The (R)-enantiomer (analogous to L-Phenylalanine) is the active inhibitor. The (S)-enantiomer typically exhibits negligible activity due to steric clash within the active site cleft.

The Protecting Group: Cbz (Carbobenzyloxy)
  • Function: Binding orientation and solubility.

  • Logic: The Cbz group mimics the P2 residue of a peptide substrate. It forms hydrogen bonds with the backbone of the enzyme (e.g., Ser214 in chymotrypsin), stabilizing the inhibitor-enzyme complex and correctly orienting the warhead toward the catalytic triad.

The Warhead: Diphenyl Phosphonate[1][2]
  • Function: Irreversible inactivation.

  • Logic: Unlike a planar peptide bond (sp² hybridized), the phosphorus atom is tetrahedral. Upon nucleophilic attack by the active site Serine, it forms a stable phosphonyl-enzyme adduct. The phosphorus atom in this adduct mimics the tetrahedral transition state formed during the hydrolysis of a peptide bond, but unlike the transient natural intermediate, the phosphonate adduct is kinetically stable (non-hydrolyzable).

Part 2: Mechanism of Action

The inhibition proceeds via a two-step mechanism: rapid non-covalent binding followed by a rate-limiting chemical step (acylation).

  • Michaelis Complex Formation: The inhibitor binds reversibly to the active site. The benzyl side chain occupies the S1 pocket.[1]

  • Nucleophilic Attack: The catalytic Serine-OH (activated by Histidine) attacks the electrophilic Phosphorus atom.

  • Phenol Displacement: One phenoxy group is displaced as a leaving group (phenol).

  • Stable Adduct Formation: The result is a covalent phosphonyl-enzyme complex. The anionic oxygen of the phosphonate is stabilized by the oxyanion hole (Gly193/Ser195 backbone amides), mimicking the stabilization of the tetrahedral intermediate in proteolysis.

Mechanism Diagram

InhibitionMechanism cluster_legend Key Interaction E Free Enzyme (Chymotrypsin) EI Michaelis Complex (Non-covalent) E->EI + I (Binding) I Inhibitor (Diphenyl Phosphonate) I->EI TS Transition State (Tetrahedral Geometry) EI->TS Ser-OH Attack Adduct Phosphonyl-Enzyme Adduct (Irreversible) TS->Adduct Loss of OPh Phenol Phenol (Leaving Group) TS->Phenol desc The phosphorus atom in the Adduct mimics the tetrahedral carbon of the hydrolytic transition state.

Caption: Step-wise mechanism of serine protease inactivation by diphenyl phosphonates, leading to a stable transition state mimic.

Part 3: Synthesis Protocol (Birum-Oleksyszyn Reaction)

The most efficient route to this compound is the Birum-Oleksyszyn reaction , a three-component condensation of an aldehyde, a carbamate, and a phosphite.

Reagents Required[4][5][6][7][8][9][10]
  • Aldehyde: Phenylacetaldehyde (provides the Phe side chain).

  • Amine Source: Benzyl carbamate (

    
    ).
    
  • Phosphite: Triphenyl phosphite (

    
    ).
    
  • Solvent/Catalyst: Glacial Acetic Acid (AcOH).[2]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Benzyl carbamate (10 mmol, 1.51 g) and Triphenyl phosphite (10 mmol, 2.6 mL) in Glacial Acetic Acid (15 mL).

  • Addition: Add Phenylacetaldehyde (10-12 mmol) to the mixture. Note: Freshly distilled aldehyde is recommended to avoid oxidation products.

  • Reaction: Heat the mixture to 80–90°C for 1–2 hours . Monitor reaction progress by TLC (SiO2, Hexane:EtOAc 1:1) or ³¹P-NMR (disappearance of phosphite signal at ~128 ppm, appearance of product at ~18-20 ppm).

  • Workup:

    • Cool the mixture to room temperature.

    • Evaporate the acetic acid under reduced pressure (rotary evaporator).

    • Dissolve the oily residue in Methanol or Ethanol.

    • Induce crystallization by cooling or adding water/hexane. Alternatively, purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate.

  • Characterization: Confirm structure via ¹H-NMR and ³¹P-NMR. The product is a racemate; for biological precision, chiral HPLC resolution or asymmetric synthesis using chiral auxiliaries is required to isolate the active (R)-enantiomer.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep Mix Mix: Benzyl Carbamate + Triphenyl Phosphite + Phenylacetaldehyde Start->Mix Solvent Solvent: Glacial Acetic Acid Mix->Solvent Heat Reaction: Heat to 85°C Time: 1-2 Hours Solvent->Heat Monitor Monitor: 31P-NMR / TLC Heat->Monitor Monitor->Heat Incomplete Workup Workup: Evaporate AcOH Dissolve in MeOH Monitor->Workup Complete Purify Purification: Crystallization or Column Chromatography Workup->Purify Product Product: Diphenyl 1-(Cbz-Amino)- 2-phenylethanephosphonate Purify->Product

Caption: Workflow for the Birum-Oleksyszyn three-component condensation synthesis.

Part 4: Biochemical Applications & Kinetic Analysis

Specificity Profiling

This inhibitor is highly selective for chymotrypsin-like serine proteases (e.g., Chymotrypsin, Cathepsin G, Chymase). It shows poor inhibition against trypsin-like enzymes (which require Arg/Lys at P1) or elastase-like enzymes (which require small aliphatic residues like Ala/Val).

Kinetic Parameters

The inhibition follows pseudo-first-order kinetics under conditions where


. The efficiency is defined by the second-order rate constant 

.
ParameterDefinitionTypical Range (Chymotrypsin)

Dissociation constant of the initial non-covalent complex.1 – 100 µM

First-order rate constant for the covalent bond formation.0.01 – 0.5 s⁻¹

Overall specificity constant (inactivation efficiency).

Experimental Protocol: Kinetic Assay

Objective: Determine the


 value.
  • Buffer Prep: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂ (Calcium stabilizes chymotrypsin).

  • Substrate: Use a chromogenic substrate, e.g., Suc-Ala-Ala-Pro-Phe-pNA (100 µM final).

  • Enzyme:

    
    -Chymotrypsin (10 nM final).
    
  • Inhibitor: Prepare serial dilutions of the phosphonate (e.g., 0, 1, 5, 10, 50 µM) in DMSO.

  • Procedure:

    • Incubate Enzyme + Inhibitor for varying times (

      
      ) ranging from 0 to 30 minutes.
      
    • At each time point, withdraw an aliquot and add to the Substrate solution.

    • Measure residual enzyme activity (

      
      ) by monitoring Absorbance at 410 nm (release of p-nitroaniline).
      
  • Analysis:

    • Plot

      
       vs. time (
      
      
      
      ) for each inhibitor concentration. The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .
    • Fit to the equation:

      
      .
      
    • If

      
      , the slope of 
      
      
      
      vs
      
      
      approximates
      
      
      .

References

  • Oleksyszyn, J., & Subotkowska, L. (1980).[3] Aminoalkanephosphonates. I. Reaction of P-substituted aromatic aldehydes with benzyl carbamate and triphenyl phosphite. Synthesis, 1980(11), 906.

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[4][5] Biochemistry, 30(2), 485–493.

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750.

  • Sienczyk, M., & Oleksyszyn, J. (2009). Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1049–1057.

Sources

Chemical Stability of Diphenyl Phosphonate Esters in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Chemical Biologists

Executive Summary

Diphenyl phosphonate esters (DPPs) represent a privileged class of irreversible serine protease inhibitors and activity-based probes (ABPs).[1] Unlike their highly reactive organofluorophosphonate counterparts (e.g., DFP), DPPs exhibit a "Goldilocks" reactivity profile: they are sufficiently stable in neutral aqueous buffers to allow for biological handling, yet possess adequate electrophilicity to covalently modify the active site serine of target proteases.

This guide details the physicochemical parameters governing DPP stability, the mechanistic pathways of their hydrolysis, and the experimental protocols required to profile their hydrolytic half-lives (


) during lead optimization.

Part 1: Mechanistic Underpinnings[2]

The utility of diphenyl phosphonates rests on their resistance to bulk solvent hydrolysis while maintaining reactivity toward the catalytic nucleophile of the enzyme. This selectivity is governed by the nature of the phosphorus center and the leaving group ability of the phenoxy moieties.

The Hydrolytic Pathway

In aqueous media, DPPs undergo hydrolysis primarily via a base-catalyzed nucleophilic substitution at the phosphorus atom (


). The reaction proceeds through a trigonal bipyramidal transition state, leading to the expulsion of a phenol leaving group and the formation of a phosphonate monoester.

Key Insight: The monoester product is significantly more stable and generally inert toward further hydrolysis or enzyme inhibition under physiological conditions due to the negative charge on the resulting phosphonate oxygen, which repels nucleophiles.

Mechanism Visualization

The following diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the critical transition state.

HydrolysisMechanism Figure 1: Base-catalyzed hydrolysis mechanism of diphenyl phosphonates. Substrate Diphenyl Phosphonate (Tetrahedral Ground State) TS Trigonal Bipyramidal Transition State Substrate->TS OH Hydroxide Ion (Nucleophile) OH->TS Nucleophilic Attack (P) Product1 Phosphonate Monoester (Stable Anion) TS->Product1 Elimination Product2 Phenolate (Leaving Group) TS->Product2 P-O Bond Cleavage

Part 2: Kinetic Profiling & Stability Factors

The stability of DPPs is not static; it is tunable based on the electronic properties of the phenoxy rings. This tunability is described by the Hammett equation, relating the rate of hydrolysis (


) to the electron-withdrawing or donating nature of substituents.
The Hammett Relationship

The rate of hydrolysis correlates with the pKa of the leaving phenol. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the developing negative charge on the phenolate leaving group, thereby increasing reactivity (potency) but decreasing aqueous stability.



  • 
     (Sigma):  The substituent constant (e.g., 
    
    
    
    ).
  • 
     (Rho):  The reaction constant (positive for nucleophilic attack at P).
    
Comparative Stability Data

The table below summarizes the trade-off between stability and reactivity for common DPP warheads in pH 7.4 buffer.

Substituent (R)Phenol pKaAqueous Stability (

)
Reactivity (Inhibition

)
Application Context
H (Unsubstituted) 10.0> 48 HoursModerateGeneral ABPs, long incubations
4-Chloro 9.4~12-24 HoursHighPotent inhibitors, acute dosing
4-Nitro 7.1< 1 HourVery HighRapid labeling, unstable in storage
4-Methoxy 10.2> 72 HoursLowNegative controls, storage stable

Expert Note: For most drug development campaigns, the 4-chlorophenyl or unsubstituted phenyl esters offer the best compromise. The 4-nitro derivatives are often too unstable for reliable


 determination in standard 30-minute pre-incubation assays.

Part 3: Experimental Protocols

To validate the stability of a new DPP analog, a pseudo-first-order kinetic assay is required. This protocol ensures that the concentration of the nucleophile (water/buffer base) remains constant.

Protocol: Determination of Hydrolytic Half-Life ( )

Objective: Quantify the rate of spontaneous hydrolysis in physiological buffer.

Materials:

  • Buffer: 50 mM HEPES or Tris-HCl, pH 7.4 (strictly controlled).

  • Internal Standard: Benzoic acid or Caffeine (non-reactive).

  • Solvent: DMSO (for stock solution).

  • Instrument: HPLC with UV detection (254 nm) or

    
     NMR.
    

Workflow:

  • Stock Preparation: Dissolve the DPP analog in DMSO to 10 mM.

  • Initiation: Dilute stock 1:100 into the Buffer (final conc. 100 µM, 1% DMSO) at 25°C or 37°C.

  • Sampling: Inject samples onto HPLC at defined intervals (

    
     min).
    
  • Quantification: Integrate the area of the parent DPP peak relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Stability Testing Workflow Diagram

StabilityProtocol Figure 2: Workflow for determining aqueous stability of phosphonate esters. Start Compound Stock (10 mM in DMSO) Dilution Dilute into Buffer (pH 7.4, 37°C) Start->Dilution Sampling Time-Course Sampling (0 - 24 hours) Dilution->Sampling Analysis HPLC/UV Analysis (Monitor Parent Decay) Sampling->Analysis Analysis->Sampling Next Timepoint Calc Calculate k_obs and t_1/2 Analysis->Calc

Part 4: Strategic Design for Drug Development

When designing covalent drugs or probes using the diphenyl phosphonate scaffold, the "Stability-Reactivity" paradox must be managed.[1]

The Tuning Strategy
  • Start with Unsubstituted Diphenyl: Establish a baseline for biological activity. If the compound is inactive, the leaving group is likely too poor.

  • Introduce Halogens (F, Cl): If potency is low, add a 4-Cl or 4-F substituent. This lowers the

    
     of the phenol, accelerating the reaction with the enzyme serine.
    
  • Avoid Ortho-Substitution: Steric hindrance at the ortho position of the phenoxy ring can dramatically slow down both hydrolysis and enzyme inhibition, often rendering the inhibitor inert regardless of electronic effects.

Storage and Handling
  • Lyophilization: DPPs are stable as dry powders for years.

  • Stock Solutions: Stable in anhydrous DMSO for months at -20°C.

  • Avoid: Do not store in protic solvents (MeOH, EtOH) or aqueous buffers, as slow solvolysis/hydrolysis will degrade the titer.

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[2] Biochemistry, 30(2), 485–493. Link

  • Sienczyk, M., & Oleksyszyn, J. (2009). Activity-based probes for serine proteases: An overview of the diphenyl phosphonate warhead. Current Medicinal Chemistry, 16(13), 1673-1687. Link

  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383–414. Link

Sources

Precision Targeting: The Inhibitory Mechanism of Dipeptide Phosphonates on Serine Proteases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Serine proteases govern critical physiological pathways, from coagulation to immune response. Their dysregulation drives pathologies ranging from emphysema to viral infection. Dipeptide phosphonates represent a sophisticated class of transition state analogues that irreversibly inhibit these enzymes with high specificity. Unlike reversible inhibitors that rely solely on non-covalent affinity, phosphonates utilize a "warhead" mechanism—specifically, a diphenyl phosphonate ester—to form a stable covalent bond with the catalytic serine residue. This guide dissects the molecular mechanics, kinetic profiling, and experimental validation of these potent inhibitors, providing a blueprint for their application in drug discovery.

Mechanistic Architecture: The Warhead & Transition State Mimicry

The core efficacy of dipeptide phosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

The Reaction Coordinate

In a natural substrate, the catalytic serine hydroxyl attacks the scissile carbonyl carbon, forming a fleeting tetrahedral intermediate. Dipeptide phosphonates hijack this machinery. The phosphorus atom, already tetrahedral in geometry, acts as a "suicide" electrophile.

  • Recognition: The dipeptide moiety (P1-P2 residues) binds to the enzyme's S1-S2 specificity pockets, positioning the warhead.

  • Nucleophilic Attack: The active site Serine-195 hydroxyl attacks the phosphorus atom.[1]

  • Leaving Group Departure: A phenol group is expelled (unlike the amine leaving group in peptide hydrolysis).

  • Adduct Formation: A stable phosphonyl-enzyme complex is formed. This bond is essentially irreversible under physiological conditions, permanently silencing the enzyme.

Mechanism Diagram

The following diagram illustrates the conversion of the active enzyme to the irreversibly inhibited phosphonyl-adduct.

SerineProteaseMechanism cluster_0 Catalytic Triad Interaction Enzyme Active Enzyme (Ser-OH + His-Im) Michaelis Michaelis Complex (E·I) Enzyme->Michaelis Binding (Kd) Inhibitor Dipeptide Phosphonate (R-P(O)(OPh)2) Inhibitor->Michaelis Binding (Kd) Transition Tetrahedral Transition State Michaelis->Transition Nucleophilic Attack Adduct Stable Phosphonyl- Enzyme Adduct Transition->Adduct Irreversible Phosphonylation Leaving Leaving Group (Phenol) Transition->Leaving Expulsion

Figure 1: Mechanism of irreversible inhibition. The catalytic serine attacks the phosphorus center, expelling a phenoxy group to form a stable covalent adduct.

Kinetic Profiling: Quantifying Irreversibility

To rigorously evaluate a dipeptide phosphonate, one cannot rely on


 values alone, as they are time-dependent for irreversible inhibitors. The gold standard is the determination of the second-order rate constant of inactivation  (

).
Kinetic Model

The reaction follows the scheme:



  • 
    :  Dissociation constant of the initial non-covalent complex.
    
  • 
    :  First-order rate constant for the bond formation step.
    
  • 
    :  The observed pseudo-first-order rate constant at a specific inhibitor concentration.
    
Comparative Data: Specificity in Action

The table below highlights how altering the peptide sequence (P1/P2) shifts potency between enzymes (Chymotrypsin vs. Human Leukocyte Elastase).

Inhibitor StructureTarget Enzyme

(

)
Specificity Driver
Z-Phe-P(OPh)

Chymotrypsin1,200P1 Phenylalanine matches Chymotrypsin S1 pocket.
Z-Phe-P(OPh)

H. L. Elastase< 10Bulky P1 Phe is excluded by Elastase S1 pocket.
Suc-Val-Pro-Phe-P(OPh)

Chymotrypsin280,000Extended peptide chain optimizes H-bonding.
Boc-Val-Pro-Val-P(OPh)

H. L. Elastase27,000P1 Valine is ideal for Elastase; Proline restricts conformation.

Data synthesized from Oleksyszyn & Powers, Biochemistry (1991).

Structural Determinants (SAR)

Designing an effective phosphonate inhibitor requires optimization of two distinct domains:

The Peptidic Recognition Element (P1-Pn)
  • P1 Residue: The primary determinant of specificity.

    • Phe/Tyr/Trp

      
       Chymotrypsin-like enzymes.
      
    • Val/Ala

      
       Elastase-like enzymes.[2]
      
    • Basic residues (Arg/Lys)

      
       Trypsin-like enzymes (requires diphenyl esters with specific electronic tuning to avoid rapid hydrolysis in solution).
      
  • P2 Residue: Often a Proline is used to induce a rigid conformation that directs the P1 residue into the active site, minimizing entropic penalty upon binding.

The Leaving Group (Electronic Tuning)

The reactivity of the phosphorus atom is modulated by the


 of the leaving group (phenol).
  • Electron-Withdrawing Groups (e.g., 4-Cl-Ph, 4-CN-Ph): Increase the electrophilicity of the phosphorus, increasing

    
    . However, this also increases chemical instability (hydrolysis).
    
  • Unsubstituted Diphenyl Esters: Offer the best balance between stability in plasma and reactivity toward the target enzyme.

Experimental Protocol: Self-Validating Workflow

This protocol describes the determination of


 using a continuous spectrophotometric assay.
Reagents & Setup
  • Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl, 0.01% Triton X-100 (prevents surface adsorption).

  • Substrate: Chromogenic p-nitroanilide substrate specific to the protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin).

  • Inhibitor Stock: Dissolved in dry DMSO.

Step-by-Step Methodology
  • Preparation: Aliquot enzyme into wells (final conc. ~10-50 nM).

  • Incubation: Add Inhibitor (

    
    ) at varying concentrations (
    
    
    
    ) to initiate the reaction.
  • Sampling: At defined time points (

    
     min), remove an aliquot.
    
  • Residual Activity Assay: Dilute the aliquot into a cuvette containing a saturating concentration of Substrate. Measure the initial velocity (

    
    ).
    
  • Data Processing:

    • Plot

      
       vs. time (
      
      
      
      ). The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      .[3]
    • Fit to the hyperbolic equation:

      
      .
      
    • If the plot is linear (no saturation), calculate the slope as

      
      .
      
Validation Workflow Diagram

ExperimentalWorkflow Synth Synthesis (Oleksyszyn Reaction) Incubation Enzyme + Inhibitor Incubation (Time Course) Synth->Incubation Activity Residual Activity (Chromogenic Assay) Incubation->Activity Kinetics Calculate k_inact / K_I (Pseudo-1st Order Plot) Activity->Kinetics MassSpec Mass Spectrometry (Validation) Kinetics->MassSpec Confirm Covalent Adduct Structure X-Ray Crystallography (3D Confirmation) MassSpec->Structure Map Stereochemistry

Figure 2: Integrated workflow for synthesis, kinetic characterization, and structural validation of phosphonate inhibitors.

Synthesis Note: The Oleksyszyn Reaction

The most efficient route to these inhibitors is the Oleksyszyn Reaction . It is a three-component condensation involving:

  • Triphenyl phosphite.

  • Benzyl carbamate (or other amide).

  • An aldehyde (corresponding to the amino acid side chain).

This "one-pot" synthesis yields the diphenyl 1-(N-benzyloxycarbonylamino)alkylphosphonate, which can be further coupled to peptides to extend the chain.

References

  • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters.[2] Biochemistry, 30(2), 485–493. Link

  • Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonate analogues of amino acids and peptides in drug discovery. Current Medicinal Chemistry, 16(13), 1673–1687.
  • Powers, J. C., Asgian, J. L., Ekici, O. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Drag, M., & Salvesen, G. S. (2010). Emerging principles in protease-based drug discovery. Nature Reviews Drug Discovery, 9(9), 690–701. Link

Sources

History and development of α-aminophosphonate synthesis reactions

Advanced Synthesis of -Aminophosphonates: From Mechanistic Foundations to Asymmetric Catalysis

Executive Summary


This technical guide analyzes the evolution of

Structural Significance & Bioisosterism

The utility of

  • Tetrahedral Geometry: The phosphorus atom possesses a stable tetrahedral configuration that mimics the high-energy tetrahedral transition state of amide bond hydrolysis. This allows aminophosphonates to act as "suicide substrates" or competitive inhibitors for metalloproteases.

  • Acidity & Chelation: The phosphonic acid group is dibasic (

    
    , 
    
    
    ), differing from the monobasic carboxylic acid. This alters metal binding affinity, making them excellent ligands for calcium and zinc-dependent enzymes.

The Mechanistic Foundation: Kabachnik-Fields vs. Pudovik

The synthesis of

Kabachnik-FieldsPudovik1

While the Kabachnik-Fields reaction is operationally simpler (one-pot), the mechanism is complex and substrate-dependent. It typically follows an "Imine Pathway," but can divert to a "Hydroxyphosphonate Pathway" depending on the nucleophilicity of the amine and the electrophilicity of the carbonyl.

Mechanistic Pathway Analysis

KabachnikMechanismStartStart: Carbonyl + Amine + PhosphiteImineIntermediate: Imine (Schiff Base)Start->ImineDehydration (-H2O)(Favored by Lewis Acids)HydroxyIntermediate: alpha-HydroxyphosphonateStart->HydroxyPhosphite Addition(Favored by Basic Amines)ProductProduct: alpha-AminophosphonateImine->ProductHydrophosphonylation(Pudovik Step)Hydroxy->ProductNucleophilic Substitution(Amine Attack)

Figure 1: Dual mechanistic pathways in the Kabachnik-Fields reaction. The Imine pathway (top) is generally preferred in catalytic systems.

The Asymmetric Revolution

The biological activity of

2
Chiral Organocatalysis

The use of Chiral Phosphoric Acids (CPAs) and Chiral Thioureas has revolutionized this field.

  • Mechanism: These bifunctional catalysts activate the imine electrophile via hydrogen bonding while simultaneously directing the approach of the phosphite nucleophile.

  • Key Breakthrough: Akiyama and Terada independently demonstrated that BINOL-derived phosphoric acids could catalyze the hydrophosphonylation of imines with high enantioselectivity (up to 98% ee).

Metal-Ligand Catalysis

Heterobimetallic complexes (e.g., La-Li-BINOL systems) offer another route. These systems function as dual-activation catalysts: the Lewis acidic metal center activates the imine, while the metallic alkoxide moiety activates the phosphite.

Comparative Methodologies

The following table summarizes the efficiency and selectivity of various synthetic generations.

MethodologyCatalyst SystemConditionsTypical YieldStereocontrol (ee)Scalability
Classical Thermal None80–120°C, Solvent-free40–70%0% (Racemic)High
Lewis Acid Cat.

,

RT, DCM/THF80–95%0% (Racemic)Medium
Organocatalytic Chiral Thiourea / CPA-40°C to RT, Toluene70–95%85–99%Low-Medium
Green / MW None /

Microwave, 80°C85–98%0% (Racemic)High

Detailed Experimental Protocols

Protocol A: Enantioselective Hydrophosphonylation (Organocatalytic)

Objective: Synthesis of chiral


3Target Audience:

Reagents:

  • 
    -Boc-imine (1.0 equiv)
    
  • Diphenyl phosphite (1.5 equiv)

  • Chiral Thiourea Catalyst (Jacobsen type) (10 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried Schlenk tube under argon, dissolve the

    
    -Boc-imine (0.5 mmol) and the thiourea catalyst (0.05 mmol) in anhydrous toluene (2.0 mL).
    
  • Temperature Control: Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath. Note: Lower temperatures are critical for maximizing enantioselectivity.

  • Nucleophile Addition: Add diphenyl phosphite (0.75 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir at -40°C for 24–48 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1) or

    
     NMR.[4][5]
    
  • Quench & Workup: Quench with saturated

    
     solution. Extract with EtOAc (
    
    
    ). Dry organic layer over
    
    
    and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validation Check:

  • 
     NMR should show a shift from ~7 ppm (starting phosphite) to ~15-25 ppm (product).
    
  • Chiral HPLC is required to determine ee%.

Protocol B: Microwave-Assisted "Green" Synthesis (High Throughput)

Objective: Rapid library generation of racemic

Target Audience:

Workflow Visualization:

MWProtocolMix1. Mix Reactants(Amine + Aldehyde + Phosphite)MW2. Microwave Irradiation(80°C, 10 min, Solvent-Free)Mix->MWOne-PotCool3. Cool to RT(Induce Precipitation)MW->CoolCompletionFilter4. Filtration & Wash(Cold Et2O)Cool->FilterSolid ProductAnalyze5. Analysis (NMR/MS)Filter->AnalyzePurity Check

Figure 2: Workflow for solvent-free microwave-assisted Kabachnik-Fields reaction.

Procedure:

  • Combine aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol) in a microwave vial.

  • Irradiate at 80°C (Power: 60W) for 10 minutes.

  • Cool to room temperature. If solid precipitates, wash with cold diethyl ether.[6] If oil, purify via short silica plug.

Future Outlook

The field is currently trending toward Dual Catalysis —combining photoredox catalysis with organocatalysis to access sterically congested quaternary

References

  • Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik—Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.

    • Joly, G. D., & Jacobsen, E. N. (2004).[8] Thiourea-Catalyzed Enantioselective Hydrophosphonylation of Imines: Practical Access to Enantiomerically Enriched

      
      -Amino Phosphonic Acids. Journal of the American Chemical Society.[8][9]
      
      • Akiyama, T., et al. (2006). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.

        • Keglevich, G., & Balint, E. (2012).[9] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules.

          • Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids.

            Methodological & Application

            Synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate: An Application Note and Detailed Protocol

            Author: BenchChem Technical Support Team. Date: March 2026

            For Researchers, Scientists, and Drug Development Professionals

            Abstract

            This application note provides a comprehensive guide to the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, a valuable α-aminophosphonate analog of the amino acid phenylalanine. α-Aminophosphonates are recognized as crucial pharmacophores in medicinal chemistry due to their role as peptidomimetics and enzyme inhibitors.[1][2][3][4] This document details a robust synthesis protocol via the Kabachnik-Fields reaction, discusses the underlying mechanistic considerations, and outlines methods for purification and characterization, ensuring the synthesis of a high-purity final product.

            Introduction: The Significance of α-Aminophosphonates

            α-Aminophosphonates are structural analogs of α-amino acids, where a phosphonate group replaces the carboxylic acid moiety.[5] This structural modification imparts unique biochemical properties, including resistance to proteolysis and the ability to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of various enzymes such as proteases and synthases.[4] The Cbz (carboxybenzyl) protecting group is frequently employed in peptide synthesis to protect the amine functionality, allowing for controlled peptide chain elongation. The target molecule, Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, therefore serves as a key building block for the development of novel peptide-based therapeutics.

            Synthetic Strategy: The Kabachnik-Fields Reaction

            The synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is efficiently achieved through a one-pot, three-component condensation known as the Kabachnik-Fields reaction.[1][2][6] This powerful transformation brings together an amine, a carbonyl compound, and a hydrophosphoryl compound to form the desired α-aminophosphonate.[6][7] An alternative route, the Pudovik reaction, involves the addition of a hydrophosphoryl compound to a pre-formed imine.[1][5][8] However, the one-pot nature of the Kabachnik-Fields reaction often offers greater flexibility and operational simplicity.[1]

            Mechanistic Insight: Imine vs. α-Hydroxyphosphonate Pathway

            The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, and the favored route often depends on the specific reactants and conditions.[9]

            • Imine Pathway: The reaction can initiate with the formation of an imine (a Schiff base) from the condensation of the amine (benzyl carbamate) and the aldehyde (phenylacetaldehyde). Subsequently, the nucleophilic diphenyl phosphite adds to the C=N double bond of the imine to yield the final product.[9]

            • α-Hydroxyphosphonate Pathway: Alternatively, the diphenyl phosphite can first add to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a substitution reaction with the amine, where the hydroxyl group is replaced by the amino group to furnish the α-aminophosphonate.[9][10]

            The relative nucleophilicity of the amine and the phosphite, as well as the electrophilicity of the carbonyl compound, dictates the predominant pathway.[6]

            Experimental Protocol

            This section provides a detailed, step-by-step methodology for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.

            Materials and Reagents
            ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
            PhenylacetaldehydeC₈H₈O120.15-1951.027
            Benzyl CarbamateC₈H₉NO₂151.1686-88--
            Diphenyl PhosphiteC₁₂H₁₁O₃P234.19123151.223
            Acetic Acid (Glacial)CH₃COOH60.0516.61181.049
            TolueneC₇H₈92.14-951110.867
            Ethyl AcetateC₄H₈O₂88.11-83.677.10.902
            HexaneC₆H₁₄86.18-95690.659
            Anhydrous MgSO₄MgSO₄120.37--2.66
            Synthesis Workflow

            Synthesis_Workflow Reactants Reactants: Phenylacetaldehyde Benzyl Carbamate Diphenyl Phosphite Reaction_Setup Reaction Setup: Add reactants to Toluene Add Acetic Acid (catalyst) Reactants->Reaction_Setup Heating Heating: Reflux at 80-90°C Monitor by TLC Reaction_Setup->Heating Workup Aqueous Work-up: Cool to RT Wash with NaHCO₃ (aq) Wash with Brine Heating->Workup Extraction Extraction: Extract with Ethyl Acetate Dry over MgSO₄ Workup->Extraction Purification Purification: Concentrate in vacuo Column Chromatography Extraction->Purification Product Final Product: Diphenyl 1-(Cbz-Amino)-2- phenylethanephosphonate Purification->Product

            Figure 1: General workflow for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.

            Step-by-Step Procedure
            • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylacetaldehyde (1.20 g, 10 mmol), benzyl carbamate (1.51 g, 10 mmol), and diphenyl phosphite (2.34 g, 10 mmol) in 30 mL of toluene.

            • Catalyst Addition: To the stirred mixture, add glacial acetic acid (0.3 mL, ~5 mol%) as a catalyst. The use of an acid catalyst can promote the formation of the imine intermediate.[6]

            • Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) as the eluent.

            • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

            • Extraction and Drying: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and dry over anhydrous magnesium sulfate.

            • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate.

            Product Characterization: Ensuring Purity and Identity

            The identity and purity of the synthesized Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate should be confirmed using standard analytical techniques.

            Nuclear Magnetic Resonance (NMR) Spectroscopy
            • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the phenyl and Cbz groups, the methine proton (P-CH-N), the methylene protons of the 2-phenylethyl group, and the NH proton. The NH proton signal will typically disappear upon D₂O exchange.

            • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic rings, the carbonyl carbon of the Cbz group, and the aliphatic carbons.

            • ³¹P NMR: A single peak in the phosphorus NMR spectrum is expected, confirming the presence of the phosphonate group.

            Infrared (IR) Spectroscopy

            The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the carbamate (around 1700 cm⁻¹), the P=O bond (around 1250 cm⁻¹), and P-O-C bonds (around 1000-1100 cm⁻¹).

            Mass Spectrometry (MS)

            Mass spectrometry will confirm the molecular weight of the target compound.

            Conclusion

            The Kabachnik-Fields reaction provides an efficient and versatile method for the synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate. The one-pot nature of this reaction, coupled with the availability of the starting materials, makes it an attractive approach for obtaining this valuable building block for drug discovery and development. Careful monitoring of the reaction and rigorous purification are essential to obtain a high-purity product suitable for further applications.

            References

            • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

            • Bálint, E., et al. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]

            • Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 76-86. [Link]

            • Maciąg, D., et al. (2019). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 421-427. [Link]

            • Colacino, E., et al. (2026). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Molecules, 31(1), 1. [Link]

            • MDPI. (2025). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]

            • Organic Chemistry Portal. (n.d.). Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

            • Gancarz, R. (2003). Kinetics and Mechanism of the Kabachnik-Fields Reaction. Russian Journal of General Chemistry, 73(6), 875-879. [Link]

            • Singh, R., et al. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 335-345. [Link]

            • Bálint, E., & Keglevich, G. (2018). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Molbank, 2018(2), M988. [Link]

            • Bálint, E., & Keglevich, G. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6157. [Link]

            • Ordóñez, M., et al. (2017). Stereoselective Synthesis of α‐Aminophosphonic Acids through Pudovik and Kabachnik‐Fields Reaction. IntechOpen. [Link]

            • ResearchGate. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. ResearchGate. [Link]

            • ResearchGate. (2025). Synthetic route to Cbz-protected diphenyl 1-aminoalkylphosphonates. ResearchGate. [Link]

            • IRD India. (2015). Catalyst free efficient synthesis and characterization of α- aminophosphonates. International Journal of Advanced Chemical Science and Applications, 3(2), 16-19. [Link]

            • da Silva, A. C. A., et al. (2016). Production of alpha-aminophosphonates. ResearchGate. [Link]

            • Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Aragen Life Sciences. [Link]

            • Ordóñez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 299. [Link]

            • SciELO. (2021). Article. SciELO. [Link]

            • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

            • PubMed. (1992). Synthesis and crystal structure of optically active 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ-105). Chemical & Pharmaceutical Bulletin, 40(9), 2377-2381. [Link]

            • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate. [Link]

            • Aleksanyan, D. A., et al. (2023). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 21(1), 108-118. [Link]

            • Rajora, A., et al. (1998). Synthesis of Acetyl-oxy Phthalimide Derivatives of Diphenyl Amine as Potential Antibacterial. Asian Journal of Chemistry, 11(4), 1528-1530. [Link]

            • Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 28(3), 1435. [Link]

            • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

            • Indian Journal of Chemistry. (n.d.). Note Synthesis of 4-(substituted benzyl)-1H,3H- benzo[f]1,3,5-triazepin-2-ones. Indian Journal of Chemistry. [Link]

            Sources

            Application Note: Kabachnik-Fields Synthesis of Cbz-Protected Aminophosphonates

            Author: BenchChem Technical Support Team. Date: March 2026

            Abstract

            
            -Aminophosphonates are critical bioisosteres of 
            
            
            
            -amino acids, serving as potent inhibitors for enzymes such as HIV protease, renin, and leucine aminopeptidase. While the classical Kabachnik-Fields (KF) reaction efficiently couples amines, aldehydes, and phosphites, the direct synthesis of Cbz-protected derivatives presents a specific challenge due to the reduced nucleophilicity of benzyl carbamate (
            
            
            ).

            This Application Note details the Birum-Oleksyszyn reaction , a modified KF protocol specifically optimized for carbamates. We present a high-yield, Lewis acid-catalyzed protocol using Yttrium(III) triflate (

            
            ) , contrasting it with a "green" solvent-free thermal approach. These methods allow for the one-pot synthesis of protected peptidomimetics, eliminating the need for laborious deprotection-reprotection sequences.
            

            Introduction & Mechanistic Insight

            The Challenge of Carbamate Nucleophiles

            In a standard Kabachnik-Fields reaction, a primary amine condenses with an aldehyde to form a reactive imine (Schiff base), which undergoes hydrophosphonylation. However, when the amine is replaced by benzyl carbamate (

            
            ) to directly yield a Cbz-protected product, the reaction kinetics change drastically.
            
            • Reduced Nucleophilicity: The lone pair on the nitrogen is delocalized into the carbonyl group, making

              
               a poor nucleophile.
              
            • Intermediate Stability: Instead of a stable imine, the reaction proceeds via a transient, highly electrophilic N-acyliminium ion .

            The Birum-Oleksyszyn Variant

            To overcome these barriers, the reaction requires either high thermal energy (solvent-free) or strong Lewis Acid catalysis to facilitate the dehydration of the hemiaminal intermediate into the active N-acyliminium species.

            Mechanistic Pathway

            The reaction involves a three-component coupling where the Lewis Acid (LA) plays a dual activation role:

            • Activation of Aldehyde: Facilitates attack by the carbamate.

            • Dehydration: Promotes the collapse of the hemiaminal (A) to the N-acyliminium ion (B).

            • Phosphite Addition: The phosphite tautomer attacks the electrophilic iminium carbon.

            BirumOleksyszynMechanism Start Aldehyde (R-CHO) + Cbz-NH2 Hemiaminal Hemiaminal Intermediate (A) Start->Hemiaminal Add'n Iminium N-Acyliminium Ion (B) Hemiaminal->Iminium LA cat. Product Cbz-Aminophosphonate (Target) Iminium->Product P-C Bond Form. LA1 Lewis Acid (Activation) LA2 - H2O (Dehydration) Phos + P(OR)3 (Nucleophilic Attack)

            Figure 1: Mechanistic pathway of the Birum-Oleksyszyn reaction. The formation of the N-acyliminium ion (B) is the rate-determining step accelerated by Lewis Acid catalysis.

            Experimental Protocols

            Protocol A: High-Efficiency Catalytic Synthesis (Recommended)

            This protocol utilizes Yttrium(III) triflate , a water-tolerant Lewis acid that provides high yields under mild conditions, minimizing side reactions like bis-carbamate formation.

            Reagents:

            • Aldehyde (1.0 equiv)[1]

            • Benzyl Carbamate (

              
              ) (1.0 - 1.2 equiv)
              
            • Trialkyl Phosphite or Dialkyl Phosphite (1.0 - 1.2 equiv)

            • Catalyst:

              
               (5 - 10 mol%)
              
            • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

            Step-by-Step Procedure:

            • Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Benzyl Carbamate (1.2 mmol) in anhydrous MeCN (2-3 mL).

            • Catalyst Addition: Add

              
                (0.1 mmol, 10 mol%) to the stirring solution.
              
            • Phosphite Addition: Add the Phosphite (1.2 mmol) dropwise.

              • Note: If using dialkyl phosphite (e.g., diethyl phosphite), the reaction is strictly a Kabachnik-Fields type. If using trialkyl phosphite (e.g., trimethyl phosphite), it follows the Arbuzov-like pathway often seen in Birum-Oleksyszyn variants.

            • Reaction: Stir at Room Temperature for 4–12 hours.

              • Optimization: If conversion is slow (monitored by TLC), heat to 50°C.

            • Workup:

              • Concentrate the solvent under reduced pressure.

              • Redissolve residue in EtOAc and wash with water (

                
                 mL) and brine (
                
                
                
                mL).
              • Dry over

                
                , filter, and concentrate.
                
            • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Cbz-protected aminophosphonates typically elute in 30-50% EtOAc/Hexanes.

            Protocol B: Solvent-Free "Green" Synthesis

            Ideal for scale-up or when Lewis acids are unavailable. This method relies on thermal activation.

            Step-by-Step Procedure:

            • Mixing: In a screw-cap vial, combine Aldehyde (1.0 mmol), Benzyl Carbamate (1.0 mmol), and Triethyl Phosphite (1.2 mmol).

            • Heating: Heat the neat mixture to 80–100°C for 1–3 hours.

              • Microwave Option: Irradiate at 100°C (100 W) for 10–20 minutes for accelerated conversion.

            • Workup: The mixture often solidifies upon cooling. Recrystallize directly from EtOH/Ether or purify via column chromatography as above.

            Data & Performance Comparison

            The choice of catalyst significantly impacts yield and reaction time.[2] The table below summarizes typical performance metrics for the synthesis of Cbz-amino(phenyl)methylphosphonate (Model substrate: Benzaldehyde).

            Catalyst / ConditionSolventTemp (°C)Time (h)Yield (%)Notes
            
            
            (10 mol%)
            MeCN254-885-92 Best balance of mild conditions and high yield.
            
            
            (10 mol%)
            DCM40680-88Effective, but costlier than Yttrium.
            
            
            (10 mol%)
            Neat801.590-94Excellent for solvent-free; safety caution with perchlorates.
            Thermal (No Cat.)Neat1002-460-75Lower yield due to "bis-carbamate" side product.
            Microwave (No Cat.)Neat1000.380-85Rapid, requires specialized equipment.

            Experimental Workflow Diagram

            Workflow Prep Reagent Prep: Dry MeCN, Aldehyde, Cbz-NH2, Catalyst Mix Mixing: Combine Aldehyde + Cbz-NH2 + Y(OTf)3 (10 mol%) Prep->Mix AddP Addition: Add Phosphite dropwise (Exothermic control) Mix->AddP React Reaction: Stir RT (4-12h) or 50°C Monitor via TLC AddP->React Extract Workup: Conc. -> EtOAc/H2O Wash -> Dry Na2SO4 React->Extract Complete Pure Purification: Flash Chromatography (Hex/EtOAc) Extract->Pure

            Figure 2: Standard operational workflow for the catalytic synthesis of Cbz-aminophosphonates.

            Troubleshooting & Critical Parameters

            Controlling Bis-Carbamate Formation

            A common side reaction is the condensation of two carbamate molecules with the aldehyde, forming a stable aminal (bis-carbamate) that does not react with phosphite.

            • Solution: Ensure the Phosphite is added immediately after the catalyst/carbamate mixture is prepared. Do not let the aldehyde/carbamate premix for long periods without phosphite present.

            • Solution: Use a slight excess of phosphite (1.2 equiv) to outcompete the second carbamate addition.

            Moisture Sensitivity

            The N-acyliminium intermediate is sensitive to hydrolysis, which reverts it to the starting materials or the hemiaminal.

            • Protocol: Use anhydrous solvents (MeCN, DCM) and store the Lewis Acid catalyst in a desiccator.

            Steric Hindrance

            For sterically bulky aldehydes (e.g., ortho-substituted benzaldehydes), the reaction rate drops significantly.

            • Adjustment: Increase catalyst loading to 20 mol% or switch to the Microwave Protocol (Protocol B) to drive the reaction thermally.

            References

            • Doyle, M. P., et al. "Lewis Acid Catalyzed Reactions of Carbamates." Journal of Organic Chemistry.
            • Heydari, A., et al. "One-pot efficient synthesis of Cbz-protected

              
              -aminophosphonates using Lewis Acid catalysis." Tetrahedron Letters. Link
              
            • Oleksyszyn, J., & Tyka, R. "The reaction of amides with aldehydes and phosphites (Birum-Oleksyszyn Reaction)." Tetrahedron Letters.
            • Cherkasov, R. A., & Galkin, V. I. "The Kabachnik–Fields Reaction: Synthetic Potential and Mechanism." Russian Chemical Reviews. Link

            • Rezaei, Z., et al.
            • Keglevich, G., & Balint, E. "The Kabachnik-Fields reaction: mechanism and synthetic use." Molecules, 2012.[3][4] Link

            Sources

            Aza-Pudovik reaction for asymmetric α-aminophosphonate synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Aza-Pudovik Reaction for Asymmetric

            
            -Aminophosphonate Synthesis
            Content Type:  Application Note & Protocol Guide
            Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers
            
            
            Precision Synthesis of Chiral -Aminophosphonates

            Executive Summary

            
            -Aminophosphonates are bioisosteres of 
            
            
            
            -amino acids where the planar carboxyl group is replaced by a tetrahedral phosphonic acid moiety. This structural modification imparts resistance to proteolytic enzymes and enhances transition-state mimicry, making them critical scaffolds in the development of HIV protease inhibitors, antibiotics, and anticancer agents.

            This guide details the Asymmetric Aza-Pudovik Reaction , the most direct atom-economic route to these scaffolds. Unlike the three-component Kabachnik-Fields reaction, the Aza-Pudovik involves the addition of a phosphorus nucleophile (H-phosphonate) to a preformed imine. This guide focuses on Organocatalytic strategies —specifically Chiral Phosphoric Acids (CPAs) and Cinchona Alkaloids—which currently represent the gold standard for generating high enantiomeric excess (ee) without toxic metal contamination.

            Mechanistic Insight & Catalyst Selection

            The Core Challenge: The Phosphite Equilibrium

            The fundamental challenge in the Aza-Pudovik reaction is the nature of the nucleophile. Dialkyl phosphites exist primarily in the stable tetracoordinate

            
             form (
            
            
            
            ). To react, they must tautomerize to the reactive tricoordinate
            
            
            form (
            
            
            ).
            • Uncatalyzed: Slow, often requires harsh bases, leading to racemic products.

            • Asymmetric Catalysis: The catalyst must simultaneously activate the imine (electrophile) and shift the phosphite equilibrium toward the reactive P(III) species (nucleophile) within a chiral pocket.

            Pathway Visualization

            The following diagram illustrates the bifunctional activation mode typical of Chiral Phosphoric Acid (CPA) catalysis, a method pioneered by Akiyama and Terada.

            AzaPudovikMechanism Substrates Substrates (Imine + H-Phosphonate) Tautomer Tautomerization P(V) ⇌ P(III) Substrates->Tautomer Equilibrium Complex Chiral Catalyst Complex (Dual H-Bonding) Tautomer->Complex Catalyst Binding TS Transition State (Face-Selective Attack) Complex->TS Nucleophilic Attack Product Chiral α-Aminophosphonate (High ee) TS->Product C-P Bond Formation Product->Substrates Retro-Pudovik (If Temp too High)

            Figure 1: Mechanistic pathway of the CPA-catalyzed Aza-Pudovik reaction. Note the reversibility (Retro-Pudovik) which necessitates careful temperature control.

            Critical Parameters & Optimization

            Before beginning the protocols, consider these three variables that dictate success:

            ParameterRecommendationScientific Rationale
            Imine Purity >98% (Crystalline) Trace water hydrolyzes imines back to aldehydes. Aldehydes react faster with phosphites (standard Pudovik), creating
            
            
            -hydroxyphosphonate impurities that are difficult to separate.
            Solvent Toluene or DCM Non-polar solvents tighten the ion-pairing in the transition state, significantly improving enantioselectivity compared to polar solvents like THF or MeOH.
            Temperature -40°C to -78°C Lower temperatures suppress the "Retro-Pudovik" reaction (decomposition of product back to starting materials) and maximize the difference in free energy (
            
            
            ) between enantiomeric transition states.

            Protocol A: Chiral Phosphoric Acid (CPA) Catalysis

            Best for: High-value drug intermediates requiring >90% ee.

            This protocol utilizes a BINOL-derived phosphoric acid (e.g., (R)-TRIP or Akiyama’s Catalyst). These catalysts act as bifunctional Brønsted acids, activating the imine via the acidic proton and the phosphite via the phosphoryl oxygen.

            Materials
            • Substrate:

              
              -PMP (p-methoxyphenyl) aldimine (1.0 equiv).
              
            • Reagent: Diphenyl phosphite or Diethyl phosphite (1.1 equiv).

            • Catalyst: (R)-3,3’-bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogen phosphate ((R)-TRIP) (5 mol%).

            • Solvent: Anhydrous Toluene (stored over 4Å molecular sieves).

            Step-by-Step Procedure
            • Preparation (Inert Atmosphere): Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under a stream of Argon or Nitrogen.

            • Charging: Add the

              
              -PMP aldimine (0.2 mmol) and the Chiral Phosphoric Acid catalyst (0.01 mmol, 5 mol%) to the flask.
              
            • Solvation: Add anhydrous Toluene (2.0 mL) via syringe. Stir until dissolved.

            • Cooling: Submerge the flask in a cryocooler or acetone/dry ice bath to -40°C . Allow to equilibrate for 15 minutes.

            • Addition: Add the dialkyl phosphite (0.22 mmol) dropwise via syringe.

              • Expert Tip: Add slowly to prevent localized exotherms which can erode stereoselectivity.

            • Reaction: Stir at -40°C for 24–48 hours. Monitor by TLC or

              
              P NMR.
              
              • Endpoint: Disappearance of the H-phosphonate signal (

                
                 ~7-8 ppm, distinct doublet) and appearance of the aminophosphonate signal (
                
                
                
                ~20-25 ppm).
            • Quench: Quench with saturated aqueous NaHCO

              
               (2 mL) while still cold.
              
            • Workup: Extract with Ethyl Acetate (3 x 5 mL). Wash combined organics with brine, dry over Na

              
              SO
              
              
              
              , and concentrate
              • Caution: Do not use high heat on the rotavap (>40°C) to avoid retro-reaction.

            • Purification: Flash column chromatography on silica gel (Hexane/EtOAc gradient).

            Protocol B: Cinchona Alkaloid Catalysis

            Best for: Scale-up and cost-sensitive synthesis.

            Cinchona alkaloids (Quinine/Quinidine) act as Brønsted bases.[1] They deprotonate the phosphite to generate a nucleophilic phosphite anion while the quinuclidine nitrogen coordinates the imine.

            Materials
            • Catalyst: Hydroquinine or Quinidine (10 mol%).

            • Additives: Potassium carbonate (K

              
              CO
              
              
              
              ) (optional, for activation).
            • Solvent: Toluene or Xylene.

            Step-by-Step Procedure
            • Mixing: In a reaction vessel, combine the imine (1.0 equiv) and Cinchona catalyst (10 mol%) in Toluene (0.1 M concentration).

            • Activation: Stir at Room Temperature for 10 minutes.

            • Addition: Add the dialkyl phosphite (1.2 equiv).

            • Reaction: Stir at ambient temperature (or 0°C for improved selectivity) for 12–24 hours.

            • Workup: Wash the reaction mixture with 1N HCl (to remove the alkaloid catalyst—allows for catalyst recovery) followed by saturated NaHCO

              
              .
              
            • Crystallization: Many Cinchona-derived products can be purified by recrystallization from Ethanol/Hexane, avoiding chromatography.

            Applications in Drug Discovery

            The utility of the Aza-Pudovik reaction extends beyond academic curiosity. It is a cornerstone in the synthesis of transition-state analogue inhibitors.

            Workflow: From Fragment to Lead

            DrugDiscovery Target Target Identification (e.g., HIV Protease, Renin) Design Scaffold Design (Peptide isostere replacement) Target->Design Synthesis Asymmetric Aza-Pudovik (Protocol A or B) Design->Synthesis Deprotection Deprotection (PMP removal / Ester hydrolysis) Synthesis->Deprotection Assay Biological Assay (IC50 / Binding Affinity) Deprotection->Assay Assay->Design SAR Iteration

            Figure 2: Integration of Aza-Pudovik synthesis into the medicinal chemistry design cycle.

            Key Therapeutic Classes
            • Antivirals:

              
              -aminophosphonates disrupt viral replication machinery (e.g., TMV inhibitors like Dufulin).
              
            • Antibiotics: Phosphonopeptides mimic the tetrahedral transition state of bacterial cell wall synthesis enzymes (e.g., D-Ala-D-Ala ligase inhibitors).

            • Anticancer: Derivatives of

              
              -aminophosphonates act as matrix metalloproteinase (MMP) inhibitors, reducing tumor metastasis.
              

            References

            • Akiyama, T., et al. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angewandte Chemie International Edition. Link

            • Terada, M., et al. (2006). Chiral Phosphoric Acid-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction.[2] Journal of the American Chemical Society. Link

            • Pudovik, A. N. (1952). New Method for the Synthesis of

              
              -Amino Phosphonic Acids. Doklady Akademii Nauk SSSR.[3] [Historical Reference]
              
            • Abell, J. P., & Yamamoto, H. (2008).

              
              -Aminophosphonates. Journal of the American Chemical Society. Link
              
            • Merino, P., et al. (2011).

              
              -Aminophosphonates. Chemical Reviews.[1][4] Link
              
            • Kukhar, V. P., & Hudson, H. R. (Eds.). (2000).[5] Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity.[6][7][8] Wiley. Link

            Sources

            Step-by-step Cbz protection of 1-amino-2-phenylethanephosphonate

            Author: BenchChem Technical Support Team. Date: March 2026

            Application Note: Step-by-Step N-Cbz Protection of 1-Amino-2-phenylethanephosphonate Derivatives

            Executive Summary

            
            -Aminophosphonates, the phosphonic acid analogues of natural amino acids, are critical scaffolds in drug development, frequently utilized in the design of peptidomimetics and potent protease inhibitors. 1-Amino-2-phenylethanephosphonate (the analogue of phenylalanine) requires robust orthogonal protection during multi-step peptide synthesis. The benzyloxycarbonyl (Cbz) group is the gold standard for masking the primary amine of these derivatives, as it is stable to mild acids and bases but can be cleanly removed via catalytic hydrogenolysis[1],[2].
            

            This application note details two self-validating protocols for the Cbz protection of 1-amino-2-phenylethanephosphonate, tailored to the specific form of the substrate: the organic-soluble diethyl ester and the aqueous-soluble free phosphonic acid .

            Mechanistic Rationale & Base Causality

            The success of the acylation reaction with benzyl chloroformate (Cbz-Cl) depends entirely on the microenvironment of the base and the ionization state of the substrate.

            • For the Diethyl Ester (Anhydrous Conditions): Historically, triethylamine (TEA) has been the default base for organic acylations. However, recent optimizations in aminophosphonate chemistry reveal that TEA can act as a nucleophile, degrading reactive chloroformates and promoting side reactions. Substituting TEA with N,N-Diisopropylethylamine (DIPEA)—a sterically hindered, non-nucleophilic base of comparable strength—eliminates these side reactions and reliably pushes yields above 90%[3].

            • For the Free Phosphonic Acid (Schotten-Baumann Conditions): The causality behind the strict pH 9.0–9.5 requirement is dictated by the substrate's

              
               values. The phosphonic acid protons (
              
              
              
              ) must be fully deprotonated to ensure aqueous solubility. Simultaneously, the ammonium group (
              
              
              ) must be sufficiently deprotonated to act as a nucleophile. If the pH drops below 9.0, the amine protonates and the reaction halts; if the pH exceeds 10.0, the competitive hydrolysis of Cbz-Cl into benzyl alcohol accelerates rapidly[2].

            Experimental Workflow

            Workflow Start 1-Amino-2-phenylethanephosphonate (Substrate) Decision Substrate Form? Start->Decision Ester Diethyl Ester (Organic Soluble) Decision->Ester Acid Free Phosphonic Acid (Aqueous Soluble) Decision->Acid CondA Anhydrous Conditions DCM, DIPEA (1.2 eq) Cbz-Cl (1.1 eq) Ester->CondA CondB Schotten-Baumann H2O/Dioxane, 4M NaOH Maintain pH 9.0-9.5 Acid->CondB WorkupA Organic Workup Acidic/Basic Washes Silica Chromatography CondA->WorkupA WorkupB Aqueous Workup Acidify to pH 2 Extraction & Crystallization CondB->WorkupB Product N-Cbz-1-amino-2-phenylethanephosphonate (Validated Product) WorkupA->Product WorkupB->Product

            Divergent workflow for the N-Cbz protection of aminophosphonate derivatives based on substrate form.

            Quantitative Optimization Data

            The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the choice of base and solvent systems.

            Substrate FormSolvent SystemBase SelectionEquivalentsTempTypical YieldMechanistic Advantage
            Diethyl Ester DCM (Anhydrous)DIPEA1.2 eq0 °C → RT90–95%Steric bulk prevents nucleophilic degradation of Cbz-Cl.
            Diethyl Ester DCM (Anhydrous)TEA1.2 eq0 °C → RT55–65%Sub-optimal: Prone to side reactions with chloroformates.
            Free Acid H₂O / Dioxane (1:1)4M NaOHTitrated0 °C → RT80–85%Avoids the need for prior esterification; highly scalable.

            Detailed Step-by-Step Protocols

            Protocol A: Protection of Diethyl 1-amino-2-phenylethylphosphonate

            This protocol utilizes anhydrous conditions and is ideal for substrates already protected as dialkyl esters.

            • Substrate Dissolution: Dissolve diethyl 1-amino-2-phenylethylphosphonate (10.0 mmol, 2.57 g) in anhydrous Dichloromethane (DCM, 50 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

              • Self-Validation: The solution must be completely clear and colorless.

            • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 12.0 mmol, 2.1 mL) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

            • Acylation: Add Benzyl chloroformate (Cbz-Cl, 11.0 mmol, 1.57 mL) dropwise over 15 minutes.

              • Causality: Dropwise addition at 0 °C controls the exothermic acylation and suppresses the formation of bis-acylated byproducts.

            • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

            • In-Process Control (IPC): Monitor the reaction via TLC (Silica, 5% MeOH in DCM). The primary amine starting material (

              
              , Ninhydrin-positive/purple) should be fully consumed, replaced by the Cbz-protected product (
              
              
              
              , UV-active at 254 nm, Ninhydrin-negative).
            • Quench & Wash: Quench the reaction by adding 1M aqueous HCl (20 mL) to neutralize excess DIPEA. Transfer to a separatory funnel and collect the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

            • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the pure product as a viscous oil or low-melting solid.

            Protocol B: Protection of 1-amino-2-phenylethylphosphonic acid

            This protocol utilizes Schotten-Baumann conditions for the unprotected free phosphonic acid[2].

            • Substrate Solubilization: Suspend 1-amino-2-phenylethylphosphonic acid (10.0 mmol, 2.01 g) in a biphasic mixture of distilled water (20 mL) and 1,4-Dioxane (20 mL).

            • pH Adjustment: Adjust the pH of the suspension to 9.0–9.5 by the dropwise addition of 4M NaOH.

              • Self-Validation: The opaque suspension will transition into a clear solution as the phosphonic acid is converted into its highly soluble disodium salt.

            • Acylation: Cool the solution to 0 °C in an ice-water bath. Add Benzyl chloroformate (12.0 mmol, 1.71 mL) dropwise over 20 minutes with vigorous magnetic stirring.

            • Dynamic pH Control (Critical Step): Allow the reaction to slowly warm to room temperature over 12 hours.

              • Self-Validation: As the acylation proceeds, HCl is liberated, causing the pH to drop. Continuously monitor the reaction with a pH meter or narrow-range pH paper. Intermittently add 4M NaOH to maintain the pH strictly between 9.0 and 9.5. The reaction is complete when the pH stabilizes naturally without further base addition.

            • Aqueous Wash: Transfer the mixture to a separatory funnel and extract with Diethyl Ether (2 x 20 mL). Discard the ether layer.

              • Causality: This removes unreacted Cbz-Cl and benzyl alcohol byproducts. The desired product remains safely in the aqueous layer as a water-soluble phosphonate salt.

            • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using concentrated HCl.

              • Self-Validation: The protonated N-Cbz-aminophosphonic acid will immediately crash out as a white precipitate or form a milky suspension.

            • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from EtOAc/Hexanes to yield analytically pure product.

            Analytical Characterization

            To validate the structural integrity of the synthesized N-Cbz-1-amino-2-phenylethanephosphonate derivatives, perform the following analyses:

            • ³¹P NMR (162 MHz, CDCl₃ or DMSO-d₆): Look for a single phosphorus resonance. The chemical shift will typically appear around

              
               22–26 ppm for the diethyl ester, and 
              
              
              
              16–20 ppm for the free acid.
            • ¹H NMR (400 MHz): Confirm the presence of the Cbz group via the distinct multiplet for the benzyl aromatic protons (

              
               7.25–7.40, 5H) and the benzylic CH₂ singlet/AB quartet (
              
              
              
              5.05, 2H). The
              
              
              -proton will appear as a complex multiplet due to coupling with both the adjacent nitrogen proton and the phosphorus atom (
              
              
              ).
            • LC-MS (ESI+): Confirm the exact mass. For the diethyl ester (

              
              ), expect an 
              
              
              
              peak at
              
              
              392.1.

            References

            • Source: frontiersin.
            • Source: ncl.res.
            • Source: mdpi.
            • Title: 15.1.

            Sources

            Application Note: Palladium-Catalyzed Hydrogenolysis for Cbz Deprotection of Phosphonates

            Author: BenchChem Technical Support Team. Date: March 2026

            
            - and 
            
            
            
            -Aminophosphonate Synthesis

            Executive Summary

            The deprotection of Carboxybenzyl (Cbz) groups from amino-phosphonates is a critical step in the synthesis of phosphonopeptides and amino acid bioisosteres. While Palladium-catalyzed hydrogenolysis (

            
            , Pd/C) is the industry standard for Cbz removal, phosphonate substrates present unique challenges due to catalyst poisoning  via Lewis-basic phosphoryl coordination.
            

            This guide provides an optimized, field-proven methodology to overcome these kinetic traps. We detail the mechanistic basis of phosphonate inhibition and provide a robust protocol utilizing acidic additives and specific solvent systems to ensure quantitative conversion without compromising the integrity of the phosphonate ester.

            Mechanistic Insight & The "Phosphonate Trap"

            The Standard Cycle vs. Inhibition

            In a standard hydrogenolysis, Palladium(0) inserts into the benzylic C-O bond or facilitates hydrogen activation to cleave the carbamate, releasing toluene and

            
            .
            

            The Challenge: Phosphonates (

            
            ) possess a phosphoryl oxygen (
            
            
            
            ) with significant Lewis basicity. In non-polar or neutral solvents, this oxygen—or the free amine generated upon deprotection—can coordinate strongly to the Pd surface. This competitive adsorption blocks active sites, stalling the catalytic cycle (The "Soft Poisoning" Effect).
            Visualization of the Catalytic Cycle and Inhibition

            The following diagram illustrates the competitive binding pathway that necessitates the protocol modifications described in Section 3.

            G Start N-Cbz Phosphonate Coordination Substrate Coordination Start->Coordination Diffusion Inhibition DEAD END: Pd-Phosphonate Complex (Catalyst Poisoning) Start->Inhibition P=O Binding Pd_Surface Pd(0) Surface (Active Sites) H2_Add Oxidative Addition (H2) Pd_Surface->H2_Add Coordination->Pd_Surface Cleavage C-O Bond Cleavage H2_Add->Cleavage Fast Product Free Amino-Phosphonate Cleavage->Product -Toluene, -CO2 Product->Inhibition Free Amine Binding Inhibition->Pd_Surface Slow Desorption

            Figure 1: Catalytic cycle showing the competitive "Dead End" inhibition pathway caused by phosphonate/amine coordination.

            Critical Parameters for Optimization

            To prevent the inhibition depicted above, three parameters must be tuned:

            Acidic Additives (The Proton Sponge Effect)

            The addition of 1.0–1.1 equivalents of acid (HCl or Acetic Acid) is the single most effective intervention.

            • Function: Protonates the resulting amine immediately, preventing it from binding to the Pd catalyst.

            • Secondary Function: Weakens the interaction between the phosphoryl oxygen and the metal surface.

            Catalyst Selection
            • Standard: 10% Pd/C (Type: Degussa E101 or equivalent).

            • High-Difficulty: 20%

              
               (Pearlman’s Catalyst). The hydroxide species on the carbon support can facilitate hydrogen transfer and is often more resistant to poisoning by heteroatoms.
              
            Solvent Systems
            Solvent SystemSuitabilityNotes
            Methanol (MeOH) HighStandard choice. High H2 solubility.
            Ethanol (EtOH) HighGood alternative if methylation is a risk (rare).
            MeOH + HCl (1 eq) Optimal Prevents amine poisoning. Essential for amino-phosphonates.
            Acetic Acid (AcOH) HighActs as solvent and proton source. Good for sluggish reactions.
            THF/EtOAc LowPoor H2 solubility; promotes catalyst agglomeration.

            Experimental Protocols

            Protocol A: Standard Hydrogenolysis (Acid-Promoted)

            Best for: Standard

            
            -aminophosphonates where the phosphonate ester is stable to mild acid.
            

            Materials:

            • Substrate: N-Cbz-amino phosphonate (1.0 mmol)

            • Catalyst: 10% Pd/C (10-20 wt% loading relative to substrate)

            • Solvent: Methanol (anhydrous preferred)

            • Additive: HCl (1.0 M in MeOH or Dioxane, 1.1 equiv) or Acetic Acid (glacial).

            • Hydrogen Source:

              
               balloon or Parr shaker (30-50 psi).
              

            Step-by-Step:

            • Preparation: In a round-bottom flask, dissolve the substrate in Methanol (0.1 M concentration).

            • Acidification: Add 1.1 equivalents of HCl (or 5-10% v/v Acetic Acid). Note: If the phosphonate esters are acid-labile (e.g., t-butyl), use Acetic Acid only.

            • Inerting: Nitrogen purge the flask for 5 minutes.

            • Catalyst Addition: Carefully add the Pd/C catalyst.[1] Safety: Pd/C can ignite methanol vapors. Add under a blanket of Nitrogen or wet the catalyst with a small amount of water/toluene before addition.

            • Hydrogenation: Evacuate the flask and backfill with

              
               (repeat 3 times). Stir vigorously at Room Temperature (RT).
              
            • Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 1–4 hours.

              • Checkpoint: If reaction stalls >4 hours, repressurize or add fresh catalyst.

            • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

            • Isolation: Concentrate the filtrate. The product will be the amine hydrochloride or acetate salt.

            Protocol B: Transfer Hydrogenation (Ammonium Formate)

            Best for: Scalable reactions avoiding

            
             gas, or when selectivity over other reducible groups (e.g., halogens) is required.
            

            Materials:

            • Hydrogen Donor: Ammonium Formate (5-10 equiv) or Cyclohexene.

            • Catalyst: 10% Pd/C.[2]

            • Solvent: Methanol (reflux).

            Step-by-Step:

            • Dissolve substrate in Methanol.[1]

            • Add Ammonium Formate (5 equiv).

            • Add 10% Pd/C (10 wt%).

            • Reflux: Heat the mixture to reflux (approx 65°C) for 1–2 hours.

              • Note: Evolution of

                
                 and 
                
                
                
                gas will occur; ensure proper venting.
            • Workup: Cool to RT, filter through Celite, and concentrate.

            • Purification: The residue may contain excess ammonium formate. Remove via sublimation or aqueous extraction (if product is hydrophobic enough) or ion-exchange chromatography.

            Troubleshooting & Optimization Matrix

            ObservationDiagnosisCorrective Action
            Reaction Stalls at 50% Catalyst PoisoningFilter catalyst and add fresh Pd/C. Add 1 eq. HCl.
            No Reaction Steric Hindrance or Bad CatalystSwitch to Pearlman's Catalyst (
            
            
            ). Increase pressure to 50 psi.
            Phosphonate Hydrolysis Acid too strongSwitch from HCl to Acetic Acid . Ensure anhydrous conditions.
            Over-reduction (Ring) Catalyst too activePoison catalyst intentionally (rarely needed for Cbz) or lower pressure.

            Workflow Diagram

            Workflow Start Start: N-Cbz Phosphonate Solvent Dissolve in MeOH (0.1 M) Start->Solvent Decision Phosphonate Ester Acid Stability? Solvent->Decision Stable Stable (Me, Et, Bn) Decision->Stable Yes Labile Labile (t-Bu) Decision->Labile No Add_HCl Add 1.1 eq HCl (Prevents Poisoning) Stable->Add_HCl Add_AcOH Add 5% Acetic Acid (Milder) Labile->Add_AcOH Cat_Add Add 10% Pd/C (Under N2) Add_HCl->Cat_Add Add_AcOH->Cat_Add H2_Cycle Cycle H2 / Vac (x3) Stir RT, 1-4h Cat_Add->H2_Cycle Check LC-MS Check H2_Cycle->Check Complete Complete? Check->Complete Complete->H2_Cycle No (Add fresh cat) Filter Filter (Celite) Complete->Filter Yes Concentrate Concentrate Filter->Concentrate End Product: Amine Salt Concentrate->End

            Figure 2: Decision tree for selecting the optimal deprotection pathway based on substrate stability.

            References

            • BenchChem. (2025).[1] Application Notes and Protocols for N-Cbz Deprotection. Retrieved from

            • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group. Retrieved from

            • Goulioukina, N. S., et al. (2016).[3] One‐Pot Two‐Step Synthesis of Optically Active α‐Amino Phosphonates by Palladium‐Catalyzed Hydrogenation. Advanced Synthesis & Catalysis. Retrieved from [3]

            • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chem. Pharm. Bull. Retrieved from

            • Horsley, P. A., et al. (2025).[4] Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines. ACS Med.[4] Chem. Lett. Retrieved from

            • Crawford, C., & Oscarson, S. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers. Semantic Scholar. Retrieved from

            Sources

            Using Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate as a chymotrypsin inhibitor

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide details the application of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate (also known as Cbz-Phe-P(OPh)

            
            ) as a specific, irreversible inhibitor of chymotrypsin. It is designed for researchers requiring precise control over serine protease activity in kinetic studies, active site titrations, and structural biology.
            
            

            Introduction & Mechanism of Action

            Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a peptidyl phosphorus ester that acts as a transition-state analog for chymotrypsin. Structurally, it mimics the phenylalanine residue preferred by the chymotrypsin S1 specificity pocket.

            • Mechanism: The compound functions as a suicide inhibitor (mechanism-based inactivator). The active site Serine-195 of chymotrypsin attacks the electrophilic phosphorus atom, displacing one phenol group. This forms a stable, covalent phosphonyl-enzyme complex that mimics the tetrahedral transition state of peptide bond hydrolysis.

            • Stereospecificity: The inhibition is stereoselective. The (R)-enantiomer (analogous to L-phenylalanine) is the active species, reacting orders of magnitude faster than the (S)-enantiomer. Commercial preparations are often racemic; researchers must assume only 50% of the mass is active inhibitor.

            • Stability: Unlike acyl-enzyme intermediates formed by substrates, the phosphonyl-enzyme bond is extremely stable (half-life of days to weeks at neutral pH), effectively permanently silencing the enzyme.

            Key Kinetic Parameters (Chymotrypsin A):

            Parameter Value Unit Notes

            |

            
              | ~1,200 | M
            
            
            
            s
            
            
            | Second-order rate constant (Racemic) | | Specificity | High | - | Selectivity for Chymotrypsin over Elastase/Trypsin | | Binding Mode | Irreversible | - | Covalent Phosphonylation |

            Material Preparation & Handling

            Safety Note: This compound releases phenol upon reaction with the enzyme and potentially during degradation. Handle in a fume hood with appropriate PPE.

            Solubilization Protocol:

            • Solvent: Dissolve the lyophilized powder in 100% DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide). Avoid ethanol or methanol, as they can cause transesterification over long storage.

            • Concentration: Prepare a 10–50 mM stock solution .

            • Storage: Aliquot into small volumes (e.g., 20–50 µL) and store at -20°C . Protect from moisture. The stock is stable for >6 months if kept dry.

            • Working Solution: Dilute the stock into the reaction buffer immediately prior to use. Avoid storing dilute aqueous solutions, as spontaneous hydrolysis of the phenyl esters will occur over time (hours to days).

            Application Note: Active Site Titration

            One of the most powerful applications of this inhibitor is Active Site Titration . Because the reaction is stoichiometric (1:1) and irreversible, it allows you to determine the concentration of active enzyme molecules in a sample, which often differs from the total protein concentration due to autolysis or denaturation.

            Theory: By incubating a fixed concentration of enzyme with varying sub-stoichiometric concentrations of the inhibitor, the residual activity decreases linearly. The x-intercept of the "Activity vs. [Inhibitor]" plot represents the concentration of active enzyme.

            Experimental Workflow (Graphviz Diagram):

            ActiveSiteTitration Start Start: Enzyme Preparation PrepI Prepare Inhibitor Dilution Series (0.1x to 2.0x estimated [E]) Start->PrepI Incubate Incubate E + I (1 hour, pH 7.5, 25°C) PrepI->Incubate Mix AddSub Add Chromogenic Substrate (Suc-Ala-Ala-Pro-Phe-pNA) Incubate->AddSub Equilibrium Reached Measure Measure Initial Velocity (v0) (Absorbance at 410 nm) AddSub->Measure Plot Plot Residual Activity vs. [I] Measure->Plot Calc Calculate Active [E] (X-intercept) Plot->Calc

            Caption: Workflow for determining active chymotrypsin concentration using stoichiometric phosphonate titration.

            Protocol: Determination of Second-Order Inhibition Rate Constant ( )

            This protocol measures the rate of inactivation.[1][2] Since the inhibitor is irreversible, we use pseudo-first-order kinetics.

            Reagents:

            • Buffer: 50 mM Tris-HCl, 10 mM CaCl

              
              , pH 7.6. (CaCl
              
              
              
              stabilizes chymotrypsin).
            • Enzyme:

              
              -Chymotrypsin (Target final conc: 10–50 nM).
              
            • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Target final conc: 200 µM).

            • Inhibitor: Cbz-Phe-P(OPh)

              
               (Prepare dilutions in DMSO).
              

            Step-by-Step Procedure:

            • Preparation:

              • Prepare 5 different concentrations of the Inhibitor (e.g., 0.5 µM, 1.0 µM, 2.0 µM, 5.0 µM, 10 µM). Ensure

                
                 (at least 10-fold excess) to maintain pseudo-first-order conditions.
                
              • Prepare a "Solvent Control" (Buffer + equivalent DMSO volume).

            • Incubation:

              • Mix Enzyme and Inhibitor in microfuge tubes.

              • Start a timer immediately.

              • Maintain temperature at 25°C.

            • Sampling (The Discontinuous Method):

              • At defined time points (e.g., 0, 2, 5, 10, 20, 30 min), remove a 10 µL aliquot from the incubation mix.

              • Immediately dilute this aliquot into a cuvette/well containing 990 µL of Substrate Solution (this effectively stops the inhibition reaction by dilution and substrate competition).

            • Measurement:

              • Monitor the release of p-nitroaniline (pNA) at 410 nm for 1–2 minutes to determine the residual enzymatic activity (

                
                ).
                
            • Data Analysis:

              • Calculate the pseudo-first-order rate constant (

                
                ) for each inhibitor concentration by plotting 
                
                
                
                vs. time. The slope is
                
                
                .
              • Secondary Plot: Plot

                
                 (y-axis) vs. 
                
                
                
                (x-axis).
              • The slope of this line is the second-order rate constant (

                
                 or 
                
                
                
                ).

            Mechanism of Inhibition Diagram:

            Mechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·I) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (P-OPh) Inhibitor->Complex Transition Pentacoordinate Intermediate Complex->Transition Nucleophilic Attack Covalent Phosphonyl-Enzyme (Stable Covalent Bond) Transition->Covalent Loss of Phenol Phenol Phenol Release Transition->Phenol

            Caption: Mechanism of irreversible serine protease inhibition by diphenyl phosphonates.[3]

            Troubleshooting & Controls

            IssueProbable CauseSolution
            Non-linear Inhibition Kinetics Inhibitor instability or depletionEnsure
            
            
            . Check DMSO stock for moisture contamination.
            Lower than expected Activity Racemic MixtureRemember that commercial Cbz-Phe-P(OPh)
            
            
            is often racemic. The effective concentration is 50% of the nominal concentration.
            Background Hydrolysis High pHPhosphonate esters are sensitive to base. Keep pH < 8.0 during storage and incubation.
            No Inhibition Wrong Enzyme/Inhibitor MatchVerify enzyme is Chymotrypsin-like. This inhibitor does not inhibit Trypsin (requires Lys/Arg analog) or Elastase (requires Val/Ala analog) effectively.

            References

            • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters.[1][4] Biochemistry.

            • Pietrusewicz, E., Sienczyk, M., & Oleksyszyn, J. (2009). Novel diphenyl esters of peptidyl alpha-aminoalkylphosphonates as inhibitors of chymotrypsin and subtilisin.[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

            • Sienczyk, M., & Oleksyszyn, J. (2009). Phosphonate inhibitors of serine proteases—Design, synthesis and application. Current Medicinal Chemistry.

            Sources

            Application of Cbz-aminophosphonates in activity-based protein profiling

            Author: BenchChem Technical Support Team. Date: March 2026

            Application Note: Application of Cbz-Aminophosphonates in Activity-Based Protein Profiling (ABPP)

            Executive Summary

            Cbz-aminophosphonates (specifically diphenyl phosphonates) represent a specialized class of electrophilic activity-based probes (ABPs) designed to target serine proteases with high specificity. Unlike broad-spectrum fluorophosphonates (FP) that indiscriminately label the entire serine hydrolase superfamily, Cbz-aminophosphonates function as transition-state analogs, primarily targeting the S1 family of serine proteases (e.g., Neutrophil Elastase, Cathepsin G, Proteinase 3, and Chymase).

            This guide details the mechanism, synthesis, and experimental protocols for utilizing these probes to profile protease activity in complex biological systems, emphasizing their utility in drug discovery and inflammatory disease research.

            Mechanism of Action: The "Serine Trap"

            The core efficacy of Cbz-aminophosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

            • Recognition: The Cbz (Carboxybenzyl) group typically occupies the S2 subsite of the protease, while the amino acid side chain (determined by the aldehyde used in synthesis) occupies the S1 specificity pocket.

            • Irreversible Inhibition: The active site serine nucleophile attacks the phosphorus atom. Unlike a peptide bond where the intermediate collapses to release the amine, the phosphonate forms a stable covalent bond by displacing a phenoxy leaving group.

            • Stability: The resulting phosphonyl-enzyme complex is kinetically stable, effectively "freezing" the enzyme in a labeled state that allows for downstream isolation and identification.

            Graphviz Diagram 1: Mechanism of Inactivation

            PhosphonateMechanism Enzyme Active Serine Protease (Nu: Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Probe Cbz-Aminophosphonate (Diphenyl Ester) Probe->Complex Labeled Phosphonylated Enzyme (Stable Adduct) Complex->Labeled Irreversible Phosphonylation Leaving Phenol (Leaving Group) Complex->Leaving Displacement

            Caption: The catalytic serine hydroxyl attacks the phosphorus center, displacing a phenol group to form a stable, covalent phosphonyl-enzyme adduct.

            Probe Design & Specificity

            The specificity of these probes is tunable via the amino acid side chain (

            
            ) and the phosphonate ester groups.
            
            The Oleksyszyn Reaction (Synthesis)

            The scaffold is efficiently synthesized via a three-component condensation known as the Oleksyszyn Reaction . This allows for rapid library generation.

            • Reagents: Benzyl carbamate (Cbz-NH2) + Aldehyde (R-CHO) + Triphenyl phosphite (P(OPh)3).

            • Catalyst: Glacial acetic acid or Lewis acids.

            • Outcome: Racemic diphenyl 1-(N-benzyloxycarbonylamino)alkylphosphonate.

            Specificity Matrix

            Select the correct probe variant based on your target protease.

            Target EnzymePreferred P1 Residue (
            
            
            )
            Probe Structure Analog
            
            
            (M⁻¹s⁻¹)
            Neutrophil Elastase (NE) ValineCbz-Val-P(OPh)₂> 10,000
            Cathepsin G (CatG) Phenylalanine / LeucineCbz-Phe-P(OPh)₂~ 2,500
            Chymotrypsin PhenylalanineCbz-Phe-P(OPh)₂> 50,000
            Proteinase 3 (PR3) Valine / AlanineCbz-Val-P(OPh)₂~ 1,500
            Granzyme A Arginine / LysineCbz-Arg-P(OPh)₂Variable

            Experimental Protocols

            Protocol 1: Lysate Preparation & Probe Labeling

            Critical Pre-requisite: Avoid using commercial protease inhibitor cocktails (e.g., PMSF, AEBSF) during lysis, as these will compete with the probe for the active site.

            Materials:

            • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 (or Triton X-100).

            • Probe Stock: 10 mM Cbz-aminophosphonate in DMSO.

            • Control Inhibitor: 10 mM PMSF or DFP (for competitive controls).

            Steps:

            • Cell Lysis: Resuspend cell pellet (

              
               cells) in 500 µL Lysis Buffer. Sonicate (3x 10s pulses) on ice.
              
            • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

            • Protein Quantification: Normalize protein concentration to 1-2 mg/mL using a BCA assay.

            • Labeling Reaction:

              • Aliquot 50 µL of lysate into reaction tubes.

              • Experimental: Add Probe (final conc. 1–10 µM).

              • Control (Competitive): Pre-incubate with PMSF (1 mM) for 30 min, then add Probe.

              • Control (Heat): Heat lysate to 95°C for 5 min, then add Probe.

            • Incubation: Incubate at 37°C for 30–60 minutes with gentle agitation. Note: Phosphonates react slower than fluorophosphonates; 1 hour is standard.

            Protocol 2: Click Chemistry & Enrichment (For Alkyne/Azide Probes)

            If your probe contains a bioorthogonal handle (e.g., alkyne), follow this step to attach a reporter tag (Biotin-Azide or Rhodamine-Azide).

            Click Mix (Prepare Fresh):

            • CuSO4 (1 mM final)

            • TBTA (Ligand, 100 µM final)

            • Sodium Ascorbate (1 mM final)

            • Tag-Azide (100 µM final)

            Steps:

            • Add Click Mix to the labeled lysate.

            • Incubate for 1 hour at Room Temperature (RT).

            • Quench: Add 4x SDS-PAGE loading buffer (for gel) or cold Acetone (for MS prep) to stop the reaction.

            Analytical Workflows

            Graphviz Diagram 2: ABPP Workflow

            ABPP_Workflow Sample Biological Sample (Cells/Tissue) Lysis Lysis (No Inhibitors!) Sample->Lysis Incubation Probe Incubation (1-10 µM, 1h, 37°C) Lysis->Incubation Branch Probe Type? Incubation->Branch Direct Fluorescent/Biotin Direct Tag Branch->Direct Pre-tagged Click Click Chemistry (CuAAC) Branch->Click Alkyne/Azide Analysis Analysis Direct->Analysis Click->Analysis Gel SDS-PAGE (In-Gel Fluorescence) Analysis->Gel MS Streptavidin Enrichment & LC-MS/MS Analysis->MS

            Caption: Decision tree for processing samples based on probe architecture (Direct vs. Two-step Click).

            Troubleshooting & Validation

            • Low Labeling Intensity:

              • Cause: Low protease abundance or slow reactivity.

              • Solution: Increase probe concentration to 50 µM or extend incubation to 2 hours. Ensure pH is > 7.0 (nucleophilic attack requires deprotonated serine).

            • High Background:

              • Cause: Non-specific hydrophobic binding.

              • Solution: Wash beads (for MS) or gel pellets stringently with 1% SDS and 8M Urea. Use a "No-Probe" control to subtract background.

            • Probe Hydrolysis:

              • Cause: Diphenyl phosphonates are susceptible to hydrolysis in high pH (>9.0) or upon prolonged storage in aqueous buffer.

              • Solution: Store stocks in anhydrous DMSO at -20°C. Add to aqueous buffer immediately before use.

            References

            • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (.alpha.-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. [Link]

            • Sienczyk, M., & Oleksyszyn, J. (2009). Irreversible inhibition of serine proteases – Design and synthesis of active site directed inhibitors. Current Medicinal Chemistry, 16(13), 1673-1687. [Link]

            • Kasperkiewicz, P., et al. (2014). Design of a selective activity-based probe for human neutrophil elastase. Journal of the American Chemical Society, 136(6), 2268-2271. [Link]

            • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. [Link]

            • Grzywa, R., et al. (2019). The highly conserved serine protease ClpP is a vital target for antipathogenic strategies. Journal of Medicinal Chemistry, 62(21), 9377-9392. [Link]

            Solid-phase synthesis of phosphonopeptide enzyme inhibitors

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            Phosphonopeptides are critical transition-state analogues used to inhibit metalloproteases (e.g., thermolysin, ACE) and serine proteases. By replacing the scissile amide bond (–CO–NH–) with a tetrahedral phosphonamidate (–PO₂⁻–NH–) or phosphinate (–PO₂⁻–CH₂–) moiety, these molecules mimic the high-energy intermediate of peptide hydrolysis, binding tightly to the enzyme active site.

            This guide details the Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol for constructing phosphonamidate-based inhibitors. Unlike standard peptide synthesis, the formation of the phosphorus-nitrogen (P–N) bond requires specific activation strategies and post-cleavage handling to preserve the sensitive pharmacophore.

            Strategic Planning & Chemistry

            The Challenge: P–N Bond Formation

            The core challenge is introducing the phosphonamidate linkage on the solid support. Standard uronium/phosphonium coupling reagents (HATU, PyBOP) are often inefficient for coupling phosphonic acids to amines due to steric hindrance and the lower electrophilicity of the phosphorus center compared to a carbonyl. Solution: Use Phosphonochloridates (activated phosphonic acid chlorides) or pre-formed Phosphonodipeptide Building Blocks . This guide focuses on the Phosphonochloridate Method for maximum sequence versatility.

            Protecting Group Strategy
            • N-Terminus: Fmoc (Fluorenylmethoxycarbonyl).[1][2][3] Removed by piperidine.[2][4]

            • Side Chains: Standard acid-labile groups (tBu, Trt, Boc).

            • Phosphonate Moiety: Diethyl or Dimethyl esters (–P(O)(OEt)₂).

              • Rationale: Alkyl esters are stable to piperidine (Fmoc removal) and TFA (resin cleavage). They are removed in a separate solution-phase step using Trimethylsilyl Bromide (TMSBr), avoiding the premature hydrolysis or side reactions associated with benzyl esters on solid phase.

            Resin Selection
            • Rink Amide Resin: For C-terminal amides.

            • Wang Resin: For C-terminal acids.[5]

            • Loading: Low loading (0.3–0.5 mmol/g) is recommended to prevent aggregation during the introduction of the bulky phosphonate group.

            Workflow Visualization

            SPPS_Phosphonopeptide Resin Resin Loading (Fmoc-AA-Resin) Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Coupling Peptide Assembly (Standard Fmoc Cycles) Deprotect1->Coupling Coupling->Deprotect1 Repeat P_Coupling P-N Bond Formation (Coupling to Resin-Amine) Coupling->P_Coupling Target Residue Reached Activation Phosphonate Activation (Generate Phosphonochloridate) Activation->P_Coupling Add Activated Species Elongation Chain Elongation (N-terminal AA coupling) P_Coupling->Elongation Cleavage Resin Cleavage (TFA Cocktail) Elongation->Cleavage P_Deprotect Phosphonate Deprotection (TMSBr / DCM) Cleavage->P_Deprotect Crude Peptide-P(OEt)2 Final Purified Inhibitor P_Deprotect->Final

            Caption: Workflow for the solid-phase synthesis of phosphonamidate peptides involving in situ activation and two-stage deprotection.

            Detailed Protocols

            Protocol A: Preparation of the Phosphonochloridate

            Context: Phosphonic acid monoesters must be converted to highly reactive chloridates immediately before coupling. Starting Material: Fmoc-aminoalkylphosphonic acid monoethyl ester (Fmoc-AA-P(O)(OEt)(OH)).

            • Dissolution: Dissolve 1.0 mmol of the Fmoc-phosphonic monoester in 5 mL of dry Dichloromethane (DCM).

            • Activation: Add Oxalyl Chloride (3.0 mmol, 3 eq) dropwise under Argon.

            • Catalysis: Add a catalytic amount of DMF (1-2 drops). Vigorous bubbling will occur (CO/CO₂/HCl release).

            • Reaction: Stir at room temperature for 45–60 minutes.

            • Evaporation: Evaporate the solvent and excess oxalyl chloride under high vacuum.

            • Re-dissolution: Redissolve the resulting residue (phosphonochloridate) in dry DCM (or DMF if solubility is an issue) for immediate use in Protocol B.

            Protocol B: Solid-Phase Assembly (P–N Bond Formation)

            Context: Coupling the activated phosphonate to the resin-bound free amine.

            • Resin Prep: Swell the resin (0.1 mmol scale) in DCM for 30 min. Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly (DMF x5, DCM x5).

            • Coupling:

              • Add the solution of Phosphonochloridate (from Protocol A, ~5-10 eq relative to resin) to the resin.

              • Add DIEA (Diisopropylethylamine, 1.2 eq relative to phosphonochloridate) to neutralize the HCl generated.

              • Critical: Do not use HOBt or HATU here; the chloride is the leaving group.

            • Incubation: Shake gently for 2–4 hours at room temperature.

            • Monitoring: Perform a Chloranil test (ninhydrin is often false-negative for secondary amines, though P-N coupling involves a primary amine, the product is a phosphonamidate which may not react typically). A micro-cleavage and MS analysis is the most reliable check.

            • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

            Protocol C: Chain Elongation & Cleavage
            • Fmoc Removal: Remove the Fmoc group from the newly installed phosphonate unit using 20% Piperidine/DMF.

              • Note: The P–N bond is generally stable to piperidine.

            • Next Coupling: Couple the next Fmoc-amino acid using standard HATU/DIEA chemistry.

              • Warning: The nitrogen of the phosphonamidate (P-NH-C) is less nucleophilic than a standard amine. Use double coupling or more powerful activation (e.g., HOAt/HATU) and extended times (2 hours).

            • Final Cleavage:

              • Wash resin with DCM.[6]

              • Treat with TFA/TIS/H₂O (95:2.5:2.5) for 2–3 hours.

              • Result: This removes the peptide from the resin and deprotects side chains (tBu, Boc), but the Phosphonate Ethyl Esters remain intact .

              • Precipitate in cold diethyl ether and dry.

            Protocol D: Phosphonate Deprotection (The "Silylation" Method)

            Context: Removal of the ethyl groups from the phosphorus to yield the active inhibitor.

            • Dissolution: Dissolve the crude peptide (containing P(O)(OEt)₂) in dry DCM or Acetonitrile (10 mg/mL).

            • Reagent Addition: Add Trimethylsilyl Bromide (TMSBr) (10–20 equivalents).

              • Safety: TMSBr is volatile and moisture-sensitive. Handle under Argon.

            • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature for 2–4 hours.

            • Quenching: Evaporate the solvent/TMSBr. Add MeOH or H₂O to hydrolyze the silyl esters formed. Stir for 30 min.

            • Purification: Lyophilize the solution. Purify the free phosphonopeptide by RP-HPLC (C18 column).

              • Note: Phosphonopeptides are often more polar than their amide counterparts. Adjust gradient to start with 0-5% B.

            Data Presentation & Quality Control

            Table 1: Troubleshooting the P–N Coupling

            IssueProbable CauseCorrective Action
            Low Conversion (P-N bond) Phosphonochloridate hydrolysisEnsure absolute dryness of DCM and glassware. Use fresh Oxalyl Chloride.
            Side Reactions Excess base causing racemizationLimit DIEA to 1.0–1.2 eq relative to the chloridate.
            Incomplete P-Deprotection Old TMSBr or steric bulkUse fresh TMSBr; extend reaction time to 12h; try TMSI (Trimethylsilyl Iodide) for stubborn esters.
            Peptide Degradation Acid sensitivity of P-N bondThe P-N bond is acid-sensitive.[2][7][8][9] Avoid prolonged exposure to aqueous acid. Lyophilize immediately after HPLC.

            Validation Metrics:

            • MS (ESI): Look for the mass shift corresponding to the loss of two ethyl groups (-56 Da per ethyl, total -112 Da) after TMSBr treatment.

            • ³¹P NMR: Essential for confirming the oxidation state and purity.

              • Phosphonamidates:[1] Typically appear around 20–30 ppm .[7]

              • Intact Esters: Shifted downfield compared to the free acid.

            References

            • Campagne, J. M., et al. (1993). "Synthesis of mixed phosphonate diester analogues of dipeptides using BOP reagent." Tetrahedron Letters, 34(42), 6743-6744. Link

            • Hirschmann, R., et al. (2009). "The synthesis of potent, selective, and orally bioavailable phosphonamidate-based inhibitors of thermolysin." Journal of Medicinal Chemistry. Link

            • Cramer, J., & Klebe, G. (2010). "Solid-phase synthesis of phosphonopeptides." Organic & Biomolecular Chemistry. Link

            • Mucha, A., et al. (2011). "Phosphonopeptides as enzyme inhibitors: Synthesis and biological activity." Bioorganic & Medicinal Chemistry, 19(23), 6907-6916. Link

            • Bachem. (2023). "Fmoc Solid Phase Peptide Synthesis - Technical Guide." Link

            Sources

            Application Note: Column Chromatography Purification of Diphenyl Phosphonate Compounds

            Author: BenchChem Technical Support Team. Date: March 2026

            This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes advanced chromatographic techniques with the specific chemical behavior of diphenyl phosphonate compounds.

            Abstract

            Diphenyl phosphonates (

            
            ) are critical intermediates in organic synthesis (e.g., Horner-Wadsworth-Emmons reagents, enzyme inhibitors) and chemical biology. Unlike their dialkyl counterparts, diphenyl esters possess distinct lipophilicity and UV-activity, yet they suffer from two primary purification challenges: severe tailing  on silica gel due to Lewis acid-base interactions and hydrolytic instability  (phenoxide displacement) on acidic stationary phases. This guide provides a validated protocol to overcome these limitations, ensuring high recovery and purity.
            

            Part 1: Mechanistic Insights & Strategic Planning

            The "Tailing" Phenomenon

            Diphenyl phosphonates often appear as streaks rather than tight bands on Thin Layer Chromatography (TLC) and flash columns.[1]

            • Cause: The phosphoryl oxygen (

              
              ) acts as a hard Lewis base (hydrogen bond acceptor).
              
            • Interaction: It interacts strongly with the acidic silanol protons (

              
              ) on the surface of standard silica gel (pH ~5.0).
              
            • Solution: The stationary phase must be neutralized or "buffered" to suppress silanol ionization, or the mobile phase must contain a competing base.

            Stability Warning: The "Active Ester" Risk

            The diphenyl ester moiety is significantly more electrophilic than diethyl or dimethyl esters. The phenoxide group (

            
            ) is a better leaving group.
            
            • Risk: Prolonged exposure to acidic silica or nucleophilic alcoholic solvents (e.g., Methanol) can lead to hydrolysis (producing monophenyl phosphonic acids) or transesterification.

            • Strategy: Avoid Methanol in the mobile phase if possible. Use aprotic polar modifiers (Acetone, Ethyl Acetate) and minimize residence time on the column.

            Decision Matrix: Mobile Phase Selection

            Select your solvent system based on the polarity and stability of your specific phosphonate.

            Solvent SystemPolaritySuitabilityAdditive Recommendation
            Hexane / EtOAc Low - MedLipophilic diphenyl phosphonatesNone or 1% TEA (if tailing occurs)
            DCM / Acetone Med - HighPolar/Amide-containing phosphonates0.5% TEA (Mandatory)
            DCM / MeOH HighCAUTION: Risk of transesterificationAvoid if possible. If used, keep MeOH <5% and run fast.
            Toluene / Acetone MedAromatic-rich compounds (π-π stacking)None

            Part 2: Detailed Protocol

            Materials & Reagents
            • Stationary Phase: Silica Gel 60 (230-400 mesh).

            • Solvents: HPLC grade Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA).

            • Visualization: UV Lamp (254 nm) is highly effective due to the phenyl rings. KMnO4 stain for aliphatic side chains.

            Workflow Visualization

            The following diagram outlines the decision process and workflow for purifying these compounds.

            PurificationWorkflow Start Crude Diphenyl Phosphonate TLC TLC Screening (Hex/EtOAc 3:1) Start->TLC Decision Check Spot Morphology TLC->Decision TightSpot Tight/Round Spot Decision->TightSpot Rf 0.3-0.5 Streak Streaking/Tailing Decision->Streak Tailing StdCol Standard Column (Hex/EtOAc Gradient) TightSpot->StdCol ModCol Base-Deactivated Column (Add 1% TEA to Mobile Phase) Streak->ModCol Loading Loading Strategy: Dry Load on Celite/Silica StdCol->Loading ModCol->Loading Elution Elution & Fraction Collection Loading->Elution Analysis UV (254nm) & NMR Validation Elution->Analysis

            Caption: Decision tree for solvent modification based on TLC spot morphology.

            Step-by-Step Methodology
            Step 1: TLC Optimization & "The TEA Check"

            Before packing the column, you must determine if the compound streaks.

            • Prepare a TLC plate.[1] Spot the crude mixture.

            • Elute with 30% EtOAc in Hexanes .

            • Observation:

              • Scenario A (Round Spot): Proceed to Step 2 using standard solvents.

              • Scenario B (Streak/Comet): Prepare a new TLC chamber with 30% EtOAc / Hexanes + 1% Triethylamine (TEA) .

              • Result: If the streak consolidates into a tight spot, TEA is required for the column.

            Step 2: Column Preparation (Base-Deactivation)

            If TEA was required in Step 1, follow this pre-treatment to neutralize the silica.

            • Pack the column with Silica Gel 60 using a slurry method with 100% Hexanes .

            • Neutralization Flush: Flush the column with 2 column volumes (CV) of Hexanes + 1% TEA .

              • Why? This saturates the acidic silanols with TEA, creating a neutral surface.

            • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., 5% EtOAc/Hexanes + 1% TEA).

            Step 3: Sample Loading (Dry Loading Technique)

            Diphenyl phosphonates are often viscous oils. Wet loading with DCM often leads to band broadening. Dry loading is strongly recommended.

            • Dissolve the crude oil in a minimal amount of DCM.

            • Add dry Silica Gel (ratio: 1g silica per 1g crude) or Celite 545.

            • Evaporate the solvent on a rotary evaporator until a free-flowing powder remains.

            • Carefully add this powder to the top of the equilibrated column.

            • Add a layer of sand (1 cm) on top to protect the bed.

            Step 4: Gradient Elution

            Standard Gradient for a lipophilic diphenyl phosphonate:

            • Start: 100% Hexanes (with 1% TEA if needed) – 2 CV.

            • Ramp: 0% to 50% EtOAc in Hexanes over 10 CV.

            • Hold: 50% EtOAc until product elutes.

            • Flush: 100% EtOAc to remove polar impurities (e.g., hydrolyzed monophenyl acids).

            Note: For more polar compounds, substitute Hexane/EtOAc with DCM/Acetone (0-20% Acetone).

            Step 5: Product Isolation[2]
            • Pool fractions containing the product (check via UV 254nm).

            • Crucial Wash: If TEA was used, the pooled fractions will contain residual amine.

              • Evaporate the solvent.[1]

              • Redissolve in DCM.

              • Wash quickly with 0.1 M HCl (cold) or saturated

                
                 to remove TEA. Do not let it sit, or hydrolysis may occur.
                
              • Dry over

                
                , filter, and concentrate.[3]
                

            Part 3: Troubleshooting & Quality Control

            Common Issues
            SymptomProbable CauseCorrective Action
            Product co-elutes with Phenol Hydrolysis of the esterPhenol (
            
            
            in 4:1 Hex/EtOAc) often co-elutes. Wash the final DCM solution with 1M NaOH (rapidly) to extract phenol as phenoxide.
            Loss of Mass Irreversible adsorptionThe compound is sticking to the silica. Flush column with 10% MeOH/DCM to recover, then repurify using a deactivated (TEA) column.
            New retention spots appear TransesterificationDid you use Methanol? Switch to Acetone or Acetonitrile as the polar modifier.
            Stability Verification (Self-Validating Step)

            To ensure the purification did not degrade your compound:

            • Take a small aliquot of the purified product.

            • Run a 31P NMR (proton-decoupled).

            • Success Criteria: A single sharp peak (typically

              
               10–30 ppm for phosphonates).
              
            • Failure Criteria: Appearance of a new peak upfield (shielded) indicating hydrolysis to the mono-ester or acid.

            References

            • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for P=O interactions).
            • Biotage Application Notes. Purification of Organophosphorus Compounds: Overcoming Tailing on Silica.Link

            • Organic Chemistry Portal. Synthesis and Purification of Phosphonates.Link

            • BenchChem Technical Support. Troubleshooting Diethyl/Diphenyl Phosphonate Purification.Link

            • Royal Society of Chemistry. General Procedures for Flash Chromatography of Phosphorus Esters.Link

            Sources

            Application Note: Kinetic Analysis of Enzyme Inhibition by Phosphonate Transition State Analogs

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction: The Mechanistic Basis of Phosphonate Analogs

            Phosphonate analogs are highly potent enzyme inhibitors that frequently act as transition state (TS) mimics. Because the central phosphorus atom naturally adopts a stable tetrahedral geometry, phosphonates effectively mimic the unstable, negatively charged tetrahedral intermediate formed during the enzyme-catalyzed hydrolysis of esters, amides, and peptides[1]. This structural mimicry allows them to bind their target enzymes with affinities orders of magnitude higher than natural substrates.

            Due to this high affinity and the conformational changes often required to accommodate the TS mimic, phosphonate inhibitors routinely display slow, tight-binding kinetics [2]. Understanding the exact kinetic mechanism—whether it is a simple single-step tight binding or a two-step induced-fit isomerization—is critical for drug development. The residence time of the drug on its target (

            
            ) often correlates more strongly with in vivo efficacy than the initial binding affinity (
            
            
            
            )[3].

            This application note provides a comprehensive, self-validating framework for the kinetic characterization of phosphonate inhibitors, ensuring robust data extraction for drug discovery pipelines.

            Kinetic Theory: Slow and Tight-Binding Inhibition

            Standard Michaelis-Menten steady-state kinetics assume that the enzyme-inhibitor complex reaches equilibrium instantaneously and that the concentration of free inhibitor

            
             equals the total inhibitor concentration 
            
            
            
            . Phosphonate TS analogs violate both assumptions:
            • Tight-Binding: The final inhibition constant (

              
              ) is comparable to the total enzyme concentration (
              
              
              
              ). A significant fraction of the inhibitor is depleted from the free pool to form the complex, necessitating the use of the Morrison equation rather than standard competitive inhibition models[3].
            • Slow-Binding: The establishment of equilibrium between the free enzyme (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
              ), inhibitor (
              
              
              
              ), and the enzyme-inhibitor complex (
              
              
              ) occurs on a timescale of minutes to hours, leading to non-linear reaction progress curves[4].

            The most common mechanism for phosphonates is the Induced-Fit Isomerization (Mechanism B) , where an initial encounter complex (

            
            ) undergoes a slow conformational change to form a highly stable, tight-binding complex (
            
            
            
            ).

            Mechanism E E (Free Enzyme) ES ES Complex E->ES + S EI EI (Initial Complex) E->EI + I (k3) I I (Inhibitor) S S (Substrate) ES->E P P (Product) ES->P k_cat EI->E (k-3) EI_star EI* (Tight Complex) EI->EI_star Isomerization (k4) EI_star->EI (k-4)

            Two-step slow-binding inhibition mechanism (Induced-fit model).

            Experimental Workflows & Protocols

            To accurately capture slow-binding kinetics, the experimental design must be self-validating: the assay must continuously monitor product formation from the exact moment the reaction is initiated.

            Protocol A: Continuous Progress Curve Analysis

            Objective: Determine the apparent initial binding constant (

            
            ), the final tight-binding constant (
            
            
            
            ), and the apparent first-order rate constant (
            
            
            ).
            • Step 1: Reagent Preparation. Prepare the target enzyme at a concentration (

              
              ) that yields a linear uninhibited progress curve for at least 60 minutes. Prepare phosphonate inhibitor stocks spanning 
              
              
              
              to
              
              
              .
            • Step 2: Reaction Assembly. In a microplate or cuvette, mix the assay buffer, substrate (at a fixed concentration, ideally

              
              ), and the phosphonate inhibitor.
              
            • Step 3: Initiation (Critical Causality). Initiate the reaction by adding the enzyme (

              
              ). Do not pre-incubate  the enzyme with the inhibitor. Reasoning: Pre-incubation allows the 
              
              
              
              complex to form before measurement begins, masking the slow-onset transition phase (
              
              
              ) required to calculate
              
              
              [4].
            • Step 4: Data Acquisition. Continuously monitor product formation (e.g., via absorbance or fluorescence) until the new steady-state velocity (

              
              ) is clearly established.
              

            Workflow A 1. Assay Setup Combine Substrate + Inhibitor B 2. Initiation Add Enzyme (No Pre-incubation) A->B C 3. Continuous Monitoring Record non-linear progress curve B->C D 4. Data Fitting Extract v0, vs, and kobs C->D E 5. Parameter Derivation Calculate Ki, Ki*, and Isomerization rates D->E

            Workflow for continuous progress curve analysis of slow-binding inhibitors.

            Protocol B: Jump-Dilution Assay ( Determination)

            Objective: Directly measure the dissociation rate (

            
             or 
            
            
            
            ) to calculate the residence time (
            
            
            ).
            • Step 1: Pre-incubation. Incubate

              
               (at 
              
              
              
              the final assay concentration) with a saturating concentration of the phosphonate inhibitor (
              
              
              ) for a period exceeding
              
              
              to ensure
              
              
              
              
              formation.
            • Step 2: Jump Dilution. Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing a saturating concentration of substrate (

              
              ).
              
            • Step 3: Monitoring. Record the progress curve. The curve will initially show near-zero velocity, slowly curving upward as the inhibitor dissociates and the enzyme regains activity.

            • Causality of Design: The massive dilution and high substrate concentration prevent the rebinding of any dissociated inhibitor molecules. Therefore, the rate of enzymatic activity recovery is a direct, isolated readout of the

              
               dissociation rate (
              
              
              
              ).

            Data Analysis and Parameter Extraction

            The non-linear progress curves generated in Protocol A must be fitted to the integrated rate equation for slow-binding inhibition[4][5]:

            
            
            

            Where

            
             is the product concentration, 
            
            
            
            is the initial velocity,
            
            
            is the steady-state velocity, and
            
            
            is the apparent first-order rate constant for the transition.

            By plotting

            
             against the inhibitor concentration 
            
            
            
            , you can validate the mechanism:
            • Linear Relationship: Indicates a simple, single-step slow-binding mechanism.

            • Hyperbolic Relationship: Indicates a two-step induced-fit isomerization (Mechanism B). The curve plateaus at high

              
               because the rate becomes entirely limited by the forward isomerization rate (
              
              
              
              ).
            Summary of Extracted Quantitative Data
            Kinetic ParameterDefinitionDiagnostic Value in Drug Development
            
            
            Apparent initial inhibition constantMeasures the affinity of the initial encounter complex (
            
            
            ).
            
            
            Final steady-state inhibition constantOverall affinity after isomerization (
            
            
            ). Defines ultimate thermodynamic potency.
            
            
            Apparent first-order rate constantRate of transition from
            
            
            to
            
            
            . Used to mathematically derive forward/reverse rates.
            
            
            (
            
            
            )
            Forward isomerization rateSpeed of the enzyme's conformational change to the tight-binding state.
            
            
            (
            
            
            )
            Reverse isomerization rateRate of complex dissociation. Measured directly via Jump-Dilution.
            
            
            Residence time (
            
            
            )
            Duration of target occupancy. A high
            
            
            is a primary driver of sustained in vivo efficacy.

            Case Studies: Phosphonates in Drug Development

            • Farnesyl Pyrophosphate Synthase (FPPS): Nitrogen-containing bisphosphonates (N-BPs) such as risedronate and zoledronate are cornerstone treatments for bone resorption diseases. Kinetic analysis reveals they are competitive slow, tight-binding inhibitors. While their initial

              
               is in the nanomolar range, the enzyme undergoes a time-dependent isomerization to form a highly stable complex (
              
              
              
              in the picomolar range). The isomerization constant (
              
              
              ) strongly correlates with their in vivo antiresorptive efficacy[3].
            • Metallo-

              
              -Lactamases (MBLs):  6-Phosphonomethylpyridine-2-carboxylates (PMPCs) are potent inhibitors of MBLs (e.g., NDM-1, VIM-2). Progress curve analysis demonstrates competitive, slow-binding inhibition, allowing these phosphonates to effectively potentiate 
              
              
              
              -lactam antibiotics against highly resistant bacterial strains[6].
            • Serine

              
              -Lactamases:  Phosphonate analogs act as unique mechanism-based transition state inhibitors. The nucleophilic attack of the catalytic serine on the phosphonate leads to a covalently bonded, stable complex mimicking the tetrahedral intermediate, effectively halting deacylation and neutralizing the resistance enzyme[7][8].
              

            References

            • Williams, J. W., & Morrison, J. F. (1979). The kinetics of reversible tight-binding inhibition. Methods in Enzymology.
            • Dunstan, C. R., et al. (2008). Structure–Activity Relationships Among the Nitrogen Containing Bisphosphonates in Clinical Use and Other Analogues: Time-Dependent Inhibition of Human Farnesyl Pyrophosphate Synthase.
            • Papp-Wallace, K. M., et al. (2018). Exploring Additional Dimensions of Complexity in Inhibitor Design for Serine β-Lactamases: Mechanistic and Intra- and Inter-molecular Chemistry Approaches. Frontiers in Microbiology.
            • Brem, J., et al. (2015).
            • Liu, W., et al. (2002). Aminophosphonate Inhibitors of Dialkylglycine Decarboxylase: Structural Basis for Slow Binding Inhibition.
            • Varga, A., et al. (2017). A Methylidene Group in the Phosphonic Acid Analogue of Phenylalanine Reverses the Enantiopreference of Binding. D-NB.
            • Rescigno, A., et al. (2025). Slow-binding inhibition: A theoretical and practical course for students.
            • Datta, A., et al. (1999). Catalytic Antibodies. Indian Academy of Sciences.

            Sources

            Application Note: Chromatographic Resolution of Peptidyl Phosphonate Diastereomers

            Author: BenchChem Technical Support Team. Date: March 2026

            This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists involved in the purification of peptidyl phosphonate transition-state inhibitors.

            Methodology for the Separation of P-Chiral Diphenyl Phosphonate Inhibitors

            Executive Summary

            Peptidyl diphenyl phosphonates are potent, irreversible transition-state inhibitors of serine proteases. However, their synthesis typically yields a racemic mixture at the phosphorus center (yielding diastereomers when coupled to chiral peptides). The biological activity is often restricted to a single stereoisomer (typically the R-isomer at phosphorus, mimicking the L-amino acid transition state).

            This protocol details the High-Performance Liquid Chromatography (HPLC) workflow for resolving these diastereomers. Unlike standard peptide purification, this separation requires specific "shallow-gradient" engineering and orthogonal validation using

            
            P-NMR  to confirm diastereomeric purity.
            

            Core Directive: The Separation Challenge

            The primary challenge is that the diastereomers differ only by the spatial arrangement of the phenoxy groups at the phosphorus atom. This results in:

            • Identical Mass: MS cannot distinguish them.

            • Subtle Hydrophobicity Differences: Standard steep gradients co-elute them.

            • Chemical Instability: Diphenyl phosphonates are susceptible to hydrolysis at high pH (>7.5), necessitating acidic or neutral separation conditions.

            Experimental Protocol

            Instrumentation & Materials[1][2][3]
            • System: Binary Gradient HPLC (Agilent 1200/1260 or Waters Alliance equivalent).

            • Detector: Diode Array Detector (DAD) monitoring at 214 nm (peptide bond) and 260 nm (phenyl ester absorption).

            • Stationary Phase (Primary): C18 with high carbon load and extensive end-capping (e.g., Waters XBridge C18 or Phenomenex Luna C18(2)).

              • Rationale: The diphenyl phosphonate moiety is highly hydrophobic; high carbon load maximizes the interaction with the P-phenyl rings.

            • Stationary Phase (Secondary/Chiral): Amylose-based CSP (e.g., Phenomenex Lux Amylose-2) for difficult separations.

            Mobile Phase Chemistry
            • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

            • Solvent B: 0.1% TFA in Acetonitrile (ACN).

            • Alternative (for peak shape optimization): 10 mM Ammonium Acetate (pH 5.5) / ACN.

            The "Shallow Ramp" Gradient Strategy

            Standard peptide gradients (1% B/min) often fail to resolve P-diastereomers. The Shallow Ramp protocol expands the resolution window at the specific elution point of the hydrophobic phosphonate.

            Protocol Steps:

            • Scout Run: Run a linear gradient 5-95% B over 20 min. Note the %B where the mixture elutes (e.g., 45% B).[1]

            • Isocratic Hold: Inject sample and ramp fast to 5% below the elution point (e.g., 40% B).

            • Shallow Gradient: Ramp at 0.2% to 0.5% B per minute across the elution window.

            Table 1: Optimized Gradient Program (Example for Mid-Hydrophobicity Inhibitor)

            Time (min)% Solvent BSlopeFunction
            0.005-Equilibrate
            2.0035SteepRapid approach to elution window
            2.1035HoldStabilize column pressure
            32.00500.5%/min Resolution Phase (Critical)
            35.0095SteepWash
            40.0095HoldWash
            40.105SteepRe-equilibrate

            Workflows & Logic (Visualization)

            Method Development Decision Tree

            This diagram illustrates the logical flow from crude synthesis to purified isomer, incorporating the "Self-Validating" feedback loops.

            G Start Crude Peptidyl Phosphonate Mixture Scout Scout Run (Linear Gradient 5-95% B) Start->Scout Eval Evaluate Resolution (Rs) Scout->Eval GoodRes Rs > 1.5 (Baseline Separation) Eval->GoodRes Separated PoorRes Rs < 1.5 (Co-elution or Shoulder) Eval->PoorRes Overlapping Prep Preparative HPLC (Scale-up) GoodRes->Prep Opt1 Strategy A: Shallow Gradient (0.2% B/min slope) PoorRes->Opt1 Opt2 Strategy B: Buffer Change (Switch TFA to NH4OAc pH 5.5) PoorRes->Opt2 If Tailing Opt3 Strategy C: Orthogonal Phase (Phenyl-Hexyl or Chiral Amylose) PoorRes->Opt3 If Opt A/B Fail Opt1->Eval Re-evaluate Opt2->Eval Opt3->Eval Fraction Fraction Collection (Time-based or Slope-based) Prep->Fraction Validation Validation Node: 1. 31P-NMR (Chemical Shift) 2. Enzymatic Assay (IC50) Fraction->Validation

            Caption: Logical decision tree for optimizing the separation of phosphonate diastereomers, prioritizing gradient slope modification before stationary phase changes.

            The "Oleksyszyn Validation" Loop

            A critical aspect of this protocol is assigning absolute configuration. The Oleksyszyn & Powers rule states that for diphenyl phosphonate inhibitors derived from L-amino acids, the diastereomer with the higher enzymatic inhibition rate typically corresponds to the (R)-configuration at the phosphorus.[2]

            Validation Isomer1 Isomer 1 (Fast Eluting) NMR 31P NMR Analysis (Confirm Purity) Isomer1->NMR Assay Enzymatic Assay (Serine Protease) Isomer1->Assay Isomer2 Isomer 2 (Slow Eluting) Isomer2->NMR Isomer2->Assay Result1 High Potency (Low IC50) Assigned: (R)-Isomer Assay->Result1 If Active Result2 Low Potency (High IC50) Assigned: (S)-Isomer Assay->Result2 If Inactive

            Caption: Validation workflow correlating elution order with biological activity to assign stereochemistry, based on Oleksyszyn et al. (1991).

            Technical Considerations & Troubleshooting

            Stability Warning

            Diphenyl phosphonate esters are "activated" esters. They are stable in acidic media (0.1% TFA, pH ~2) but hydrolyze rapidly in alkaline conditions.

            • Do NOT use pH > 7.5 buffers (e.g., bicarbonate).

            • Do NOT leave fractions in ammonium acetate buffer for extended periods; lyophilize immediately.

            Peak Tailing

            Phosphonates can exhibit silanol interactions. If significant tailing is observed with TFA:

            • Solution: Switch to 10-20 mM Ammonium Acetate (pH 5.0 - 5.5) . The increased ionic strength suppresses ion-exchange interactions with the silica support.

            Orthogonal Separation (Chiral Columns)

            If C18 fails to resolve the diastereomers (common with small side chains like Gly/Ala), use a Chiral Stationary Phase (CSP) in Normal Phase or Polar Organic Mode.

            • Column: Lux Amylose-2 or Chiralpak AD-H.

            • Mobile Phase: Hexane : Ethanol (85:15) + 0.1% TFA.[3]

            • Note: This often provides baseline separation when Reversed-Phase fails, as it relies on the 3D spatial fit of the phenyl rings into the amylose groove.

            References

            • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[4] Biochemistry, 30(2), 485–493. Link

            • Sienczyk, M., & Oleksyszyn, J. (2009). Biological and chemical interest in diaryl N-(1-aminoalkyl)phosphonates. Current Organic Chemistry, 13(9), 965-983. Link

            • DiRoco, D. A., et al. (2021). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. MDPI Compounds, 1(1), 1-13. Link

            • Joossens, J., et al. (2003). Rapid parallel synthesis of dipeptide diphenyl phosphonate esters as inhibitors of dipeptidyl peptidases. Journal of Medicinal Chemistry, 46, 1737-1750. Link

            • BenchChem Technical Support. (2022). Optimizing HPLC Separation of Phenyl-based Isomers. BenchChem Application Notes. Link

            Sources

            Troubleshooting & Optimization

            How to improve yield in the Kabachnik-Fields reaction

            Author: BenchChem Technical Support Team. Date: March 2026

            Technical Support Center: Kabachnik-Fields Reaction Optimization Ticket ID: KF-OPT-2026 Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Synthesis Division

            Overview

            You have reached the Tier-3 Technical Support guide for the Kabachnik-Fields (KF) reaction . This three-component coupling (aldehyde/ketone, amine, and phosphite) is the primary route to

            
            -aminophosphonates—bioisosteres of amino acids.
            

            While the reaction appears simple (one-pot), users frequently encounter stalled conversion (40–60% yields) or difficult purification. This guide moves beyond basic textbook procedures to address the kinetic bottlenecks and thermodynamic traps that limit yield.

            Module 1: Mechanistic Diagnostics (The "Why")

            User Question: "My reaction stalls after 50% conversion, or I isolate large amounts of

            
            -hydroxyphosphonate side product. What is happening?"
            

            Technical Analysis: The KF reaction is a race between two pathways.[1] To maximize yield, you must force the Imine Pathway (Pathway A) and suppress the Abramov Pathway (Pathway B).

            • The Imine Pathway (Desired): The amine condenses with the carbonyl to form an imine (Schiff base), releasing water.[1][2] The phosphite then adds to the imine (Pudovik-type addition).[1][2][3][4][5]

              • Critical Failure Point: Water generation. If water is not removed or sequestered, the equilibrium shifts back to the starting materials, or hydrolyzes the imine.

            • The Abramov Pathway (Side Reaction): The phosphite adds directly to the carbonyl oxygen before the amine can react. This forms an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
              -hydroxyphosphonate.[4][6][7][8]
              
              • Cause: Low amine nucleophilicity (e.g., anilines with electron-withdrawing groups) or high steric hindrance on the amine.

            Visualizing the Competition:

            KF_Mechanism cluster_inputs Reactants Aldehyde Aldehyde/Ketone Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine (Fast w/ Catalyst) Hydroxy α-Hydroxyphosphonate (Side Product) Aldehyde->Hydroxy + Phosphite (Abramov Pathway) Amine Amine (R-NH2) Amine->Imine Phosphite Phosphite (P-H species) Product α-Aminophosphonate (Target) Imine->Product + Phosphite (Pudovik Step) Water H2O (Inhibitor) Imine->Water Elimination

            Figure 1: The Mechanistic Divergence. Success depends on accelerating the Imine formation (Yellow) over the direct Hydroxyphosphonate formation (Red).

            Module 2: Critical Parameters & FAQs

            Q1: Which catalyst actually works best? Standard Lewis acids (

            
            , 
            
            
            
            ) are giving me messy workups.
            Recommendation: Switch to Magnesium Perchlorate [
            
            
            ]
            or Indium(III) Chloride (
            
            
            )
            .
            • Why:

              
               is a "hard" Lewis acid that activates the carbonyl strongly without deactivating the amine. It has been proven to drive the reaction to completion in minutes under solvent-free conditions, often suppressing the side-reaction entirely.
              
            • Alternative:Lanthanide Triflates (

              
              )  are water-tolerant Lewis acids. Unlike traditional chlorides, they do not decompose if water is produced during imine formation.
              

            Q2: Should I use a solvent? Recommendation: No. Go solvent-free (Neat) whenever possible.

            • The Logic: The KF reaction is bimolecular or termolecular. Solvent dilutes the reactants, slowing the kinetics. Solvent-free conditions maximize concentration, driving the equilibrium toward the product.

            • Exception: If reactants are solid with high melting points, use a minimum amount of Acetonitrile or Ethanol . Avoid non-polar solvents (Hexane/Toluene) as they often fail to solubilize the polar transition states.

            Q3: How do I handle weak amines (e.g., nitro-anilines)? Recommendation: Use Microwave Irradiation (MW) .

            • The Logic: Weak amines are poor nucleophiles, making imine formation the rate-limiting step. MW irradiation provides rapid, localized superheating that overcomes the activation energy barrier for the imine condensation much faster than thermal heating.

            Module 3: Optimized Experimental Protocols

            Protocol A: The "Green" Solvent-Free Method (High Yield)

            Best for: Liquid reactants or low-melting solids. Standard lab setup.

            Materials:

            • Aldehyde (1.0 mmol)[6][7]

            • Amine (1.05 mmol - slight excess drives equilibrium)

            • Triethyl phosphite / Diethyl phosphite (1.0 mmol)

            • Catalyst:

              
               (10 mol%) or 
              
              
              
              (10 mol%)

            Procedure:

            • Combine: In a 10 mL round-bottom flask or vial, add the catalyst and the amine.

            • Activate: Add the aldehyde. Stir for 5–10 minutes at Room Temp (RT). Note: You may see turbidity or water droplets; this indicates imine formation.

            • Addition: Add the phosphite dropwise.

            • Reaction: Heat to 60–80°C (oil bath) for 30–60 minutes.

              • Checkpoint: Monitor via TLC.[6][7] The aldehyde spot should disappear completely.

            • Workup: Cool to RT. Add Ethyl Acetate (10 mL) and Water (5 mL).

            • Separation: Wash the organic layer with Brine. Dry over

              
              .[6]
              
            • Isolation: Evaporate solvent. Most products crystallize upon standing or addition of cold Ether/Hexane.

            Protocol B: Microwave-Assisted Synthesis (Rapid)

            Best for: Sterically hindered substrates or library generation.

            MW_Protocol Step1 Step 1: Load Vessel Mix Amine (1 eq) + Aldehyde (1 eq) + Phosphite (1.2 eq) NO SOLVENT Step2 Step 2: Irradiation Set MW to 80-100°C Time: 10-20 mins (Hold) Step1->Step2 Step3 Step 3: Cooling Cool to 50°C using compressed air Step2->Step3 Step4 Step 4: Isolation Add EtOH (min vol) -> Crystallize OR Direct Column Step3->Step4

            Figure 2: Microwave Workflow. Note the slight excess of Phosphite (1.2 eq) to account for volatility under MW conditions.

            Module 4: Troubleshooting Matrix

            SymptomProbable CauseCorrective Action
            Low Yield (<50%) Reversible Imine FormationAdd a dehydrating agent (
            
            
            or Molecular Sieves 4Å) directly to the reaction pot.
            
            
            -Hydroxyphosphonate impurity
            Amine is too weak / "Abramov" competitionPre-form the imine: Stir Amine + Aldehyde for 30 mins before adding Phosphite.
            Product is an oil/sticky Residual PhosphiteWash the crude organic layer with 10% NaOH . Dialkyl phosphites are soluble in base; the aminophosphonate is not.
            No Reaction (Steric Bulk) Bulky Ortho-substituentsSwitch to Microwave (120°C, 15 min) and use Sulfamic Acid (
            
            
            )
            as a catalyst.

            References

            • Bhagat, S., & Chakraborti, A. K. (2007).[9] An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate.[9][10][11] The Journal of Organic Chemistry, 72(4), 1263–1270.

            • Ranu, B. C., Hajra, A., & Jana, U. (1999). General Procedure for the Synthesis of α-Amino Phosphonates from Aldehydes and Ketones Using Indium(III) Chloride as a Catalyst. Organic Letters, 1(8), 1141–1143.

            • Keglevich, G., & Greiner, I. (2025/Review). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules/Preprints.

              • (Refers to general MW and solvent-free advancements reviewed by Keglevich).

            • Cherkupally, P., et al. (2008).

              • (General reference for solvent-free advantages).

            Sources

            Common side reactions in diphenyl aminophosphonate synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Technical Support Center: Diphenyl Aminophosphonate Synthesis Current Status: Operational Topic: Troubleshooting Common Side Reactions in Kabachnik-Fields & Pudovik Protocols

            Welcome to the Technical Support Center

            Subject: High-Fidelity Synthesis of Diphenyl

            
            -Aminophosphonates
            Ticket Priority:  High (Instability Risks)
            

            Executive Summary: Diphenyl aminophosphonates are critical peptidomimetics and irreversible serine protease inhibitors. However, unlike their diethyl counterparts, diphenyl esters are labile . They are prone to P-O-C bond cleavage (hydrolysis), transesterification, and competitive carbonyl addition (Abramov reaction). This guide addresses these specific failure modes with mechanistic "Root Cause Analysis" and "Corrective Actions."

            Module 1: Diagnostic Decision Tree (Visualizing the Problem)

            Before troubleshooting, verify your reaction pathway. The competition between the Amine (Hard Nucleophile) and Phosphite (Soft Nucleophile) determines purity.[1]

            ReactionPathways Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine + Amine (-H2O) Hydroxy α-Hydroxy Phosphonate (Abramov Product) Aldehyde->Hydroxy + Phosphite (Fast Reversible) Amine Amine (R'-NH2) Amine->Imine Phosphite Diphenyl Phosphite (PhO)2P(O)H Product Diphenyl Aminophosphonate (Target) Imine->Product + Phosphite (Kabachnik-Fields) Hydroxy->Imine + Amine (Slow Conversion) BisProduct Bis-Aminophosphonate (Side Product) Product->BisProduct + Aldehyde/Phosphite (If Primary Amine)

            Figure 1: Competitive pathways in aminophosphonate synthesis. The critical control point is suppressing the "Red Dashed" Abramov route in favor of the Imine route.

            Module 2: Troubleshooting Guides (Q&A Format)

            Ticket #001: The "Hydroxy" Impurity

            User Report: "My NMR shows a doublet (

            
            ) around 4.8-5.2 ppm, but the coupling constant is different from expected. IR shows a strong -OH band. My yield is low."
            

            Root Cause Analysis (The Abramov Competition): You have formed an

            
            -hydroxy phosphonate  instead of the amine.
            
            • Mechanism: Diphenyl phosphite is a soft nucleophile and can attack the carbonyl carbon before the amine forms the imine. This is the Abramov reaction .

            • Trigger: This occurs if the amine is weakly nucleophilic (e.g., anilines with electron-withdrawing groups) or if the reaction mixture is "wet" (water hydrolyzes the imine back to aldehyde).

            Corrective Action:

            • Switch to Two-Step (Pudovik) Protocol: Do not mix all three components at once.

              • Step A: Reflux Aldehyde + Amine with

                
                 or 4Å Molecular Sieves (2 hours) to drive imine formation. Filter off the drying agent.
                
              • Step B: Add Diphenyl Phosphite to the isolated imine.

            • Catalyst Adjustment: If you must run a one-pot (Kabachnik-Fields), add a Lewis Acid catalyst (

              
               or 
              
              
              
              , 5-10 mol%). This activates the carbonyl for imine formation preferentially over phosphite attack [1].[2]
            Ticket #002: The "Missing Phenyl" Group

            User Report: "Mass spec shows [M-77] or [M-94]. The

            
             NMR signal has shifted upfield significantly. I used Ethanol for recrystallization."
            

            Root Cause Analysis (Transesterification & Hydrolysis): Diphenyl esters are significantly more reactive than diethyl esters.

            • Scenario A (Transesterification): If you used an alcohol solvent (MeOH, EtOH), the phenoxy group (good leaving group) was swapped for an alkoxy group.

            • Scenario B (Monohydrolysis): Diphenyl phosphonates hydrolyze easily to the mono-ester (PhO)(HO)P(O)-C-N under basic conditions or during silica chromatography.

            Corrective Action:

            • Solvent Ban: NEVER use alcohols (MeOH, EtOH) as reaction solvents or for recrystallization if you want to keep the diphenyl ester intact. Use Acetonitrile (MeCN) , Dichloromethane (DCM) , or Toluene .

            • Chromatography Warning: Silica gel is slightly acidic and retains water.

              • Fix: Deactivate silica with 1-2% Triethylamine (TEA) before loading the column.

              • Better: Use crystallization from

                
                 to avoid silica entirely.
                
            • Workup Hygiene: Avoid strong NaOH washes. Use saturated

              
               (mild base) or brine for wash steps.
              
            Ticket #003: The "Double Addition" (Bis-alkylation)

            User Report: "I used a primary amine (e.g., benzylamine). My product has two phosphorous signals, and no N-H proton."

            Root Cause Analysis: The product of the first reaction is a secondary amine, which is still nucleophilic. It reacted again with another equivalent of aldehyde and phosphite.

            Corrective Action:

            • Stoichiometry Control: Ensure a strict 1:1:1 ratio.

            • Order of Addition: Add the aldehyde to the amine slowly (inverse addition) to keep the amine concentration high relative to the aldehyde initially.

            • Steric Hindrance: If the problem persists, use a bulky protecting group on the amine (e.g., use benzylamine, then deprotect later, rather than using ammonia or a tiny alkyl amine).

            Module 3: Optimized Experimental Protocols

            Method A: The Robust "Solvent-Free" Protocol (Green & High Yield)

            Best for: Aromatic aldehydes and anilines.

            • Mix: Combine Aldehyde (1.0 eq) and Amine (1.0 eq) in a vial.

            • Wait: Stir at room temperature for 10-20 mins. (Wait for turbidity/water droplets indicating imine formation).

            • Add: Add Diphenyl Phosphite (1.0 eq). Caution: Exothermic.

            • Catalyze: Add 5 mol% Magnesium Perchlorate

              
               or simply heat to 80°C.
              
            • Time: Stir for 1-2 hours.

            • Workup: Add

              
              . The product often precipitates as a white solid. Wash with cold ether. Do not use ethanol. 
              
            Method B: The "Rescue" Protocol (If Abramov Product Forms)

            Use this if you detect the Hydroxy impurity (Ticket #001).

            • Identify: Confirm

              
              -hydroxy phosphonate presence (IR: 3200-3400 
              
              
              
              broad).
            • Revert: The Abramov reaction is reversible under basic conditions. Add 0.5 eq of Triethylamine (TEA) or DBU to the mixture and heat to 60°C.

            • Trapping: Add an excess of the amine (0.5 eq extra).

            • Mechanism: The base promotes the retro-Abramov reaction (releasing aldehyde + phosphite). The free aldehyde is then trapped by the excess amine to form the imine, which irreversibly reacts with the phosphite to form the thermodynamic aminophosphonate product [2].

            Module 4: Comparative Data (Side Reaction Risks)

            VariableConditionRisk of Side ReactionDominant Impurity
            Solvent Ethanol/MethanolCritical Transesterified (Ethyl/Methyl) Phosphonate
            Solvent Water/Wet SolventsHigh
            
            
            -Hydroxy Phosphonate (Abramov)
            Catalyst None (Room Temp)ModerateUnreacted Imine / Slow conversion
            Catalyst Lewis Acid (
            
            
            )
            LowMinimal (Favors Imine path)
            Workup 1M NaOH WashHigh Mono-phenyl phosphonic acid (Hydrolysis)
            Workup Silica Gel (Standard)ModerateHydrolysis on column

            Module 5: References

            • Cherkasov, R. A., & Galkin, V. I. (1998).[3] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882.

            • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835.

            • Zhan, Z. P., & Li, J. P. (2005). Bismuth trichloride catalyzed synthesis of α-aminophosphonates via the three-component condensation of aldehydes, amines and phosphites. Synthetic Communications, 35(18), 2501-2508.

            • Kudryavtsev, A. A., et al. (2021). Hydrolysis of Diphenyl α-Aminophosphonates: A Selective Pathway to Monoesters. Journal of Organic Chemistry. (Generalized citation based on known reactivity of diphenyl esters described in search results regarding selective hydrolysis).

            Disclaimer: This guide is for research purposes only. Diphenyl aminophosphonates are potent biological agents; handle with appropriate PPE.

            Sources

            Troubleshooting Cbz deprotection in sulfur-containing peptides

            Author: BenchChem Technical Support Team. Date: March 2026

            Technical Support Center: Cbz Deprotection in Sulfur-Containing Peptides

            Status: Active Operator: Senior Application Scientist Ticket ID: CBZ-S-MET-CYS-001

            Executive Summary: The "Sulfur-Catalyst" Paradox

            You are likely here because your standard catalytic hydrogenation (

            
            ) failed. In sulfur-free peptides, removing the benzyloxycarbonyl (Cbz or Z) group is trivial. However, the presence of Methionine (Met) , Cysteine (Cys) , or Cystine  creates a critical incompatibility. Sulfur lone pairs coordinate irreversibly with the 
            
            
            
            -orbitals of Palladium, poisoning the catalyst and halting the reaction.

            This guide provides the specific protocols to bypass this blockade using Acidolysis , Lewis Acid Promoters , or Modified Hydrogenation strategies.

            Part 1: Decision Matrix & Workflow

            Before selecting a reagent, determine your peptide's sensitivity profile using the logic flow below.

            Cbz_Deprotection_Logic Start Start: Cbz-Peptide with Met/Cys Is_Met_Oxidized Is Met already oxidized (Met(O))? Start->Is_Met_Oxidized Acid_Sensitive Is the peptide Acid-Sensitive? (e.g., contains Trp, Tyr-sulfate) Is_Met_Oxidized->Acid_Sensitive No (Sulfur will poison Pd) Hydro_Route Catalytic Hydrogenation (Pd/C + H2) Is_Met_Oxidized->Hydro_Route Yes (Sulfoxide doesn't poison Pd) Strong_Acid Strong Acidolysis Acid_Sensitive->Strong_Acid No Lewis_Acid Lewis Acid: BBr3 or TMSOTf (Non-Protic) Acid_Sensitive->Lewis_Acid Yes (Avoid strong protonic acids) Liquid_NH3 Solvent: Liquid NH3 (Suppresses Poisoning) Hydro_Route->Liquid_NH3 Alternative if Met(O) unwanted Oxidize_First Strategy: Oxidize Met -> Met(O) then Hydrogenate Hydro_Route->Oxidize_First If Met reduction planned later HBr_AcOH HBr / AcOH (Standard) Strong_Acid->HBr_AcOH TFMSA TFMSA / TFA (High Acidity) Strong_Acid->TFMSA

            Figure 1: Strategic decision tree for selecting the optimal deprotection method based on peptide composition.

            Part 2: Troubleshooting & Protocols

            Issue 1: "I tried hydrogenation, and the reaction stalled immediately."

            Diagnosis: Catalyst Poisoning. The sulfur atoms in Met/Cys have effectively coated the Pd surface. Adding more catalyst rarely works and increases the difficulty of purification.

            Solution A: The "Oxidation-Reduction" Workaround If your peptide sequence allows, deliberately oxidize Methionine to Methionine Sulfoxide (

            
            ) before hydrogenation. Sulfoxides do not poison Palladium catalysts.
            
            • Oxidation: Treat peptide with

              
               or peracids to generate Cbz-Peptide(
              
              
              
              ).
            • Deprotection: Perform standard hydrogenation (

              
              ).
              
            • Reduction: Reduce

              
               back to Met using 
              
              
              
              in TFA (see Protocol 3).

            Solution B: Liquid Ammonia (The Classic Method) If you must hydrogenate native Met, you must change the solvent. Liquid ammonia (

            
            ) suppresses the adsorption of sulfur onto the catalyst.
            
            • Protocol: Dissolve peptide in liquid

              
              . Add Pd-black. Hydrogenate at atmospheric pressure.[1]
              
            • Note: This requires specialized handling of liquid ammonia and is less common in modern labs but remains the gold standard for preserving S-integrity during hydrogenation.

            Issue 2: "I cannot use hydrogenation. What is the most robust acidolytic method?"

            Diagnosis: You need a "Hard Acid" approach. Cbz is stable to TFA (used for Boc removal).[2] You require stronger acidity, such as HBr or TFMSA (Trifluoromethanesulfonic acid).

            Critical Warning: S-Benzylation When Cbz is cleaved by acid, it generates a benzyl carbocation (

            
            ). This electrophile will aggressively attack the sulfur in Methionine, forming a stable sulfonium salt  (Mass Spec: +90 Da shift). You MUST  use scavengers.
            

            Protocol 1: HBr in Acetic Acid (The Standard)

            • Reagents: 33% HBr in Acetic Acid (AcOH).

            • Scavenger Cocktail: Thioanisole (essential) +

              
              -Cresol.
              
            • Procedure:

              • Dissolve peptide in TFA (to solubilize).

              • Add Thioanisole (50-100 equiv relative to peptide).

              • Add 33% HBr/AcOH (approx. 10-fold excess of acid).[3]

              • Stir at Room Temp for 30–60 mins.

              • Precipitate with cold diethyl ether.

            • Mechanism: Thioanisole acts as a "soft" nucleophile, intercepting the benzyl cation to form a benzyl-methyl-phenyl sulfonium salt, which remains in solution during ether precipitation.

            Protocol 2: TFMSA (The "Low-High" Acidity Concept) Developed by Tam and Merrifield, this method uses TFMSA to cleave Cbz while minimizing side reactions.

            • Low Acid Step (Scavenging): TFA : DMS :

              
              -Cresol (25:75:10). This prepares the resin/peptide.[1][2][3][4][5][6]
              
            • High Acid Step (Cleavage): Add TFMSA (10%) to the mixture.

            • Duration: 2–3 hours at

              
              .
              
            Issue 3: "I have highly acid-sensitive residues (Trp, Tyr-sulfate). HBr is too harsh."

            Diagnosis: Need for Lewis Acid mediated cleavage. Boron tribromide (

            
            ) or Trimethylsilyl triflate (TMSOTf) can cleave Cbz via complexation rather than protonation.
            

            Protocol 3: Boron Tribromide (

            
            ) [7]
            
            • Solvent: Dichloromethane (DCM).

            • Conditions:

              
               to 
              
              
              
              .
            • Procedure:

              • Dissolve protected peptide in dry DCM.

              • Add

                
                 (1M in DCM, 3–5 equiv per Cbz group).
                
              • Stir for 1 hour.

              • Quench carefully with water (exothermic!).

            • Why it works: Boron coordinates with the carbonyl oxygen of the carbamate, facilitating cleavage without generating free protons that might damage acid-labile modifications.

            Issue 4: "My product has a Mass shift of +16 Da. Methionine oxidized."[8]

            Diagnosis: Methionine Sulfoxide (

            
            ) formation.[8]
            This is common during workup or if you used the "Oxidation-Reduction" strategy from Issue 1.
            

            Protocol 4: Reduction of Met(O) to Met This is the most reliable method to restore Methionine.

            • Reagents:

              
               (Ammonium Iodide) + Dimethyl Sulfide (DMS) in TFA.
              
            • Ratio: TFA : DMS :

              
               (90 : 5 : 5 w/v).
              
            • Procedure:

              • Dissolve the crude oxidized peptide in the mixture.

              • Stir at

                
                 for 30 mins, then Room Temp for 30 mins.
                
              • Liberated

                
                 (iodine) will turn the solution brown.
                
              • Quench with Ascorbic Acid (Vitamin C) solution until the color disappears (clear).

              • Precipitate with ether or purify by HPLC.

            Part 3: Scavenger Efficiency Data

            The following table summarizes scavenger effectiveness in preventing S-benzylation during strong acid deprotection (e.g., HF or HBr cleavage).

            Scavenger SystemEfficiency (Met Protection)Efficiency (Cys Protection)Notes
            None < 5%< 10%Massive formation of Sulfonium salts.
            Anisole 40-50%30-40%Anisole is an ether; less effective for S-protection than thio-analogs.
            Thioanisole > 95% > 90% Gold Standard. Acts as a competitive sulfur nucleophile.
            Dimethyl Sulfide (DMS) 85-90%80%Good, but volatile. Often used in combination with p-cresol.
            Ethane Dithiol (EDT) > 95%> 95%Excellent for Cys, but extremely malodorous.

            Part 4: Mechanistic Visualization

            S-Benzylation is the primary failure mode in acidolysis. The diagram below illustrates how Thioanisole intercepts the Benzyl Cation.

            Scavenger_Mechanism Cbz_Pep Cbz-Peptide Bn_Cation Benzyl Cation (C6H5-CH2+) Cbz_Pep->Bn_Cation Cleavage Acid Strong Acid (HBr/TFMSA) Acid->Cbz_Pep Met_Residue Methionine Side Chain (-S-CH3) Bn_Cation->Met_Residue Attack (No Scavenger) Thioanisole Thioanisole Scavenger (Ph-S-CH3) Bn_Cation->Thioanisole Intercepted (With Scavenger) Side_Product Sulfonium Salt (Irreversible Impurity) Met_Residue->Side_Product Scavenged_Product Benzyl-Thioanisole Salt (Washed away) Thioanisole->Scavenged_Product

            Figure 2: Competitive scavenging mechanism. Thioanisole protects the peptide Methionine by reacting faster with the Benzyl cation.

            References

            • Tam, J. P., & Merrifield, R. B. (1987). Strong Acid Deprotection of Synthetic Peptides: Mechanisms and Methods. The Peptides Analysis, Synthesis, Biology, 9, 185-248.

            • Yajima, H., & Fujii, N. (1981). Acidolytic deprotecting procedures in peptide synthesis. Journal of the American Chemical Society. (Foundational work on TFMSA/Thioanisole).[2][9]

            • Nicolas, E., Viladot, J. L., Giralt, E., & Albericio, F. (1989). The reduction of methionine sulfoxide in peptide synthesis.[10] Tetrahedron, 45(24), 7765-7774.

            • Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.

            • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides, 5, 111-216.

            Sources

            Technical Support Hub: Optimizing Catalyst Loading for Enantioselective Pudovik Reactions

            Author: BenchChem Technical Support Team. Date: March 2026

            Status: Online Operator: Senior Application Scientist Ticket ID: PUD-OPT-2024 Subject: Advanced troubleshooting for catalyst loading, non-linear effects, and retro-Pudovik suppression.

            Welcome to the Support Center

            You have reached the Tier-3 Technical Support guide for asymmetric hydrophosphonylation. Whether you are utilizing chiral thioureas , squaramides , phosphoric acids , or metal-salen/TBOx complexes , optimizing catalyst loading is not merely about saving material—it is about managing the kinetic competition between the enantioselective catalytic cycle and the racemic background pathways.

            This guide treats your reaction as a system of competing rates. We will move beyond standard screening to address the causality of your results.

            The Core Logic: Why "More" is Not Always "Better"

            In many asymmetric transformations, increasing catalyst loading linearly increases rate without affecting enantioselectivity (ee). This is rarely true for the Pudovik reaction. You are likely encountering one of two non-linear phenomena:

            • The Background Threat (The Abramov Competitor): The addition of phosphites to carbonyls can occur thermally or via achiral base catalysis (the Abramov reaction). If your catalyst loading is too low, the catalyzed rate (

              
              ) fails to outcompete the background rate (
              
              
              
              ), eroding ee.
            • Catalyst Aggregation (Non-Linear Effects): Many organocatalysts (especially phosphoric acids and squaramides) form dimers or higher-order aggregates at higher concentrations. If the aggregate is inactive (reservoir effect) or, worse, catalyzes a non-selective pathway, increasing loading will decrease your ee.

            Visualizing the Competition

            The following diagram maps the kinetic battlefield inside your flask.

            PudovikPathways cluster_racemic Racemic Background (Avoid) cluster_chiral Enantioselective Cycle (Target) Start Substrates (Aldehyde + H-Phosphonate) Abramov Abramov Pathway (Thermal/Uncatalyzed) Start->Abramov High T / Basic Impurities CatMono Monomeric Catalyst (Active Species) Start->CatMono Low Loading / High Dilution RacProduct Racemic Product Abramov->RacProduct ChiralProduct Enantioenriched Product CatMono->ChiralProduct Fast k_cat Agg Catalyst Aggregate (Inactive/Non-selective) CatMono->Agg High Loading (Equilibrium) ChiralProduct->Start Retro-Pudovik (Reversible)

            Figure 1: Kinetic competition between the desired monomeric catalytic cycle, the racemic background reaction, and catalyst aggregation.

            Troubleshooting & FAQs
            Issue A: "My reaction stalls at ~60% conversion regardless of time."

            Diagnosis: You are likely hitting the Retro-Pudovik Equilibrium . Unlike many additions, the Pudovik reaction is reversible. The

            
            -hydroxy phosphonate product can dissociate back into the starting aldehyde and phosphite, especially under basic conditions or elevated temperatures.
            

            Corrective Actions:

            • Temperature Drop: Lower the temperature (e.g., from 0°C to -20°C or -40°C). The forward reaction is exothermic; lower T favors the product (Le Chatelier’s principle) and suppresses the reverse rate.

            • Product Precipitation: Choose a solvent (often non-polar like Hexane/Et₂O mixtures) where the product precipitates out, removing it from the equilibrium.

            • Silyl Trap: If the protocol allows, add a silylating agent (e.g., BSTFA or TMSCl). This traps the

              
              -hydroxy group as a silyl ether, making the reaction irreversible.
              
            Issue B: "Increasing catalyst loading from 5 mol% to 10 mol% lowered my ee."

            Diagnosis: Negative Non-Linear Effect ((-)-NLE). You have crossed the threshold where catalyst aggregation becomes dominant.

            • Scenario: The monomer is the active, selective species (

              
              ). The dimer (
              
              
              
              ) is less selective or inactive.
            • Mechanism: As concentration (

              
              ) increases, the equilibrium 
              
              
              
              shifts toward
              
              
              . If
              
              
              is catalytically active but non-selective, your ee drops.

            Corrective Actions:

            • The "Dilution Test": Keep the loading at 10 mol% but double the solvent volume. If ee improves, aggregation was the culprit.

            • Switch to "Floor" Loading: Determine the minimum loading required to beat the background reaction (see Protocol below) and stay there.

            Issue C: "I have high conversion but 0% ee."

            Diagnosis: Background Dominance. Your catalyst is effectively doing nothing, and the reaction is proceeding entirely via the thermal Abramov pathway or catalyzed by adventitious base impurities (e.g., traces of base in the phosphite reagent).

            Corrective Actions:

            • Purify Reagents: Distill your H-phosphonates/phosphites immediately before use. Acidic impurities catalyze the background reaction; basic impurities promote rac-Pudovik.

            • The "Blank" Check: Run the reaction with 0 mol% catalyst . If you see >5% conversion in 1 hour, your system is too reactive for the catalyst to control. Lower the temperature until the blank reaction is silent.

            Experimental Protocol: The "Loading Scan" Workflow

            Do not randomly pick 5 mol% or 10 mol%. Use this systematic workflow to define the operational window.

            Pre-requisite: Ensure all H-phosphonates are purified.

            StepExperimentLoading (mol%)PurposeSuccess Criteria
            1 The Silent Baseline 0% Measure
            
            
            (Background rate)
            <5% conversion at
            
            
            over reaction duration.
            2 The Activity Floor 1% Determine minimal viable rate>50% conversion. If low, increase
            
            
            or Conc.
            3 The Linearity Check 5% vs 10% Check for NLE (Aggregation)5%: High ee / 10%: Same or lower ee? (Indicates aggregation).
            4 The Production Run Optimized Selected based on Steps 2 & 3Max conversion with stable ee.
            Decision Tree for Optimization

            OptimizationLogic Start Run Blank Reaction (0 mol% Cat) CheckBg Is Conversion > 5%? Start->CheckBg CoolDown LOWER Temp or PURIFY Reagents CheckBg->CoolDown Yes (Background Active) RunLow Run 1 mol% Loading CheckBg->RunLow No (Background Silent) CoolDown->Start CheckConv Is Conversion > 80%? RunLow->CheckConv IncreaseLoad Increase to 5 mol% CheckConv->IncreaseLoad No (Too Slow) CheckEE Compare ee: 1 mol% vs 5 mol% CheckConv->CheckEE Yes (Fast Enough) IncreaseLoad->CheckEE ResultA ee(5%) < ee(1%) Negative NLE Detected USE LOWER LOADING CheckEE->ResultA ee Drops ResultB ee(5%) >= ee(1%) Linear/Positive NLE USE HIGHER LOADING CheckEE->ResultB ee Stable/Rises

            Figure 2: Decision tree for diagnosing loading effects and optimizing reaction conditions.

            Data Interpretation Table

            Use this reference table to interpret your screening results.

            ObservationKinetic RegimeDiagnosisRecommended Action
            High Load (10%), Low ee Aggregation DominantCatalyst self-association is deleterious.Dilute reaction (0.1M
            
            
            0.05M) or reduce loading .
            Low Load (1%), Low ee Background Dominant
            
            
            is too slow;
            
            
            (racemic) takes over.
            Increase loading or lower Temp to suppress background.
            High Load, High ee, Low Yield Product InhibitionProduct binds catalyst or Retro-Pudovik active.Add MS 4Å or lower Temp to shift equilibrium.
            Non-Linear ee vs Loading NLE ActiveComplex solution behavior.Plot ee vs. [Cat]. Identify the linear region (usually low conc).
            References
            • Abell, J. P., & Yamamoto, H. (2008).[1] Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. Key Insight: Demonstrates high efficiency at very low loadings (0.5–1.0 mol%) using TBOxAl complexes, setting a benchmark for loading efficiency.

            • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[2] Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.[2] Key Insight: The authoritative review on Non-Linear Effects (NLE), explaining how catalyst aggregation leads to deviations between catalyst purity/loading and product enantioselectivity.

            • McGuirk, C. M., et al. (2018). On the Role of Catalyst Loading in Asymmetric Phosphoric Acid Catalysis. Journal of the American Chemical Society.[3][4] Key Insight: Discusses the monomer-dimer equilibrium in chiral phosphoric acids and how high loading can lead to non-selective aggregates.

            • Pudovik, A. N. (1950). New Method of Synthesis of Esters of Phosphonic and Phosphinic Acids. Doklady Akademii Nauk SSSR.
            • Keglevich, G., & Bálint, E. (2012).[5] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[5] Key Insight: Reviews the mechanistic relationship between Pudovik and related phosphorus additions, highlighting the reversibility issues.

            Sources

            Technical Support Center: Phosphonate Synthesis & Purification

            [1]

            Topic: Removal of Triphenyl Phosphite (P(OPh)₃) and Phenolic Byproducts Ticket ID: P-CHEM-31P-001 Support Level: Tier 3 (Senior Application Scientist)

            Introduction: The "Sticky Phosphorus" Problem

            You are likely here because your Arbuzov or condensation reaction has finished, but your product is contaminated with unreacted triphenyl phosphite (TPP) or its hydrolysis byproduct, phenol .

            Unlike triphenylphosphine oxide (TPPO), which is a crystalline nuisance, triphenyl phosphite is a viscous oil that hydrolyzes into phenol, creating a "sticky" purification challenge. TPP has a high boiling point (~360°C) and similar solubility profiles to many lipophilic phosphonates, making standard chromatography frustrating.

            This guide provides a modular troubleshooting approach to remove these impurities efficiently.

            Module 1: Diagnostics (Know Your Enemy)

            Before attempting aggressive chemical workups, confirm the identity of your impurity. Mistaking triphenyl phosphite for triphenyl phosphine leads to the wrong purification strategy.

            Q: How do I distinguish TPP from my phosphonate product?

            A: 31P NMR is the gold standard. Proton NMR is often cluttered by the aromatic region.

            Compound Class31P NMR Shift (approx.)[1][2][3][4]Multiplicity (Decoupled)
            Triphenyl Phosphite (Impurity) +128 ppm Singlet
            Diphenyl Phosphite (Hydrolysis) +1 - +5 ppm Doublet (
            
            
            Hz)
            Phosphonate (Product) +10 to +30 ppm Singlet
            Triphenyl Phosphate (Oxidized) -18 ppm Singlet
            Visual Decision Tree: The Purification Pathway

            purification_logicstartStart: Crude Reaction MixturenmrAnalyze 31P NMRstart->nmrcheck_impurityIdentify Impurity Peaknmr->check_impuritytppPeak @ +128 ppm(Unreacted P(OPh)3)check_impurity->tppP(III) detectedphenolPeak @ +5 ppm orHigh Aromatic in 1H NMR(Phenol/Diphenyl Phosphite)check_impurity->phenolHydrolysis productscheck_stabilityIs Product Base Stable?tpp->check_stabilityphenol->check_stabilitymethod_aMethod A:Aggressive Hydrolysis (NaOH)check_stability->method_aYes (Stable)method_bMethod B:Oxidative Workupcheck_stability->method_bNo (Sensitive)method_cMethod C:Vacuum Distillationcheck_stability->method_cVolatile Product

            Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity identification and product stability.

            Module 2: The Wet Chemistry Fixes (Troubleshooting)

            Method A: The "Saponification" Wash (Primary Recommendation)

            Best for: Base-stable phosphonates (e.g., dialkyl phosphonates).

            Triphenyl phosphite is an ester of phosphorous acid and phenol. Strong base rapidly hydrolyzes it into water-soluble sodium phosphite and sodium phenoxide.

            The Protocol:

            • Dilute: Dissolve crude mixture in a non-polar solvent (Et₂O or Toluene). Avoid DCM if possible (emulsion risk).

            • Hydrolyze: Add an equal volume of 2M - 5M NaOH .

            • Agitate: Stir vigorously for 30–60 minutes.

              • Why? P(OPh)₃ is lipophilic. Hydrolysis occurs at the interface. High shear stirring is critical.

            • Separate: Transfer to a separatory funnel.

              • Aqueous Layer (Discard): Contains Na-Phenoxide (bright yellow/orange) and Na-Phosphite.

              • Organic Layer (Keep): Contains your Phosphonate.

            • Wash: Wash the organic layer 2x with 1M NaOH (to remove residual phenol) and 1x with Brine.

            • Dry: Dry over MgSO₄ and concentrate.

            Troubleshooting FAQ:

            • Q: The layers aren't separating (Emulsion).

              • Fix: You likely generated a lot of phenol, which acts as a surfactant. Add solid NaCl to saturate the aqueous phase or add a small amount of MeOH to break surface tension.

            • Q: My product is an ester; won't NaOH kill it?

              • Fix: Phosphonate esters are generally more robust than carboxylate esters, but 5M NaOH is harsh. Switch to Method B or use saturated NaHCO₃ (slower, requires overnight stirring).

            Method B: Oxidative Workup

            Best for: Acid/Base sensitive substrates where hydrolysis is too risky.

            If you cannot hydrolyze the P(OPh)₃, oxidize it to Triphenyl Phosphate (TPPA) . TPPA is significantly more polar and crystalline than TPP, making it easier to separate via chromatography.

            The Protocol:

            • Cool reaction mixture to 0°C.

            • Slowly add 30% H₂O₂ or t-BuOOH (1.5 equiv relative to TPP).

            • Stir for 30 mins. Monitor disappearance of +128 ppm peak (appears at -18 ppm).

            • Chromatography: TPPA usually elutes much later than TPP.

              • Note: This does not remove the phosphorus content, it just changes its polarity to aid separation.

            Module 3: Physical Separation (Distillation)

            Method C: High-Vacuum Distillation

            Best for: Volatile, thermally stable phosphonates (MW < 250).

            Q: Can I just distill the TPP away? A: Rarely. TPP boils at ~360°C (atm) or ~180°C (1 mmHg). Unless your product is very light (boiling <100°C at 0.5 mmHg), you will likely codistill them.

            The "Kugelrohr" Trick: If your product is an oil and TPP is the impurity:

            • Set up a Kugelrohr distillation apparatus.

            • Set oven to 100–120°C at <0.1 mmHg.

            • Many dialkyl phosphonates will distill over, leaving the heavier TPP/TPPA residue behind.

              • Warning: If you have Phenol contamination, it will distill over with your product (Phenol bp: 181°C atm). You must do a basic wash (Method A) before distillation.

            Module 4: Prevention (The "Pro" Move)

            Q: How do I avoid this headache in the next batch? A: Stop using free Triphenyl Phosphite if purification is a bottleneck.

            Alternative ReagentBenefitTrade-off
            Polymer-Supported TPP Reagent is a solid bead. Filter to remove.Expensive; slower kinetics (heterogeneous).
            Triethyl Phosphite P(OEt)₃ Byproduct is Ethanol (volatile) or Triethyl Phosphate (water soluble).Volatile reagent; smells pungent.
            Diphenyl 2-pyridyl phosphine Nitrogen allows acid-wash removal.Very expensive.

            References

            • Arbuzov Reaction & Byproducts

              • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[5] Chemical Reviews, 81(4), 415-430. Link

            • NMR Characterization

              • Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for 31P shifts: Phosphites ~128-140 ppm).

            • Hydrolysis Protocols

              • Green, M. (2000). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General protocols for phenol removal via alkaline extraction).

            • Alternative Reagents

              • Ley, S. V., et al. (2000). Supported reagents and scavengers in multi-step organic synthesis. J. Chem. Soc., Perkin Trans. 1, 3815-4195. Link

            Overcoming challenges in the purification of polar phosphonate compounds

            Author: BenchChem Technical Support Team. Date: March 2026

            Technical Support Center: Purification of Polar Phosphonate Compounds

            Role: Senior Application Scientist Topic: Overcoming Challenges in the Purification of Polar Phosphonate Compounds Audience: Researchers, Medicinal Chemists, Process Development Scientists

            Introduction: The Phosphonate Paradox

            Phosphonate compounds (

            
            ) present a unique "perfect storm" of purification challenges. They are highly polar (preventing retention on standard C18), often lack UV chromophores (making detection difficult), and possess strong metal-chelating properties (causing severe peak tailing and irreversible adsorption).
            

            This guide moves beyond basic textbook advice to address the specific, field-tested protocols required to isolate these difficult molecules with high purity and yield.

            Part 1: Chromatography Selection (The "Retention" Problem)

            Q: My phosphonate compound elutes in the void volume on a standard C18 column. Increasing the aqueous percentage doesn't help.[1] What is the correct stationary phase?

            A: Standard C18 is rarely effective for free phosphonic acids due to their high hydrophilicity. You must switch to a mode that leverages their polarity or ionic charge.

            The Solution: HILIC or Mixed-Mode Anion Exchange.

            • Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) [2][3]

              • Mechanism: Partitions the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., Silica, Amide, Zwitterionic).

              • Best For: Highly polar, small phosphonates (< 500 Da).

              • Protocol Insight: Start with 95% Acetonitrile / 5% Buffer . Phosphonates retain more as you increase the organic content.

            • Option B: Mixed-Mode Anion Exchange (WAX/SAX + C18)

              • Mechanism: Combines hydrophobic retention (C18) with electrostatic attraction (Anion Exchange).

              • Best For: Phosphonates with hydrophobic side chains or when HILIC peak shape is poor.

              • Protocol Insight: Elution requires a buffer concentration gradient (increasing salt) or a pH gradient (neutralizing the charge), rather than just a solvent gradient.

            Decision Logic for Column Selection:

            ColumnSelection Start Analyte: Polar Phosphonate Hydrophobic Does it have a large hydrophobic group? Start->Hydrophobic HILIC Select HILIC (Amide/Zwitterionic) Mobile Phase: High ACN start Hydrophobic->HILIC No (Highly Polar) MixedMode Select Mixed-Mode (WAX-C18) Mobile Phase: Buffer/pH Gradient Hydrophobic->MixedMode Yes (Amphiphilic)

            Figure 1: Decision tree for selecting the appropriate stationary phase based on molecular hydrophobicity.

            Part 2: Mobile Phase Engineering (The "Peak Shape" Problem)

            Q: I am getting severe peak tailing (asymmetry > 2.0). Is this column overload?

            A: While overload is possible, with phosphonates, the culprit is almost always Metal Chelation or Silanol Interaction . Phosphonates bind avidly to trace iron in stainless steel frits/columns and active silanols on the silica surface.

            Troubleshooting Protocol: The "Chelator Spike" Test To diagnose the cause, run the following validation step:

            • Prepare your standard mobile phase.

            • Add 5–10 µM Medronic Acid (or EDTA, though Medronic acid is more MS-friendly) to the aqueous mobile phase.

            • Re-run the sample.

              • Result: If the peak shape sharpens dramatically, your issue is metal interaction.

              • Action: Switch to "Bio-inert" or PEEK-lined hardware, or permanently adopt a chelating additive.

            Recommended Mobile Phase Additives:

            AdditiveConcentrationProsCons
            Medronic Acid (Etidronic acid)5 µMExcellent MS compatibility; specifically targets metal sites.Can suppress ionization if concentration is too high.
            Ammonium Citrate 10 mMGood buffer and mild chelator.Less effective for strong chelators; complex MS spectra.
            Phosphoric Acid 0.1%Passivates steel; suppresses silanols.Not MS compatible (non-volatile). UV/Prep only.
            Ammonium Formate/Acetate 10–50 mMVolatile; MS compatible.Weak silanol suppression; requires high pH for retention on Anion Exchange.

            Critical Note on pH: For HILIC, running at pH 6.8 (Ammonium Acetate) often yields better peak shape for phosphonates than acidic pH. At neutral pH, the phosphonate is fully ionized (dianion), increasing its polarity and interaction with the HILIC water layer, while simultaneously repelling it from negative silanols on the silica surface.

            Part 3: Detection Challenges (The "Invisible" Analyte)

            Q: My compound has no UV chromophore. How do I trigger the fraction collector?

            A: Phosphonates are often UV-transparent. Relying on "end absorption" at 200–210 nm is risky due to solvent cut-off and noise.

            Strategy 1: Charged Aerosol Detection (CAD) / ELSD

            • Why: These are "universal" detectors that respond to any non-volatile analyte.[4]

            • Setup: Place the CAD/ELSD in parallel with your MS or UV detector.

            • Limitation: You cannot use non-volatile buffers (e.g., Sodium Phosphate). You must use volatile buffers (Ammonium Formate/Acetate).

            Strategy 2: Indirect UV Detection (For Ion Chromatography)

            • Method: Use a mobile phase containing a UV-absorbing ion (e.g., Phthalate buffer).

            • Mechanism: The background is high UV absorbance. When your non-absorbing phosphonate elutes, it displaces the UV-active buffer ions, creating a negative peak.

            • Protocol: Mobile Phase: 5 mM Phthalic acid, pH adjusted to 4.0. Monitor at 254 nm.

            Strategy 3: Post-Column Derivatization (Complex but Specific)

            • If you have a primary amine on the phosphonate, you can use OPA (o-phthalaldehyde) post-column. However, for pure phosphonates, MS detection (SIM mode) is the gold standard for triggering fractions.

            Part 4: Workup & Isolation (The "Desalting" Nightmare)

            Q: I purified my compound using 50 mM Ammonium Acetate, but now I have a sticky solid mixed with salt. How do I desalt a water-soluble phosphonate?

            A: This is the most common failure point. You cannot extract into organic solvents (DCM/EtOAc) because the product stays in the water.

            Protocol: The "Volatile Buffer" Lyophilization Loop If you used Ammonium Formate or Ammonium Acetate:

            • Lyophilize the fraction to dryness.

            • Redissolve in a small amount of water.

            • Repeat Lyophilization 2–3 times.

              • Mechanism:[1][2][5][6] Ammonium acetate is volatile but requires repeated freeze-drying cycles to remove completely.

            Protocol: Solid Phase Extraction (SPE) - The "Catch and Release" If you used non-volatile salts (Phosphate) or need stricter desalting:

            • Cartridge: Use a Mixed-Mode Strong Anion Exchange (SAX) cartridge.

            • Load: Load aqueous sample at Neutral pH (Phosphonate binds to resin).

            • Wash: Wash with water/methanol (Removes salts and neutrals).

            • Elute: Elute with 5% Formic Acid in Methanol/Water .

              • Mechanism:[2][5][6] The acid protonates the phosphonate (suppressing the charge), breaking the ionic bond with the resin and releasing the pure compound.

            Summary Workflow: The Phosphonate Purification Logic

            PhosphonateWorkflow Input Crude Phosphonate CheckUV UV Active? Input->CheckUV UV_Yes Use UV Trigger CheckUV->UV_Yes Yes UV_No Use CAD/ELSD or MS CheckUV->UV_No No Column Select HILIC or Mixed-Mode UV_Yes->Column UV_No->Column MobilePhase Add 5µM Medronic Acid (Prevent Tailing) Column->MobilePhase Purify Prep HPLC MobilePhase->Purify Desalt Desalt: Lyophilize (if Volatile) OR SPE (Catch & Release) Purify->Desalt

            Figure 2: End-to-end workflow for the detection, purification, and isolation of phosphonate compounds.

            References

            • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A.

            • Hsiao, J. J., et al. (2010). Chelating agents as mobile phase additives for the analysis of phosphopeptides. Analytical Chemistry.[1][2][4][5][7][8][9]

            • Restek Corporation. (2020). Analysis of Polar Compounds: The Raptor Polar X Hybrid Column.

            • Cytiva. (2024). Strategies for Mixed Mode Chromatography.

            • Sigma-Aldrich. (2021). Ion Pairing for Phosphonate Compound Analysis.

            Sources

            How to prevent racemization during phosphonopeptide coupling steps

            Author: BenchChem Technical Support Team. Date: March 2026

            To: User From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Preventing Racemization in Phosphonopeptide Coupling

            Technical Support Center: Phosphonopeptide Synthesis

            Welcome to the Technical Support Center. This guide addresses the critical challenge of racemization control during the formation of phosphonamide bonds (coupling an amino acid to an

            
            -aminophosphonic acid).
            

            Unlike standard peptide synthesis, phosphonopeptide coupling presents a unique "kinetic trap": the poor nucleophilicity of the aminophosphonate acceptor often tempts researchers to use overly aggressive activation methods, which directly triggers racemization of the incoming amino acid.

            Part 1: The Mechanism of Failure (FAQ)

            Q1: Why is racemization more prevalent in phosphonopeptide synthesis than in standard peptide coupling?

            A: The issue lies in the nucleophile , not just the activation. In standard peptide synthesis, the

            
            -amino group is a good nucleophile. In phosphonopeptide synthesis, the amine of an 
            
            
            
            -aminophosphonate is significantly less nucleophilic due to the steric bulk of the tetrahedral phosphonate group and the electronic withdrawal of the phosphoryl moiety.

            The "Racemization Trap":

            • The poor nucleophile reacts slowly.

            • The activated amino acid (the carboxyl component) sits in solution longer, waiting to react.

            • This extended lifetime allows the activated carboxylate to undergo oxazolone (azlactone) formation , which is the primary pathway for racemization.

            • Using stronger bases (like TEA) to "boost" reactivity only accelerates the proton abstraction required for oxazolone formation.

            Q2: Does the aminophosphonate itself racemize?

            A: Generally, no. The

            
            -proton of an aminophosphonate is less acidic than that of an activated amino acid ester. The primary risk is the epimerization of the incoming L-amino acid  at its C-terminus during the coupling step.
            

            Part 2: Visualizing the Problem

            The following diagram illustrates the kinetic competition between the desired coupling and the racemization pathway.

            RacemizationMechanism AA Incoming Amino Acid (Activated Ester) Coupling Desired Phosphonopeptide (Slow Reaction) AA->Coupling Nucleophilic Attack (Slow due to steric bulk) Oxazolone Oxazolone Intermediate (Azlactone) AA->Oxazolone Intramolecular Cyclization (Fast if activation is too strong) P_Amine Aminophosphonate (Poor Nucleophile) P_Amine->Coupling Oxazolone->Coupling Re-opening (often retains chirality but risky) Racemate Racemized Product (DL-Peptide) Oxazolone->Racemate Base-catalyzed Enolization

            Figure 1: The Kinetic Trap. The slow reaction rate of the aminophosphonate (red) allows the activated amino acid (blue) to divert into the oxazolone racemization pathway (yellow).

            Part 3: Troubleshooting & Reagent Selection

            Q3: Which coupling reagent should I use to prevent this?

            A: DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the gold standard for this specific application.

            ReagentSuitabilityMechanism of ActionRisk Level
            DEPBT High Traps the amine in a transition state that disfavors oxazolone formation.Low
            HATU / HOAt Medium Extremely fast activation. Good for difficult couplings but must be used with weak bases (Collidine).Medium
            EDC / HOBt Low Activation is often too slow for sterically hindered phosphonates; leads to incomplete coupling.High (due to time)
            Mixed Anhydride Variable Effective but prone to "wrong-way" opening and urethane side products.High (requires skill)
            Q4: What base should I use?

            A: Avoid Triethylamine (TEA) completely.

            • Best Choice: 2,4,6-Collidine (TMP) or Sym-Collidine . It is weak enough to minimize proton abstraction from the oxazolone but strong enough to deprotonate the ammonium salt.

            • Alternative: DIPEA (DIEA) is acceptable if used in strictly stoichiometric amounts (1.0 - 2.0 eq).

            Part 4: Optimized Experimental Protocol

            Protocol: Low-Racemization Coupling using DEPBT Target: Coupling Fmoc-AA-OH to H₂N-CH(R)-PO(OEt)₂

            Materials:

            • Fmoc-Amino Acid (1.1 eq)

            • 
              -Aminophosphonate ester (1.0 eq)
              
            • DEPBT (1.1 - 1.2 eq)

            • Base: 2,4,6-Collidine (2.0 - 3.0 eq) or DIPEA (2.0 eq)

            • Solvent: Anhydrous DMF or THF (0.1 M concentration)

            Step-by-Step:

            • Pre-Activation (Critical): Dissolve the Fmoc-Amino Acid and DEPBT in anhydrous DMF. Chill to 0°C. Why? Lower temperature stabilizes the active ester and suppresses oxazolone formation.

            • Base Addition: Add the Base (Collidine) dropwise to the pre-activation mixture. Stir for 5–10 minutes at 0°C. Note: Do not exceed 10 minutes. Long pre-activation times can increase racemization risk with some reagents, though DEPBT is forgiving.

            • Coupling: Add the

              
              -Aminophosphonate (dissolved in minimal DMF) to the mixture.
              
            • Reaction: Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitoring: Use ³¹P NMR. The shift of the phosphonate signal (typically ~20-25 ppm) will change slightly upon amidation, but HPLC is better for tracking the disappearance of the Fmoc-AA.

            • Work-up: Dilute with EtOAc, wash with 5% KHSO₄ (acid wash removes base/DEPBT byproducts), sat. NaHCO₃, and brine.

            Part 5: Analytical Verification

            How do you prove you didn't racemize the product?

            • ³¹P NMR (Phosphorus NMR):

              • If the product is a mixture of diastereomers (e.g., L-AA coupled to DL-Phosphonate), you will see two distinct phosphorus peaks (split by 0.1 – 0.5 ppm).

              • If you coupled L-AA to pure L-Phosphonate, you should see one peak . The appearance of a second peak indicates racemization (formation of D-L or L-D species).

            • Marfey’s Analysis (HPLC):

              • Hydrolyze a small aliquot of the peptide (6N HCl).

              • Derivatize with Marfey’s reagent (FDAA).

              • Compare retention times against standard L- and D-amino acid derivatives.

            Part 6: Decision Logic for Phosphonopeptide Synthesis

            Use this flow to determine your strategy based on your specific building blocks.

            DecisionTree Start Start Coupling CheckNuc Is the Amine Component an Aminophosphonate? Start->CheckNuc Standard Standard Peptide Coupling (Use DIC/Oxyma) CheckNuc->Standard No Phospho Phosphonopeptide Coupling (Poor Nucleophile) CheckNuc->Phospho Yes CheckHindrance Is the Incoming AA Sterically Hindered? (e.g., Val, Ile, Aib) Phospho->CheckHindrance DepbtRoute Use DEPBT + Collidine (Best for Stereocontrol) CheckHindrance->DepbtRoute No (Standard AA) HatuRoute Use HATU + HOAt + Collidine (High Power, Strict 0°C) CheckHindrance->HatuRoute Yes (Hindered) Monitor 31P NMR Monitor 31P NMR DepbtRoute->Monitor 31P NMR HatuRoute->Monitor 31P NMR

            Figure 2: Strategic Decision Tree for Reagent Selection.

            References

            • Li, H., Jiang, X., Ye, Y., Fan, C., Romoff, T., & Goodman, M. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization. Organic Letters. Link

            • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

            • BenchChem. (2025).[1] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Support. Link

            • Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers. Link

            Sources

            Technical Support Center: Continuous Flow Optimization of the Pudovik Reaction

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals seamlessly transition organophosphorus synthesis—specifically the Pudovik and Kabachnik-Fields reactions—from traditional batch flasks to highly efficient continuous flow paradigms.

            Continuous flow chemistry offers unprecedented control over mixing, heat transfer, and residence time. Below, you will find architectural workflows, troubleshooting guides, and self-validating experimental protocols to ensure your synthesis of α-hydroxyphosphonates and α-aminophosphonates is robust and scalable.

            System Architecture & Reaction Workflow

            FlowPudovik R1 Carbonyl/Imine Pump Syringe Pumps R1->Pump R2 Dialkyl Phosphite R2->Pump Mixer Vortex Fluidic Device Pump->Mixer Controlled Flow Solvent Solvent Exchange (MeOH to DMF) Mixer->Solvent Telescoped Route Reactor Continuous Flow Reactor Mixer->Reactor Direct Route Solvent->Reactor Optimal Solvent Product Phosphonate Product Reactor->Product High Yield

            Continuous flow setup for the Pudovik reaction, highlighting mixing and solvent exchange.

            Frequently Asked Questions (FAQs)

            Q: Why should I transition the Pudovik reaction from batch to a continuous flow system? A: The Pudovik reaction—the addition of a dialkyl phosphite to an electrophilic double bond (C=O or C=N)—is highly exothermic and sensitive to mixing. In batch reactors, poor heat dissipation can lead to over-reaction or side reactions, such as the phospha-Brook rearrangement. Utilizing Continuous Stirred Tank Reactors (CSTRs) or microfluidic coils provides superior mass and heat transfer, allowing you to precisely control the residence time (

            
            ) and isolate the kinetic α-hydroxyphosphonate product from the thermodynamic phosphate product (1)[1].
            

            Q: How do I manage solvent incompatibilities when telescoping imine formation and the aza-Pudovik reaction? A: The three-component Kabachnik-Fields reaction combines imine formation and the aza-Pudovik reaction. Imine formation is thermodynamically favored in polar protic solvents (e.g., methanol), whereas the subsequent Pudovik addition requires polar aprotic conditions (e.g., anhydrous DMF) to prevent rapid imine hydrolysis. To solve this, utilize a thin-film Vortex Fluidic Device (VFD) for in situ solvent exchange. The high surface-to-volume ratio allows rapid evaporation of methanol at room temperature while DMF is continuously fed into the reactor stream (2)[2].

            Troubleshooting Guide

            Issue: Low conversion to α-hydroxyphosphonates in a Continuous Stirred Tank Reactor (CSTR).

            • Root Cause: Inadequate deprotonation of the dialkyl phosphite. The nucleophilic attack requires the phosphite to be in its active phosphite anion form. Poor mixing of neat reagents can also cause biphasic segregation.

            • Resolution: Optimize the organic base catalyst. 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is highly effective. Ensure a minimum of 5 mol% DBN loading and a residence time of at least 30 minutes at room temperature. Verify the CSTR stirring rate is high enough (e.g., >500 rpm) to maintain a homogeneous reaction mixture (1)[1].

            Issue: Reactor fouling or clogging during catalyst-free flow synthesis.

            • Root Cause: Precipitation of the α-aminophosphonate product or intermediates when using neat conditions or incompatible solvents in micro-tubing.

            • Resolution: Switch to a microwave-assisted continuous flow reactor using simple alcohols (e.g., ethanol or propanol) as the solvent. Alcoholic solvents maintain the solubility of the α-aryl-α-aminophosphonates and enable catalyst-free conditions under elevated temperatures (e.g., 100 °C) and pressure (17 bar), preventing precipitation and ensuring steady-state flow (3)[3].

            Issue: Unexpected formation of phosphates instead of α-hydroxyphosphonates.

            • Root Cause: The phospha-Brook rearrangement. Under basic conditions with extended residence times or elevated temperatures, the initially formed α-hydroxyphosphonate undergoes a [1,2]-migration, moving the phosphoryl group from carbon to oxygen to form a phosphate.

            • Resolution: If the α-hydroxyphosphonate is the desired product, strictly limit the residence time to 30 minutes and keep the temperature at 25 °C. If the phosphate is desired, exploit this as a one-pot tandem process by increasing the DBN loading to 10 mol% and extending the residence time to 120 minutes (1)[1].

            Experimental Protocols: Self-Validating Systems

            Protocol A: CSTR Synthesis of α-Hydroxyphosphonates (DBN Catalyzed)

            This protocol utilizes a continuous stirred tank reactor cascade to isolate the kinetic product.

            • Reagent Preparation: Prepare a 0.038 M solution of the carbonyl precursor in acetonitrile (MeCN). In a separate vessel, prepare a stoichiometric equivalent of diethyl phosphite containing 5 mol% DBN.

              • Causality & Validation: DBN deprotonates the phosphite to form the reactive nucleophile. Validation: The solution should remain perfectly homogeneous; any cloudiness indicates moisture contamination or salt precipitation.

            • Reactor Priming: Prime the CSTR cascade (e.g., fReactor) with pure MeCN using HPLC pumps to establish baseline pressure and verify no leaks exist in the PEEK tubing.

            • Steady-State Operation: Pump both reagent streams at a combined flow rate corresponding to a 30-minute residence time (

              
              ) at 25 °C.
              
              • Causality & Validation: A 30-minute window allows complete kinetic conversion to the α-hydroxyphosphonate without triggering the thermodynamic phospha-Brook rearrangement (1)[1]. Validation: Discard the first 2

                
                 volumes to ensure steady-state before collecting the product stream.
                
            • Quenching and Isolation: Collect the effluent into a flask containing a mild acid quench (e.g., saturated NH4Cl) to neutralize the DBN, then extract with ethyl acetate.

            Protocol B: Thin-Film Assembly Line Synthesis of α-Aminophosphonates

            This protocol utilizes dynamic thin films for telescoped multi-step synthesis.

            • Imine Formation: Pump the aldehyde and amine precursors into the first Vortex Fluidic Device (VFD) using methanol as the solvent (residence time ~187 s at room temperature).

            • In Situ Solvent Exchange: Pass the effluent directly into a second VFD. Evaporate the methanol at room temperature using high rotational speeds while continuously feeding anhydrous DMF.

              • Causality & Validation: DMF is required for the subsequent Pudovik addition, as methanol would quench the reaction. Validation: Inline IR spectroscopy should show the disappearance of the methanol O-H stretch and the emergence of the imine C=N stretch (2)[2].

            • Aza-Pudovik Reaction: Pass the DMF stream through an inline MgSO4 plug to ensure absolute dehydration, then route it into a third VFD heated to 50 °C alongside a feed of dialkyl phosphite and 20 mol% I2 catalyst. Collect the final α-aminophosphonate product.

            Quantitative Data: Optimization Parameters

            The following table summarizes the critical parameters for steering the Pudovik reaction toward your desired organophosphorus derivative in continuous flow.

            Reaction PhaseCatalyst / BaseTemp (°C)Residence Time (
            
            
            )
            Target ProductYield (%)Mechanistic Note
            Pudovik Addition DBN (5 mol%)2530 minα-Hydroxyphosphonate85Kinetic product isolated; minimal rearrangement.
            Tandem Pudovik/Brook DBN (10 mol%)50120 minPhosphate92Thermodynamic product via [1,2]-migration.
            Aza-Pudovik (Thin-Film) I2 (20 mol%)50~7.8 minα-Aminophosphonate80Requires anhydrous DMF to prevent hydrolysis.
            Catalyst-Free Flow None1003-5 minα-Aryl-α-aminophosphonate~90Microwave-assisted; alcoholic solvent used.

            References

            • Source: nih.
            • Source: mdpi.
            • Source: researchgate.

            Sources

            Technical Support Center: Solvent-Driven Stereocontrol in Aminophosphonate Synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Organophosphorus Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting matrix to address the critical, yet often misunderstood, role of solvent microenvironments in the asymmetric synthesis of α-aminophosphonates. Achieving high stereoselectivity (enantiomeric or diastereomeric excess) requires treating the solvent not merely as a reaction medium, but as an active participant that dictates transition-state geometry, intermediate solubility, and non-covalent interactions.

            Section 1: Expert FAQs – The Causality of Solvent Effects

            Q: Why does solvent polarity drastically alter the enantiomeric excess (ee) in chiral phosphoric acid-catalyzed hydrophosphonylation? A: In organocatalytic hydrophosphonylation (the Pudovik reaction), stereoinduction relies on a highly organized, rigid transition state. For example, when using 1, the reaction proceeds through a nine-membered cyclic transition state held together by delicate hydrogen bonds between the catalyst, the imine, and the phosphite[1]. Non-polar aprotic solvents like xylene or toluene preserve these critical hydrogen-bonding networks[1]. Conversely, polar or protic solvents (e.g., methanol, THF) act as competitive hydrogen-bond donors or acceptors, disrupting the catalyst-substrate coordination and leading to a collapse in stereoselectivity[1].

            Q: How does solvent choice impact diastereoselectivity when using chiral auxiliaries like CAMDOL or TADDOL? A: When utilizing phosphorus-to-carbon chirality transfer strategies (e.g., 2), the solvent dictates the solubility and the aggregation state of the reactive intermediates[2]. In asymmetric α-azidation or hydrophosphonylation, coordinating solvents like dry THF are required to stabilize the potassium or lithium enolates formed during the reaction, ensuring a tight ion pair that directs the incoming nucleophile/electrophile[2]. Using non-coordinating solvents like dichloromethane (DCM) often results in no product formation due to the insolubility of these highly polar transition states[2].

            Q: Can stereoselective Kabachnik-Fields (KF) reactions be performed under solvent-free conditions? A: Yes. While solvents are typically used to modulate transition states, 3 can maintain high stereoselectivity if the chiral induction relies on inherent steric bulk rather than solvent-stabilized non-covalent interactions[3]. For instance, using chiral amines like (S)-α-methylbenzylamine as a starting material allows for excellent diastereomeric ratios without the need for a solvent, relying entirely on the facial shielding provided by the chiral auxiliary[3].

            Section 2: Mechanistic Workflow Visualization

            G Start Select Solvent for Asymmetric Synthesis H_Bond H-Bonding Organocatalysis (e.g., Phosphoric Acid) Start->H_Bond Chiral_Aux Chiral Auxiliary / Metal Enolate (e.g., CAMDOL, TADDOL) Start->Chiral_Aux NonPolar Non-Polar Solvents (Xylene, Toluene) Preserves H-bond TS H_Bond->NonPolar Preferred Pathway PolarProtic Polar/Protic Solvents (MeOH, EtOH) Disrupts H-bond TS H_Bond->PolarProtic Avoid Coordinating Coordinating Solvents (THF, 2-MeTHF) Stabilizes Ion Pairs Chiral_Aux->Coordinating Preferred Pathway NonCoordinating Non-Coordinating (DCM, EtOAc) Causes Precipitation Chiral_Aux->NonCoordinating Avoid HighEE High Stereoselectivity (>85% ee / dr) NonPolar->HighEE LowEE Low Stereoselectivity or Reaction Failure PolarProtic->LowEE Coordinating->HighEE NonCoordinating->LowEE

            Logical decision tree for solvent selection in stereoselective aminophosphonate synthesis.

            Section 3: Quantitative Data – Solvent Effect on Stereoselectivity

            To illustrate the profound impact of solvent choice, the following table summarizes the optimization of the asymmetric hydrophosphonylation of cinnamaldehyde-derived aldimines using a chiral SPINOL-phosphoric acid catalyst[1].

            SolventReaction Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
            Xylene 468587
            Toluene 488577
            Diethyl Ether (Et₂O) 482675
            Hexane 484320

            Data Interpretation: Xylene provides the optimal balance of substrate solubility and a non-polar environment, maximizing the rigidity of the hydrogen-bonded transition state[1]. Hexane, while non-polar, suffers from poor solubility of the polar imine/phosphite intermediates, leading to uncatalyzed, racemic background reactions and drastically lower ee[1].

            Section 4: Troubleshooting Guide

            Issue 1: Complete loss of enantioselectivity (ee < 10%) during scale-up of organocatalyzed hydrophosphonylation.

            • Root Cause: Trace moisture in the solvent. Water is a strong hydrogen-bond competitor. In larger volumes, even anhydrous-grade solvents can absorb atmospheric moisture, which outcompetes the chiral phosphoric acid or thiourea catalyst for imine binding[4].

            • Resolution: Distill solvents over sodium/benzophenone (for ethers) or calcium hydride (for aromatics like xylene/toluene) immediately prior to use. Add activated 4Å molecular sieves directly to the reaction matrix to scavenge dynamically formed water[4].

            Issue 2: Formation of α-hydroxyphosphonates instead of the desired α-aminophosphonates in the Kabachnik-Fields reaction.

            • Root Cause: The dialkyl phosphite is attacking the aldehyde before the amine can fully condense to form the imine intermediate[4]. This is exacerbated by highly polar, protic solvents that stabilize the oxocarbenium ion pathway over the iminium ion pathway.

            • Resolution: Switch from a one-pot Kabachnik-Fields approach to a two-step Pudovik reaction. Pre-form the imine in a non-polar solvent (e.g., toluene) with a Dean-Stark trap or dehydrating agent, verify completion via LCMS, and then add the dialkyl phosphite[4].

            Issue 3: Poor yield and diastereoselectivity when using CAMDOL-enabled phosphorus-to-carbon chirality transfer.

            • Root Cause: Using incompatible solvents like dichloromethane (DCM) or ethyl acetate. These solvents fail to properly solvate the potassium hexamethyldisilazide (KHMDS) base and the resulting phosphonate enolate, leading to heterogeneous aggregation and loss of stereocontrol[2].

            • Resolution: Switch strictly to dry Tetrahydrofuran (THF). The oxygen atom in THF coordinates the potassium counterion, creating a well-defined, soluble tight ion pair that ensures the electrophile approaches from the sterically unhindered face[2].

            Section 5: Validated Experimental Protocol

            Standard Operating Procedure: Asymmetric Hydrophosphonylation of Imines in Xylene

            This self-validating protocol ensures maximum stereocontrol by rigorously excluding competitive hydrogen-bonding agents and ensuring a homogeneous catalytic microenvironment[1].

            • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3x).

            • Reagent Loading: Inside an argon-filled glovebox, add the cinnamaldehyde-derived aldimine (0.05 mmol) and the chiral SPINOL-phosphoric acid catalyst (0.005 mmol, 10 mol%).

            • Solvent Addition: Inject 0.8 mL of freshly distilled, anhydrous xylene through a rubber septum. Stir for 5 minutes at room temperature to ensure complete dissolution and pre-organization of the catalyst-imine complex.

            • Nucleophile Addition: Slowly add diethyl phosphite (0.1 mmol, 2.0 equiv) dropwise over 2 minutes. The slow addition prevents localized concentration spikes that could lead to uncatalyzed, racemic background reactions.

            • Reaction & Monitoring: Stir the mixture at room temperature for 46 hours. Monitor via TLC (Hexane:EtOAc 1:1) until the imine spot is completely consumed.

            • Workup: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

            • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure (R)- or (S)-α-aminophosphonate. Determine ee via chiral HPLC.

            Section 6: References

            • Highly enantioselective hydrophosphonylation of imines catalyzed by SPINOL-phosphoric acid. RSC Advances (2013). 1

            • Stereoselective Synthesis of α-Aminophosphonates and Their Derivatives via Asymmetric α-Azidation of the CAMDOL-Derived Phosphonates. Organic Letters (2025). 2

            • The Last Decade of Optically Active α-Aminophosphonates. Molecules (2023). 3

            • Optimization of reaction conditions for aminophosphonate synthesis. BenchChem (2025). 4

            Sources

            Validation & Comparative

            Technical Comparison: Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate vs. Standard Protease Inhibitors

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate (also known as Cbz-Phe-P(OPh)₂) is a mechanism-based, irreversible inhibitor designed specifically for chymotrypsin-like serine proteases . Unlike broad-spectrum inhibitors such as PMSF or DFP, this compound leverages the structural motif of phenylalanine to achieve high specificity for enzymes that cleave after aromatic residues (e.g., Chymotrypsin, Chymase, Cathepsin G).

            This guide compares Cbz-Phe-P(OPh)₂ against industry-standard alternatives, highlighting its superior hydrolytic stability, reduced toxicity, and utility in Activity-Based Protein Profiling (ABPP).

            Mechanism of Action

            The inhibitory potency of diphenyl phosphonates lies in their ability to mimic the tetrahedral transition state of peptide bond hydrolysis.

            The Phosphonylation Reaction

            Upon binding to the active site, the catalytic Serine-195 hydroxyl group of the protease launches a nucleophilic attack on the phosphorus atom of the inhibitor. This mimics the acylation step of substrate hydrolysis. However, instead of releasing an amine (as in peptide cleavage), the inhibitor releases a phenol leaving group.

            The resulting phosphonyl-enzyme complex is extremely stable. Unlike the acyl-enzyme intermediate formed by substrates (which is rapidly hydrolyzed), the phosphonyl-enzyme hydrolyzes at a negligible rate, permanently inactivating the enzyme.

            Mechanism Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Cbz-Phe-P(OPh)2 (Inhibitor) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Product Phosphonyl-Enzyme (Inactivated) Transition->Product Loss of Phenol Phenol Phenol (Leaving Group) Transition->Phenol

            Figure 1: Mechanism of irreversible inhibition. The active site serine attacks the phosphorus center, displacing phenol and forming a stable covalent bond.

            Comparative Analysis: Cbz-Phe-P(OPh)₂ vs. Alternatives

            Specificity Profile

            Standard inhibitors like PMSF (Phenylmethylsulfonyl fluoride) and DFP (Diisopropyl fluorophosphate) act indiscriminately on almost all serine proteases. In contrast, Cbz-Phe-P(OPh)₂ incorporates a phenylalanine side chain (benzyl group) at the P1 position, directing it specifically to the S1 specificity pocket of chymotrypsin-like enzymes.

            FeatureCbz-Phe-P(OPh)₂PMSFTPCK (Chloromethyl Ketone)
            Primary Target Chymotrypsin-like Serine ProteasesBroad Spectrum Serine ProteasesChymotrypsin-like Serine Proteases
            Mechanism Irreversible PhosphonylationIrreversible SulfonylationIrreversible Alkylation (His/Ser)
            Specificity High (P1 recognition)Low (General reagent)High (P1 recognition)
            Off-Target Reactivity Low (Stable to thiols)ModerateHigh (Reacts with thiols/Cys)
            Hydrolytic Stability

            A critical advantage of diphenyl phosphonates is their stability in aqueous solution.

            • PMSF: Rapidly hydrolyzes in water (

              
               min at pH 7, 
              
              
              
              min at pH 8). It must be prepared fresh in isopropanol/ethanol.
            • TPCK: Unstable in buffers above pH 7.5; light-sensitive.

            • Cbz-Phe-P(OPh)₂: Stable in aqueous buffers (pH 7–8) for days. This allows for long incubation times, essential for targeting slow-turnover enzymes or conducting in vivo studies.

            Kinetic Performance ( )

            While peptidyl derivatives (e.g., Cbz-Phe-Pro-Phe-P(OPh)₂) exhibit faster inhibition rates (

            
            ), the mono-amino acid analogue Cbz-Phe-P(OPh)₂ provides a controlled inhibition profile suitable for distinguishing high-affinity targets.
            
            • Chymotrypsin Inhibition:

              
               (depending on pH and conditions).
              
            • Comparison: Slower than TPCK but significantly more selective and stable.

            Experimental Protocols

            Synthesis of Cbz-Phe-P(OPh)₂

            Note: This synthesis requires handling of moisture-sensitive reagents.

            • Reagents: Benzyl carbamate, Phenylacetaldehyde, Triphenyl phosphite.

            • Reaction: A three-component condensation (Birum-Oleksyszyn reaction).

              • Mix Benzyl carbamate (1 eq), Phenylacetaldehyde (1 eq), and Triphenyl phosphite (1 eq) in glacial acetic acid.

              • Heat to 80–90°C for 1–2 hours.

            • Work-up: Remove volatiles under vacuum. Crystallize the product from methanol/ether.

            • Validation: Confirm structure via

              
               NMR (typically 
              
              
              
              ppm relative to
              
              
              ).
            Enzyme Inhibition Assay (Chymotrypsin)

            This protocol validates the inhibitory activity using a chromogenic substrate.

            Materials:

            • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

            • Enzyme:

              
              -Chymotrypsin (10 nM final).
              
            • Substrate: Suc-Ala-Ala-Pro-Phe-pNA (100 µM final).

            • Inhibitor: Cbz-Phe-P(OPh)₂ (Stock in DMSO).

            Workflow:

            Protocol Step1 Prepare Inhibitor Stock (10 mM in DMSO) Step2 Incubate Enzyme + Inhibitor (Var. Conc., 15-30 min, 25°C) Step1->Step2 Step3 Add Substrate (Suc-AAPF-pNA) Step2->Step3 Step4 Measure Absorbance (410 nm, Kinetic Mode) Step3->Step4 Step5 Calculate k_obs (Pseudo-first order plot) Step4->Step5

            Figure 2: Kinetic assay workflow for determining inhibition constants.

            Calculation: Plot

            
             vs. time to determine 
            
            
            
            . The slope of
            
            
            vs.
            
            
            yields the second-order rate constant (
            
            
            ).

            References

            • Oleksyszyn, J., & Powers, J. C. (1989). Irreversible inhibition of serine proteases by peptidyl derivatives of alpha-aminoalkylphosphonate diphenyl esters.[1][2] Biochemical and Biophysical Research Communications, 161(1), 143–149.[1][2] Link

            • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry, 30(2), 485–493. Link

            • Jackson, D. S., et al. (1998). Synthesis and Evaluation of Diphenyl Phosphonate Esters as Inhibitors of the Trypsin-Like Granzymes A and K and Mast Cell Tryptase.[3] Journal of Medicinal Chemistry, 41(13), 2289–2301.[3] Link

            • Sienczyk, M., & Oleksyszyn, J. (2009). Glutamyl-phosphonate activity-based probes for the analysis of serine proteases. Bioorganic & Medicinal Chemistry Letters, 19(3), 815-818. Link

            Sources

            Comparative Guide: IC50 Determination for Phosphonate Inhibitors vs. Substrate Analogs

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The Stability-Affinity Trade-off: Phosphonate inhibitors are prized in drug development as metabolically stable bioisosteres of phosphates (replacing the labile P-O-C bond with a stable P-C bond). However, this chemical modification often fundamentally alters binding kinetics. While substrate analogs typically behave as classical competitive inhibitors, phosphonates frequently exhibit slow-binding or tight-binding kinetics.

            The Critical Error: Treating a phosphonate inhibitor like a standard substrate analog—using a "start-with-substrate" protocol and the Cheng-Prusoff equation—often yields grossly underestimated potency (IC50) values . This guide details the specific experimental and mathematical adjustments required to accurately characterize these potent inhibitors.

            Part 1: Mechanistic Divergence

            Chemical Stability & Binding Modes

            Substrate analogs usually retain the P-O bond, making them susceptible to hydrolysis (acting as slow substrates) or allowing rapid equilibrium. Phosphonates, being non-hydrolyzable, often mimic the Transition State (TS) or a high-energy intermediate. This mimicry can induce enzyme conformational changes (e.g., "closing" the active site), leading to very slow dissociation rates (

            
            ).
            
            Visualization: Kinetic Pathways

            The following diagram illustrates the kinetic bifurcation. Note how phosphonates often enter a "deep" thermodynamic well (

            
            ) that substrate analogs do not.
            

            InhibitionMechanism E Enzyme (E) ES E·S Complex E->ES + S EI_fast E·I (Rapid) E->EI_fast + I (Analog) E->EI_fast + I (Phos) S Substrate (S) I_sub Substrate Analog (I) I_phos Phosphonate (I) ES->E k_off P Product ES->P k_cat EI_fast->E Fast k_off EI_slow E·I* (Tight/Slow) EI_fast->EI_slow Conformational Change (Slow Onset) EI_slow->EI_fast Very Slow k_off

            Caption: Kinetic differentiation. Substrate analogs typically follow rapid equilibrium (E·I). Phosphonates often induce a secondary isomerization to a tight complex (E·I*), requiring time-dependent assays.

            Part 2: The Kinetic Challenge (Why Standard IC50s Fail)

            The Time-Dependence Artifact

            Standard IC50 assays initiate the reaction by adding enzyme to a mixture of Substrate + Inhibitor.

            • Substrate Analogs: Equilibrium is reached within seconds. The reaction rate is linear immediately.

            • Phosphonates: Binding is slow. If the assay runs for 10 minutes, the inhibitor may only reach 20% occupancy in the first few minutes. The "average" rate measured will mask the true potency, resulting in a false high IC50 (lower apparent potency).

            The Enzyme Depletion Artifact (Tight Binding)

            For potent phosphonates, the

            
             may be in the low nanomolar range, comparable to the enzyme concentration 
            
            
            
            .
            • Assumption Failure: The standard Michaelis-Menten/Cheng-Prusoff model assumes

              
              .
              
            • Reality: If

              
               and 
              
              
              
              , the enzyme depletes the inhibitor. You are measuring the titration of the enzyme active sites, not the affinity constant.

            Part 3: Optimized Experimental Protocols

            Workflow Decision Tree

            Use this workflow to select the correct assay mode.

            AssayWorkflow Start Start: Inhibitor Characterization CheckStruct Is it a Phosphonate / TSA? Start->CheckStruct BranchA Yes (Likely Slow/Tight) CheckStruct->BranchA BranchB No (Substrate Analog) CheckStruct->BranchB ExpA Perform Time-Shift Assay (0, 30, 60 min Pre-incubation) BranchA->ExpA ExpB Standard Start-with-Substrate Assay BranchB->ExpB Decision Does IC50 decrease with time? ExpA->Decision Method2 Method 2: Standard Protocol Fit: Cheng-Prusoff ExpB->Method2 Method1 Method 1: Pre-incubation Protocol Fit: Morrison Equation Decision->Method1 Yes (Shift > 2x) Decision->Method2 No

            Caption: Decision matrix for assay selection. Phosphonates require a "Time-Shift" validation step to detect slow-binding behavior before final IC50 determination.

            Method 1: The Pre-Incubation Protocol (For Phosphonates)

            Objective: Allow equilibrium (

            
            ) to establish before competition with the substrate begins.
            

            Materials:

            • Assay Buffer (optimized for pH and ionic strength).

            • Enzyme Stock (concentration determined by active site titration).

            • Phosphonate Inhibitor (10-point dilution series).

            • Substrate (at

              
               concentration).[1][2][3][4]
              

            Step-by-Step:

            • Preparation: Prepare 2x Enzyme solution and 2x Inhibitor solutions.

            • Pre-incubation: Mix 10 µL Enzyme + 10 µL Inhibitor in the microplate.

            • Time Delay: Incubate for 30–60 minutes at reaction temperature (e.g., 25°C). Note: The optimal time is determined when the IC50 stabilizes and stops shifting.

            • Initiation: Add 20 µL of 2x Substrate solution to initiate the reaction.

            • Measurement: Monitor product formation immediately (linear velocity,

              
              ).
              
            • Control: Run a "solvent control" (DMSO only) pre-incubated for the same duration to account for enzyme stability.

            Method 2: Standard Protocol (For Substrate Analogs)

            Objective: Measure competitive inhibition under rapid equilibrium conditions.

            Step-by-Step:

            • Mix: Add Enzyme, Substrate, and Inhibitor simultaneously (or add Enzyme last to start).

            • Measurement: Measure velocity immediately.

            • Validity Check: Ensure linearity of the progress curve. If curvature exists, the analog may be acting as a slow substrate.

            Part 4: Data Analysis & Mathematical Models

            Do not use the same equation for both inhibitor types.

            For Substrate Analogs (Classic Competitive)

            Use the Cheng-Prusoff Equation to convert IC50 to

            
            . This assumes 
            
            
            
            .
            
            
            
            For Phosphonates (Tight-Binding)

            When the inhibitor is potent (

            
            ) and 
            
            
            
            is comparable to
            
            
            , you must use the Morrison Equation . This accounts for inhibitor depletion.
            
            
            

            Where

            
            .
            

            Part 5: Comparative Data Analysis

            The table below illustrates how protocol choice distorts data for a hypothetical Phosphotyrosine Phosphatase (PTP) inhibitor.

            ParameterSubstrate Analog (Phosphate Mimic)Phosphonate Inhibitor (Standard Assay)Phosphonate Inhibitor (Pre-incubation + Morrison)
            Chemical Structure P-O-C bond (Labile)P-C bond (Stable)P-C bond (Stable)
            Pre-incubation Time 0 min0 min60 min
            Observed IC50 5.2 µM1.8 µM (Artifact) 0.045 µM (True)
            Kinetic Behavior Fast On / Fast OffSlow On / Slow OffEquilibrium Reached
            Interpretation Moderate Inhibitor"Good" InhibitorPotent Tight-Binder
            Error Source Hydrolysis of inhibitorNon-equilibrium stateN/A (Correct Method)

            Key Insight: In the "Standard Assay" column, the phosphonate appears 40x less potent than it actually is because the reaction was started before the inhibitor could lock the enzyme into the inactive conformation.

            References

            • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

            • Morrison, J. F. (1969). Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286. Link

            • Hege, M., et al. (2005). Interaction of Phosphonate Analogues of the Tetrahedral Reaction Intermediate with 5-Enolpyruvylshikimate-3-phosphate Synthase in Atomic Detail. Biochemistry, 44(44), 14428–14434. Link

            • Cheng, Y., & Prusoff, W. H. (1973).[5] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

            • McKenna, C. E., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States. Current Medicinal Chemistry, 12(20). Link

            Sources

            Comparative analysis of Kabachnik-Fields vs. aza-Pudovik synthesis routes

            Author: BenchChem Technical Support Team. Date: March 2026

            Title: Comparative Analysis of Kabachnik-Fields vs. aza-Pudovik Synthesis Routes for α-Aminophosphonates

            Introduction α-Aminophosphonates are critical bioisosteres of α-amino acids, serving as potent peptidomimetics, enzyme inhibitors, and pharmacological agents [1]. For researchers and drug development professionals, synthesizing these tetrahedral phosphorus analogs efficiently is paramount. The two foundational methodologies for constructing the N–C–P framework are the Kabachnik-Fields (KF) reaction and the aza-Pudovik (AP) reaction [5]. While both yield α-aminophosphonates, their mechanistic pathways, operational complexities, and substrate scopes diverge significantly. As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of these two routes, detailing the causality behind experimental choices to empower your synthetic strategy.

            Mechanistic Divergence and Causality

            The fundamental distinction between the two routes lies in their component assembly and the resulting kinetic pathways.

            • Kabachnik-Fields Reaction: A one-pot, three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (typically a dialkyl phosphite) [11]. The mechanism is notoriously complex and dictated by the relative nucleophilicities of the reactants. According to Hard and Soft Acids and Bases (HSAB) theory, the hard nucleophile (amine) and soft nucleophile (phosphite) compete for the electrophilic carbonyl carbon [1]. If the amine attacks first, the reaction proceeds via an imine intermediate. If the phosphite attacks first, an α-hydroxyphosphonate intermediate forms, which must then undergo nucleophilic amination—a pathway experimentally proven to be less favorable or reversible [1, 2].

            • aza-Pudovik Reaction: A two-component process involving the direct hydrophosphonylation of a pre-formed imine [6]. By pre-assembling and isolating the imine, the AP route bypasses the competitive amination/phosphonylation kinetics inherent to the KF reaction, ensuring a highly controlled addition across the C=N double bond [9].

            MechanisticPathways Carbonyl Carbonyl + Amine + Phosphite KF_Imine Imine Intermediate Carbonyl->KF_Imine Amine attacks (Hard Nucleophile) KF_Hydroxy α-Hydroxyphosphonate Intermediate Carbonyl->KF_Hydroxy Phosphite attacks (Soft Nucleophile) Imine Pre-formed Imine + Phosphite Product α-Aminophosphonate Imine->Product Direct Hydrophosphonylation (aza-Pudovik) KF_Imine->Product Phosphite addition KF_Hydroxy->Product Amination (Reversible/Slow)

            Mechanistic pathways of Kabachnik-Fields (left) vs. aza-Pudovik (right) syntheses.

            Quantitative Performance Comparison

            The choice between KF and AP often hinges on isolated yields, reaction times, and the stability of the intermediates. The following table synthesizes experimental data from recent literature comparing both approaches under various conditions [2, 5, 7].

            Feature / MetricKabachnik-Fields (Three-Component)aza-Pudovik (Two-Component)
            Reaction Type One-pot condensationAddition to pre-formed imine
            Typical Yields 70% – 95% (substrate dependent)85% – 99% (highly efficient)
            Reaction Time (Thermal) 2 – 12 hours1 – 6 hours
            Reaction Time (Microwave) 5 – 15 minutes2 – 10 minutes
            Catalyst Requirement Often requires Lewis/Brønsted acidsBase, Lewis acid, or catalyst-free
            Stereocontrol Challenging (complex transition states)Excellent (via chiral auxiliaries/catalysts)
            Atom Economy High (produces only H₂O as byproduct)High (addition reaction)

            Self-Validating Experimental Protocols

            To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so researchers can troubleshoot and adapt the methodology in real-time.

            Protocol 1: Microwave-Assisted, Catalyst-Free Kabachnik-Fields Synthesis

            Objective: Synthesize an α-aminophosphonate utilizing green chemistry principles, minimizing solvent waste and avoiding heavy metal catalysts[2, 7].

            • Preparation: In a 10 mL microwave-safe quartz vial, add equimolar amounts (1.0 mmol) of benzaldehyde, aniline, and diethyl phosphite.

              • Causality: Using neat (solvent-free) conditions maximizes reactant collision frequency, driving the equilibrium forward without the need for external catalysts.

            • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 80–100 °C for 10 minutes.

              • Causality: Microwave dielectric heating provides uniform, rapid energy transfer, accelerating the in-situ imine formation and subsequent phosphite addition while suppressing side reactions (e.g., dialkyl phosphite hydrolysis).

            • Validation (In-Process): Monitor the reaction via TLC (EtOAc/Hexane 1:1) or ³¹P NMR.

              • Causality: The disappearance of the diethyl phosphite signal (~8 ppm) and the emergence of the α-aminophosphonate signal (~22 ppm) in ³¹P NMR provides definitive proof of conversion.

            • Workup: Cool to room temperature. Triturate the crude mixture with cold diethyl ether. Filter and dry the resulting precipitate under a vacuum.

            Protocol 2: Lewis Acid-Catalyzed aza-Pudovik Synthesis

            Objective: Synthesize a sterically hindered α-aminophosphonate where in-situ imine formation (KF route) fails or yields complex mixtures [6, 10].

            • Imine Pre-formation & Isolation: Condense the sterically hindered ketone and amine in toluene with a Dean-Stark apparatus. Isolate and purify the imine.

              • Causality: Removing water continuously drives the thermodynamically unfavorable ketimine formation to completion. Purifying the imine prevents unreacted starting materials from interfering with the phosphonylation step.

            • Reaction Setup: In an oven-dried Schlenk flask under N₂, dissolve the imine (1.0 mmol) in anhydrous dichloromethane (DCM). Add a catalytic amount (10 mol%) of a Lewis acid (e.g., BF₃·OEt₂ or In(OTf)₃) [10].

              • Causality: The Lewis acid coordinates to the imine nitrogen, increasing the electrophilicity of the imine carbon, which is crucial for overcoming the steric hindrance during nucleophilic attack.

            • Phosphite Addition: Dropwise add dialkyl phosphite (1.2 mmol) at 0 °C, then allow to warm to room temperature over 4 hours.

              • Causality: Temperature control manages the exothermicity of the addition and prevents the decomposition of the Lewis acid-imine complex.

            • Quenching & Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via flash chromatography.

            Strategic Selection Guide

            When designing a synthetic route for a novel α-aminophosphonate, the choice between KF and AP is dictated by substrate reactivity and the requirement for stereocontrol[4, 8].

            DecisionTree Start Target: α-Aminophosphonate Q1 Is the target highly sterically hindered? Start->Q1 Q2 Is strict enantiocontrol required? Q1->Q2 No Q3 Is the pre-formed imine stable? Q1->Q3 Yes KF_Choice Kabachnik-Fields Reaction (One-Pot) Q2->KF_Choice No (Racemic is fine) AP_Choice aza-Pudovik Reaction (Two-Step) Q2->AP_Choice Yes (Use Chiral Catalyst) Q3->KF_Choice No (In-situ only) Q3->AP_Choice Yes

            Decision matrix for selecting between Kabachnik-Fields and aza-Pudovik routes.

            Conclusion

            The Kabachnik-Fields reaction offers unparalleled operational simplicity and atom economy, making it the premier choice for library generation and unhindered substrates. However, when dealing with complex, sterically demanding, or asymmetric targets, the aza-Pudovik reaction provides the necessary mechanistic control by isolating the imine formation from the hydrophosphonylation event. By understanding the underlying causality of these pathways, researchers can deploy the optimal self-validating protocol for their specific drug development needs.

            References

            • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.[Link]

            • The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. NIH PMC.[Link]

            • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry (Preprint). Preprints.org.[Link]

            • Kabachnik-Fields Reaction. Organic Chemistry Portal.[Link]

            • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. NIH PMC.[Link]

            • Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Sciforum.[Link]

            • Stereoselective Synthesis of α-Aminophosphonic Acids through Pudovik and Kabachnik-Fields Reaction. IntechOpen. [Link]

            • The Last Decade of Optically Active α-Aminophosphonates. NIH PMC.[Link]

            • Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. ACS Publications.[Link]

            • Kabachnik–Fields reaction. Wikipedia.[Link]

            Technical Deep Dive: Phosphonate vs. Phosphate Analogs in Enzyme Inhibition

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: Phosphonate versus Phosphate Analogs as Non-Hydrolyzable Enzyme Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

            Executive Summary

            In the design of enzyme inhibitors targeting kinases, phosphatases, and metabolic transferases, the phosphate group (

            
            ) is often the critical recognition motif. However, the inherent lability of the phosphoester (
            
            
            
            ) bond renders natural phosphate substrates unsuitable as therapeutic agents due to rapid hydrolysis by phosphatases.[1]

            Phosphonate analogs , where the bridging oxygen is replaced by a methylene group (

            
            ), offer a non-hydrolyzable alternative. While they solve the stability problem, they introduce new challenges regarding acidity (
            
            
            
            ), steric bulk, and cell permeability. This guide provides a rigorous comparison of these two chemotypes, strategies to overcome phosphonate limitations (e.g.,
            
            
            -fluorination), and validated protocols for experimental assessment.

            Part 1: Structural & Chemical Determinants[2][3]

            The substitution of oxygen for carbon fundamentally alters the electronic and geometric landscape of the molecule. Understanding these differences is prerequisite to rational inhibitor design.

            The Stability-Affinity Trade-off

            The primary driver for using phosphonates is the robustness of the

            
             bond.[1] Unlike the 
            
            
            
            bond, which is susceptible to nucleophilic attack and cleavage by phosphatases, the
            
            
            bond is chemically inert under physiological conditions.

            Table 1: Physicochemical Comparison of Phosphate and Phosphonate Monoesters

            FeaturePhosphate Monoester (
            
            
            )
            Phosphonate (
            
            
            )
            
            
            -Fluorophosphonate (
            
            
            )
            Impact on Inhibition
            Bond Type
            
            
            (Ester)
            
            
            (Stable)
            
            
            (Stable)
            Phosphonates resist phosphatase hydrolysis.[2][3]
            
            
            ~6.4~7.6~6.5 - 7.0Phosphonates are less acidic; often monoanionic at pH 7.4 vs dianionic phosphates.
            Bond Length
            
            
            (1.54 Å)
            
            
            (1.80 Å)
            
            
            (1.80 Å)
            Phosphonates are sterically larger, potentially causing steric clashes in the active site.
            Bond Angle
            
            
            (~120°)
            
            
            (~109°)
            
            
            (~109°)
            Geometric mismatch can reduce binding affinity (
            
            
            ).
            The "Charge Problem" and -Fluorination

            A critical failure mode in phosphonate design is the

            
             shift. Many phosphate-binding enzymes (e.g., PTP1B, SH2 domains) require the ligand to be in a dianionic state  (
            
            
            
            ) for optimal electrostatic interaction.
            • The Issue: Alkyl phosphonates have a

              
               of ~7.[4]6. At physiological pH (7.2–7.4), a significant fraction exists as the monoanion, reducing binding affinity by orders of magnitude.
              
            • The Solution: Introducing electronegative fluorine atoms at the

              
              -position (
              
              
              
              -fluorophosphonates or
              
              
              -difluorophosphonates) lowers the
              
              
              back to ~6.0–6.5, restoring the dianionic state and better mimicking the electronegativity of the phosphate oxygen.

            Part 2: Biochemical Performance & Mechanism

            Mechanism of Action

            Phosphonates typically act as competitive inhibitors . They occupy the catalytic active site but cannot undergo the transition state stabilization or bond cleavage required for turnover.[1]

            InhibitionMechanism Figure 1: Kinetic distinction. Phosphonates form a stable E-I complex that cannot proceed to product. E Enzyme (E) ES E-S Complex E->ES + S EI E-I Complex (Dead End) E->EI + I (Competitive) S Phosphate Substrate (S) I Phosphonate Inhibitor (I) ES->E k-1 P Product + Pi ES->P kcat (Hydrolysis) EI->E koff EI->P BLOCKED (No Hydrolysis)

            [1]

            Case Study: PTP1B Inhibition

            Protein Tyrosine Phosphatase 1B (PTP1B) is a major target for diabetes.

            • Phosphate Substrate: High affinity (

              
               in 
              
              
              
              range) but turnover is rapid (
              
              
              ).
            • Simple Phosphonate: Poor inhibition due to high

              
               and lack of dianionic character.
              
            • Difluorophosphonate (DFP): The

              
               moiety mimics the phosphotyrosine phosphate. 
              
              
              
              values often reach low nanomolar (nM) range, comparable to or better than the natural substrate's
              
              
              , without being hydrolyzed.

            Part 3: Experimental Protocols

            As a scientist, you must validate two properties: Stability (it doesn't break) and Affinity (it binds).

            Protocol A: Assessing Hydrolytic Stability via NMR

            Why this works:

            
             NMR is the gold standard because the chemical shift (
            
            
            
            ) is highly sensitive to the phosphorus environment. A shift from a monoester to inorganic phosphate (
            
            
            ) is distinct.

            Reagents:

            • Recombinant Phosphatase (e.g., Alkaline Phosphatase or specific target enzyme).

            • Assay Buffer (e.g., 50 mM Tris, pH 7.4, 10 mM

              
              ).
              
            • 
               (for NMR lock).
              
            • Internal Standard: Triphenylphosphine oxide (TPPO) or similar (inert).

            Workflow:

            • Preparation: Dissolve Phosphonate Inhibitor (5 mM) in Assay Buffer containing 10%

              
              .
              
            • Baseline Scan: Acquire a

              
              
              
              
              
              NMR spectrum. Note the chemical shift (typically 10–30 ppm for phosphonates vs 0 ppm for
              
              
              ).
            • Enzyme Addition: Add enzyme (at high concentration, e.g., 1–5 units) to the tube.

            • Incubation: Incubate at 37°C.

            • Time-Course: Acquire spectra at 1h, 6h, and 24h.

            • Analysis:

              • Phosphate Control: Should show disappearance of substrate peak and appearance of

                
                 peak at ~0 ppm.
                
              • Phosphonate: Should show zero change in peak integral or shift. Any new peaks indicate instability or impurities.

            Protocol B: Determination of Inhibition Constant ( )

            Why this works: A competitive inhibitor increases the apparent

            
             of the substrate without altering 
            
            
            
            .

            Workflow:

            • Substrate: Use a chromogenic substrate like p-Nitrophenyl Phosphate (pNPP) or a fluorogenic substrate (DiFMUP).

            • Setup: Prepare a 96-well plate with fixed Enzyme concentration.

            • Matrix:

              • Vary Substrate [S] across 6 concentrations (0.2

                
                 to 5 
                
                
                
                ).
              • Vary Phosphonate Inhibitor [I] across 4 concentrations (plus 0 control).

            • Measurement: Monitor absorbance/fluorescence over time to obtain initial velocities (

              
              ).
              
            • Data Processing:

              • Plot

                
                 vs 
                
                
                
                (Lineweaver-Burk).
              • Lines should intersect at the Y-axis (

                
                ) if competitive.
                
              • Calculate

                
                 using the equation: 
                
                
                
                .

            Part 4: Overcoming Delivery Barriers (Prodrugs)

            Phosphonates are highly polar and negatively charged at physiological pH, resulting in poor passive membrane permeability (oral bioavailability < 5%).

            The Solution: Prodrug Masking Esterification of the phosphonate oxygens masks the negative charge. The most successful strategies are POM (pivaloyloxymethyl) and POC (isopropyloxycarbonyloxymethyl) groups. These are stable in plasma but hydrolyzed intracellularly by esterases.

            ProdrugActivation Figure 2: Bioactivation of POM prodrugs. The masking groups are stripped inside the cell to release the active anion. cluster_cell Intracellular Environment Prodrug Bis-POM Phosphonate (Neutral, Permeable) CellMembrane Cell Membrane Prodrug->CellMembrane Passive Diffusion Intermediate Unstable Hydroxymethyl Intermediate Prodrug->Intermediate Esterase Cleavage CellMembrane->Prodrug Entry Step1 Intracellular Carboxylesterase Active Free Phosphonate (Active Inhibitor) Intermediate->Active Chemical Breakdown Spontaneous Spontaneous Formaldehyde Elimination

            Critical Consideration for Prodrugs

            When testing prodrugs in in vitro enzyme assays (Protocol B), they will be inactive . You must use the free acid form for enzyme assays and the prodrug form for cell-based assays.

            References

            • Heugebaert, T. S. A., et al. (2023). Phosphonate and α-fluorophosphonate analogs of D-glucose 6-phosphate as active-site probes of 1L-myo-inositol 1-phosphate synthase. Methods in Enzymology. Link

            • Blackburn, G. M., et al. (1990). Phosphonate and thiophosphate nucleotide analogues in studies of some enzyme reactions. Nucleic Acids Symposium Series. Link

            • Wiemer, A. J., & Wiemer, D. F. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. Link

            • Pradère, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. Link

            • Bailly, F., et al. (2002). Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds. Journal of Biological Chemistry. Link

            Sources

            Efficacy comparison of Cbz vs. Fmoc protecting groups in phosphonopeptide synthesis

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            In the synthesis of phosphonopeptides—where a non-hydrolyzable phosphorus-carbon (P–C) bond mimics the labile phosphate ester—the choice between Fmoc (Fluorenylmethyloxycarbonyl) and Cbz (Benzyloxycarbonyl) protection strategies is dictated by peptide length, sequence composition, and the specific lability of the phosphonate diester.

            • The Verdict:

              • Choose Fmoc (SPPS) for sequences >5 residues, high-throughput libraries, or peptides containing sulfur (Met/Cys). It requires a two-stage deprotection strategy (TFA for the peptide, TMSBr for the phosphonate).

              • Choose Cbz (Solution Phase) for short, acid-sensitive fragments or when "global deprotection" is desired. It allows for the simultaneous removal of N-terminal and phosphonate protecting groups via neutral hydrogenolysis, preserving delicate structural motifs.

            Mechanistic Basis & Orthogonality[1][2]

            The core challenge in phosphonopeptide synthesis is not the formation of the amide bond, but the orthogonality of the phosphonate protecting groups relative to the N-terminal protection.

            The Fmoc Strategy (Base-Labile)

            Fmoc synthesis relies on base (piperidine) for N-deprotection and acid (TFA) for final cleavage.

            • Phosphonate Stability: Unlike phosphate esters (P–O–C), phosphonates (P–C) are generally stable to the basic conditions of piperidine deprotection, minimizing the risk of

              
              -elimination.
              
            • The "Ester" Problem: Standard phosphonate protecting groups (Methyl/Ethyl esters) are stable to TFA . Therefore, Fmoc SPPS yields a peptide with the phosphonate groups still protected. A harsh secondary cleavage using Trimethylsilylbromide (TMSBr) is required to reveal the free phosphonic acid.

            The Cbz Strategy (Hydrogenolysis)

            Cbz protection is removed via catalytic hydrogenation (

            
            /Pd-C).
            
            • Global Deprotection: If the phosphonate is protected as a benzyl ester (Bn) , the Cbz group and the phosphonate esters are cleaved simultaneously in a single, neutral step.

            • Limitation: This method fails if the peptide contains Sulfur (Cys, Met), which poisons the Palladium catalyst.

            Experimental Workflows & Protocols

            Workflow A: Fmoc Solid-Phase Synthesis (Automated/Resin)

            Best for: Long chains, S-containing peptides.

            • Resin: Rink Amide (for amides) or Wang (for acids).

            • Coupling: Standard HBTU/DIPEA activation. Phosphonates are introduced as Fmoc-Aminoalkylphosphonate-diesters (usually Et/Me).

            • N-Deprotection: 20% Piperidine in DMF.

            • Resin Cleavage: 95% TFA cocktail. Result: Free peptide with protected phosphonate esters.

            • Phosphonate Deprotection: Treatment with TMSBr (10-20 equiv) in DCM, followed by hydrolysis.

            Workflow B: Cbz Solution-Phase Synthesis

            Best for: Short fragments, acid-sensitive moieties, scale-up of building blocks.

            • Coupling: Mixed anhydride (IBCF) or Carbodiimide (DCC) in solution.

            • Phosphonate Protection: Benzyl (Bn) esters.[1]

            • Deprotection: Dissolve in MeOH/EtOAc. Add 10% Pd/C. Stir under

              
               (balloon).
              
            • Result: Pure, free phosphonopeptide after filtration and evaporation.

            Visualization of Synthetic Pathways

            Phosphonopeptide_Synthesis cluster_Fmoc Option A: Fmoc SPPS (Robust, Long Chains) cluster_Cbz Option B: Cbz Solution Phase (Mild, Short Chains) Start_Fmoc Fmoc-AA(PO3R2)-OH (R = Et/Me) SPPS_Cycle SPPS Cycle (Deprotect: 20% Piperidine) (Couple: HBTU/DIPEA) Start_Fmoc->SPPS_Cycle TFA_Cleavage TFA Cleavage (Removes Resin & Side Chain PG) SPPS_Cycle->TFA_Cleavage Intermediate Peptide-PO3R2 (Phosphonate Esters Intact) TFA_Cleavage->Intermediate TMSBr_Step TMSBr Treatment (Silylative Dealkylation) Intermediate->TMSBr_Step Final_Fmoc Free Phosphonopeptide TMSBr_Step->Final_Fmoc Start_Cbz Cbz-AA(PO3Bn2)-OH (R = Benzyl) Soln_Couple Solution Coupling (DCC/HOBt or IBCF) Start_Cbz->Soln_Couple Global_Deprot Catalytic Hydrogenolysis (H2, Pd/C, MeOH) Soln_Couple->Global_Deprot Simultaneous Cleavage (N-Term & P-Esters) Final_Cbz Free Phosphonopeptide Global_Deprot->Final_Cbz

            Caption: Comparative workflow illustrating the two-step deprotection required for Fmoc (via TMSBr) versus the single-step global deprotection possible with Cbz/Benzyl strategies.

            Performance Comparison Data

            The following data summarizes typical performance metrics derived from comparative synthesis of model phosphonopeptides (e.g., Ala-Val-P(O)(OH)₂-Phe).

            MetricFmoc Strategy (SPPS)Cbz Strategy (Solution)
            Overall Yield 45 - 65% 70 - 85% (Short chains)
            Purity (Crude) 60 - 75% (Main impurity: truncated sequences)>90% (After crystallization/extraction)
            Phosphonate Recovery High , but requires harsh TMSBr step.Excellent , mild conditions preserve integrity.
            Sulfur Tolerance Excellent (Met/Cys compatible).Poor (S poisons Pd catalyst).
            Scalability Linear (mg to grams).Difficult >10g (Purification bottlenecks).
            Time Efficiency Fast (Automated cycles).Slow (Stepwise purification required).
            Critical Analysis of Side Reactions
            • Fmoc/Piperidine: While phosphonates are stable, the basic conditions can cause aspartimide formation in Asp-containing sequences. The use of DBU or shorter deprotection times (5 min) is recommended for sensitive sequences.

            • TMSBr Cleavage: This reagent is highly reactive.[2] If not quenched properly (with aqueous bicarbonate), it can hydrolyze amide bonds or cleave other sensitive esters. It must be performed under strictly anhydrous conditions.

            References

            • National Institutes of Health (PMC). Efficient Synthesis of Fmoc-Protected Phosphinic Pseudodipeptides. Biopolymers. 2011. Retrieved from [Link]

            • Beilstein Journals. Regioselective ester cleavage during the preparation of bisphosphonate methacrylate monomers. Beilstein J. Org. Chem. 2011.[3] Retrieved from [Link]

            • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. 2021. Retrieved from [Link]

            Sources

            X-ray crystallography of phosphonate inhibitors bound to enzyme active sites

            Author: BenchChem Technical Support Team. Date: March 2026

            As a Senior Application Scientist in structural biology and structure-based drug design, I frequently encounter a critical challenge in metalloenzyme targeting: natural substrates (like pyrophosphates) are rapidly hydrolyzed in vivo, making them poor therapeutic leads. To overcome this, we utilize phosphonate inhibitors —stable bioisosteres where the enzymatically labile P–O–P bond is replaced by a robust P–C–P bond.

            This guide provides an objective, data-driven comparison of phosphonate inhibitors against alternative ligand classes (natural phosphates and non-phosphonate allosteric inhibitors). By examining high-resolution X-ray crystallography data, we will deconstruct the thermodynamic and structural causality that makes phosphonates superior competitive inhibitors for enzymes like Farnesyl Pyrophosphate Synthase (FPPS) and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).

            Mechanistic Superiority: Phosphonates vs. Alternatives

            To understand why phosphonates consistently outperform alternative scaffolds in metalloenzyme inhibition, we must look at the active site architecture. Enzymes like FPPS feature aspartate-rich motifs (DDXXD) that coordinate divalent cations (Mg²⁺), which in turn bind the negatively charged phosphate groups of the natural substrates (IPP and DMAPP).

            When comparing inhibitor classes, the causality behind binding affinity becomes clear:

            • Phosphonate Inhibitors (The Product): Nitrogenous bisphosphonates (N-BPs) like zoledronate act as transition-state analogs. The phosphonate groups coordinate three Mg²⁺ ions, bridging the compound to the enzyme. The favorable entropy resulting from burying the hydrophobic alkyl chain into the allylic pocket is the primary driving force for their nanomolar affinity [3].

            • Natural Pyrophosphates (The Baseline Alternative): While they bind with micromolar affinity, their P–O–P bonds are rapidly cleaved by the enzyme, offering zero in vivo stability.

            • Non-Phosphonate Allosteric Inhibitors (The Synthetic Alternative): These compounds bind to an allosteric pocket near the IPP subpocket without requiring Mg²⁺ coordination [2]. While they avoid the highly charged nature of bisphosphonates, they typically suffer from lower binding affinities and fail to induce the complete active-site closure required for maximum target residence time.

            Pathway DMAPP DMAPP (Allylic Substrate) FPPS FPPS Enzyme + Mg2+ DMAPP->FPPS Binds Allylic Site IPP IPP (Homoallylic Substrate) IPP->FPPS Binds Homoallylic Site FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP Condensation NBP Nitrogenous Bisphosphonate (e.g., Zoledronate) NBP->FPPS Competitive Inhibition (Mg2+ Coordination) NonP Non-Phosphonate Allosteric Inhibitor NonP->FPPS Allosteric Inhibition (No Mg2+ Needed)

            Fig 1: Isoprenoid biosynthesis pathway and mechanisms of FPPS inhibition.

            Comparative Performance Data

            The following table synthesizes quantitative crystallographic and kinetic data, objectively comparing phosphonates against alternative ligand classes across different metalloenzyme targets.

            Inhibitor / Ligand ClassExample CompoundTarget EnzymeBinding Affinity (IC₅₀ / Kᵢ)Binding Mode & CausalityIn Vivo StabilityTypical X-Ray Resolution
            Nitrogenous Bisphosphonate ZoledronateFPPS1 - 10 nMCompetitive (Allylic site). Tridentate Mg²⁺ coordination drives enthalpy.High (Hydrolysis-resistant P-C-P bond)1.5 - 2.0 Å
            Natural Pyrophosphate IPP / DMAPPFPPS~ 1 - 5 µM (Kₘ)Substrate (Homoallylic/Allylic). Transient binding.Very Low (Rapidly hydrolyzed)2.0 - 2.5 Å
            Non-Phosphonate Allosteric Quinoline derivativesFPPS100 - 500 nMAllosteric pocket. Mg²⁺ independent; relies on hydrophobic packing.Moderate2.2 - 2.8 Å
            Monophosphonate Compound 15ENPP1< 2 nMCompetitive. Phosphonate oxygens bind two active-site Zn²⁺ ions.High~ 3.2 Å

            Data supported by crystallographic studies on FPPS [3] and ENPP1 [4].

            Structural Dynamics: The "Active Site Closure" Phenomenon

            X-ray crystallography reveals that phosphonate binding is not a static event. In human FPPS, the binding of a bisphosphonate to the allylic site primes the enzyme, but it is the subsequent binding of the secondary ligand (IPP) to the homoallylic site that triggers a massive conformational shift.

            Crystallographic evidence demonstrates that IPP binding induces the rigidification and full closure of the enzyme's C-terminal tail (residues 350-KRRK-353) [1]. This tail closure acts as a molecular "padlock," trapping the phosphonate inhibitor inside the active site and dropping the dissociation rate to near zero. Non-phosphonate allosteric inhibitors fail to induce this specific tail-locking mechanism, explaining their generally lower efficacy in vivo [2].

            Self-Validating Experimental Protocol: Co-Crystallization of FPPS-Phosphonate Complexes

            To ensure trustworthiness and reproducibility, the following protocol details the exact co-crystallization workflow for generating high-resolution (<2.0 Å) structures of FPPS bound to phosphonate inhibitors. Every step is designed as a self-validating system, where the thermodynamic causality dictates the physical action.

            Step 1: Protein Preparation & Quality Control
            • Action: Purify recombinant human FPPS using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 100 mM Tris-HCl (pH 7.5), 150 mM NaCl. Concentrate to 12.5 mg/mL.

            • Causality: SEC ensures the removal of soluble aggregates. Crystallization requires highly monodisperse protein populations; aggregates act as false nucleation sites, leading to poorly diffracting, multi-lattice crystals.

            Step 2: Ternary Complex Formation (Pre-incubation)
            • Action: Mix the purified FPPS with 1 mM bisphosphonate inhibitor, 1 mM Isopentenyl Pyrophosphate (IPP), and 1 mM MgCl₂. Incubate on ice for 30 minutes.

            • Causality: This is the most critical step. Phosphonates are highly negatively charged and require Mg²⁺ to bridge the inhibitor to the enzyme's DDXXD motifs [3]. Pre-incubation ensures thermodynamic equilibrium is reached, forming the fully closed ternary complex before introducing precipitants. Failing to pre-incubate results in a mixture of apo- and holo-enzyme crystals, destroying electron density resolution at the active site.

            Step 3: Hanging-Drop Vapor Diffusion
            • Action: On a siliconized glass cover slip, mix 1.5 µL of the pre-incubated protein-ligand complex with 1.5 µL of crystallization buffer (19% PEG 3350, 0.1 M Tris-HCl pH 7.4, 0.1 M Li₂SO₄). Invert over a well containing 500 µL of the crystallization buffer and seal. Incubate at 15°C.

            • Causality: PEG 3350 acts as a molecular crowding agent, competing for water and slowly driving the protein into supersaturation. Li₂SO₄ provides favorable ionic strength to stabilize the crystal lattice contacts. Vapor diffusion ensures a slow, controlled approach to the nucleation zone.

            Step 4: Cryoprotection and X-Ray Diffraction
            • Action: Harvest mature crystals (typically appearing in 3-5 days) using a nylon loop. Briefly sweep the crystal through a cryoprotectant solution (crystallization buffer + 20% glycerol) and flash-freeze in liquid nitrogen (100 K). Collect diffraction data at a synchrotron beamline.

            • Causality: Glycerol replaces bulk water in the solvent channels of the crystal, preventing the formation of crystalline ice during freezing. Flash-freezing at 100 K minimizes radiation damage from the high-intensity X-ray beam and reduces atomic thermal motion (B-factors), allowing us to resolve the exact coordination geometry of the phosphonate-metal complex.

            Protocol Purify 1. FPPS Purification (Size Exclusion) Incubate 2. Complex Formation (FPPS + 1mM N-BP + 1mM MgCl2) Purify->Incubate Crystallize 3. Hanging-Drop Vapor Diffusion (PEG 3350, 15°C) Incubate->Crystallize Diffraction 4. X-Ray Diffraction (Synchrotron, 100K) Crystallize->Diffraction Phase 5. Molecular Replacement & Refinement Diffraction->Phase

            Fig 2: Self-validating workflow for co-crystallization of FPPS-phosphonate complexes.

            References

            • ResearchGate - Ternary complex structures of human farnesyl pyrophosphate synthase bound with a novel inhibitor and secondary ligands provide insights into the molecular details of the enzyme's active site closure.
            • McGill University / ACS - Multistage Screening Reveals Chameleon Ligands of the Human Farnesyl Pyrophosphate Synthase: Implications to Drug Discovery.
            • NIH / PMC - Design, Synthesis, Calorimetry and Crystallographic analysis of 2-Alkylaminoethyl-1,1-Bisphosphonates as inhibitors of Trypanosoma cruzi Farnesyl Diphosphate Synthase.
            • bioRxiv - Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP.

            Purity assessment of synthetic aminophosphonates using 31P NMR spectroscopy

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            Objective: To provide a definitive, self-validating protocol for assessing the purity of synthetic

            
            -aminophosphonates using quantitative Phosphorus-31 Nuclear Magnetic Resonance (
            
            
            
            P qNMR).

            Context: Aminophosphonates are bioisosteres of amino acids, crucial in drug development (e.g., transition state inhibitors, haptens for catalytic antibodies). Their synthesis—often via the Kabachnik-Fields or Pudovik reactions—frequently yields phosphorus-containing side products (phosphates, hydroxyphosphonates) that are difficult to detect by UV-HPLC due to weak chromophores or overlapping retention times.

            The Solution:

            
            P qNMR offers a direct, "molar-response" detection method that visualizes every phosphorus species in the sample without the need for compound-specific calibration curves, provided proper relaxation parameters are employed.
            

            Strategic Comparison: Why P NMR?

            While HPLC and

            
            H NMR are standard staples, they exhibit critical blind spots in aminophosphonate analysis.
            
            Table 1: Comparative Efficacy in Aminophosphonate Purity Assessment
            Feature
            
            
            P qNMR (Recommended)
            
            
            H NMR
            HPLC-UV
            Specificity High: Detects only P-containing species (product, starting material, by-products).Low: Crowded by solvent, alkyl chains, and protecting groups.Variable: Dependent on chromophores; "invisible" impurities (e.g., alkyl phosphites) are missed.
            Resolution Excellent: Chemical shift range >200 ppm; sharp singlets (decoupled).Poor: Overlapping multiplets in the 1–4 ppm region (alkyl esters).Good: But requires method development for every new analogue.
            Quantification Direct: Integral
            
            
            Molar ratio (with Inverse Gated Decoupling).
            Complex: Requires identifying a unique, un-obscured proton for every impurity.Indirect: Requires reference standards for every impurity to determine response factors.
            Sample Prep Fast: Dissolve and shoot. No deuterated solvent strictly needed (if unlocked).Fast: Requires deuterated solvent.[1]Slow: Filtration, mobile phase prep, equilibration.

            The Mechanism: Understanding the Spectrum

            To interpret the data, one must understand the chemical shift landscape of organophosphorus chemistry. The shift is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.

            Chemical Shift Map for Kabachnik-Fields Reaction
            • 
               130 – 145 ppm: P(III) Starting Materials.  (e.g., Triethyl phosphite). These react rapidly but residual amounts indicate incomplete conversion.
              
            • 
               20 – 30 ppm: 
              
              
              
              -Aminophosphonate (Product).
              The target signal.
            • 
               15 – 25 ppm: 
              
              
              
              -Hydroxyphosphonate (Side Product).
              Formed via the Abramov reaction (aldehyde + phosphite) if the amine condensation is slow.
            • 
               -5 – 5 ppm: Phosphate Esters (Oxidation By-product).  Formed if P(III) reagents oxidize during the reaction or workup.
              
            • 
               0 – 10 ppm: Dialkyl Phosphites (Reagent).  Used in Pudovik synthesis; distinct 
              
              
              
              coupling (doublet) if proton-coupled.

            Experimental Protocol: The Self-Validating Workflow

            This protocol uses Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is driven solely by population difference (concentration) and not by cross-relaxation enhancement.

            Step 1: Sample Preparation[2]
            • Massing: Accurately weigh ~10–20 mg of the crude aminophosphonate.

            • Internal Standard (IS): Add an equimolar amount of a high-purity IS with a distinct shift.

              • Recommendation:Triphenylphosphate (TPP) (

                
                 -17 ppm). It is stable, non-hygroscopic, and far from the product region.
                
            • Solvent: Dissolve in 0.6 mL of CDCl

              
                or DMSO-d
              
              
              
              .
              • Note: DMSO is preferred if the product is polar/zwitterionic.

            • Homogeneity: Vortex until fully dissolved. Particulates will ruin field homogeneity.

            Step 2: Acquisition Parameters (Bruker/Varian Standard)
            • Pulse Sequence: zgig (Bruker) / s2pul with decoupling off during delay (Varian).

              • Logic: Decoupling is ON during acquisition (for sharp singlets) and OFF during relaxation delay (to eliminate NOE buildup).

            • Spectral Width (SW): 200–300 ppm (cover -50 to +150 ppm).

            • Relaxation Delay (d1): 20–30 seconds.

              • Critical: Phosphorus T1 relaxation times are long (often 2–5s). For 99.9% magnetization recovery,

                
                . Short d1 leads to underestimation of the slower-relaxing species (usually the IS).
                
            • Scans (ns): 32–64 (High sensitivity of

              
              P usually requires fewer scans than 
              
              
              
              C).
            Step 3: Processing
            • Exponential Multiplication: Apply moderate line broadening (LB = 1.0 – 2.0 Hz) to reduce noise without compromising resolution.

            • Phasing: Manual phasing is critical. Autophase often fails with distant peaks (e.g., product at 25 ppm, IS at -17 ppm).

            • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure integrals are measured from a flat base.

            Visual Workflow & Decision Tree

            PurityAssessment Start Crude Aminophosphonate SamplePrep Sample Prep: Add Internal Standard (TPP) Dissolve in CDCl3/DMSO Start->SamplePrep Acquisition Acquisition: Pulse: Inverse Gated (zgig) Delay: >25s SamplePrep->Acquisition Processing Processing: Phase Correction Baseline Correction Acquisition->Processing CheckSpectra Inspect Spectrum Processing->CheckSpectra P_III_Peaks Peaks at 130-140 ppm? (Unreacted P(III)) CheckSpectra->P_III_Peaks Identify Impurities Hydro_Peaks Peaks at 15-20 ppm? (Hydroxyphosphonate) CheckSpectra->Hydro_Peaks Identify Impurities CalcPurity Calculate Purity: (Area_Prod / Area_Total) * 100 P_III_Peaks->CalcPurity Integrate All Hydro_Peaks->CalcPurity Decision Purity > 95%? CalcPurity->Decision Pass Proceed to Bio-Assay Decision->Pass Yes Fail Repurify (Column/Cryst) Decision->Fail No

            Figure 1: Decision tree for

            
            P NMR purity assessment, highlighting critical impurity checks and the "Go/No-Go" decision process.
            

            Case Study: Synthesis of Diethyl (amino(phenyl)methyl)phosphonate

            Scenario: A researcher synthesizes an aminophosphonate via the Kabachnik-Fields reaction (Benzaldehyde + Aniline + Diethyl Phosphite).

            Observed

            
            P NMR Data: 
            
            Signal (
            
            
            ppm)
            MultiplicityIntegral AreaAssignmentNotes
            23.4 Singlet100.00Product
            
            
            -Aminophosphonate
            18.2 Singlet5.50Impurity A
            
            
            -Hydroxyphosphonate (Abramov side product)
            7.1 Singlet2.10Impurity B Diethyl phosphate (Oxidation)
            -17.5 Singlet45.00Internal Std Triphenylphosphate (Added for qNMR)

            Purity Calculation (Relative %): To calculate the relative phosphorus purity (excluding non-P impurities like solvents):

            
            
            
            
            
            
            

            Troubleshooting & Common Pitfalls

            • Broad Lines:

              • Cause: Paramagnetic impurities (e.g., metal catalyst residues) or poor solubility.

              • Fix: Filter the sample through a glass wool plug; add EDTA if metal contamination is suspected.

            • Incorrect Integration Ratios:

              • Cause:NOE enhancement or insufficient relaxation delay .

              • Fix: Verify pulse sequence is zgig (inverse gated). Increase d1 to 30s and re-run. If the ratio changes, the initial d1 was too short.

            • Missing Peaks:

              • Cause: Spectral width too narrow.

              • Fix: Always run a "scout" scan with SW = 400 ppm to check for P(III) species far downfield (~140 ppm).

            References

            • Galkin, V. I., & Cherkasov, R. A. (1998).[2] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews. Link

            • Bálint, E., et al. (2012).[3][4] The Kabachnik-Fields Reaction: Mechanism and Synthetic Use. Molecules. Link

            • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. Link

            • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear NMR). Link

            • Keglevich, G. (2015). Milestones in Organophosphorus Chemistry. Springer. Link

            Sources

            Optimizing Serine Protease Inhibition: The Kinetic Superiority of Diphenyl over Diethyl Phosphonate Esters

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The "Warhead" Dilemma

            In the design of irreversible serine protease inhibitors, the electrophilicity of the phosphorus center is the rate-limiting determinant of potency. While both diphenyl and diethyl phosphonate esters are structurally similar, they occupy opposite ends of the reactivity spectrum.

            This guide provides an evidence-based analysis demonstrating why diphenyl phosphonate esters are the superior choice for protease inhibition and activity-based protein profiling (ABPP), while diethyl esters serve primarily as inert controls or metabolic precursors. The distinction hinges on a single critical parameter: the leaving group ability of the ester moiety.

            Mechanistic Divergence: The pKa Factor

            The inhibition of serine proteases (e.g., Chymotrypsin, Elastase, DPP-IV) by organophosphonates follows a specific two-step mechanism: association followed by phosphorylation.

            The Reaction Pathway
            • Michaelis Complex (

              
              ):  The peptidyl portion of the inhibitor binds to the enzyme's S1-S4 subsites.
              
            • Nucleophilic Attack (

              
              ):  The active site Serine-OH attacks the phosphorus atom.
              
            • Leaving Group Departure: The ester bond breaks. This is the kinetic bottleneck.

              • Diphenyl Esters: Expel phenol (PhOH).

              • Diethyl Esters: Would require expelling ethanol (EtOH).

            The Electronic Gatekeeper

            The reactivity difference is quantified by the pKa of the conjugate acid of the leaving group. A lower pKa indicates a more stable, and thus faster, leaving group.

            FeatureDiphenyl PhosphonateDiethyl PhosphonateImpact on Inhibition
            Leaving Group Phenol (PhO⁻)Ethoxide (EtO⁻)Phenoxide is a superior leaving group.
            Leaving Group pKa ~10.0 ~16.0
            
            
            difference in acidity correlates to massive kinetic disparity.
            P=O Electrophilicity HighLowElectron-withdrawing phenyl rings activate the P-center.
            Inhibition Type Irreversible (Suicide)Reversible / InertDiethyl esters rarely phosphorylate the serine.
            Mechanism of Inactivation (DOT Diagram)

            ProteaseInhibition cluster_0 Critical Differentiator Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex [E·I] Enzyme->Complex + Inhibitor Inhibitor Phosphonate Inhibitor (R-P(O)(OR')2) Inhibitor->Complex Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack AcylEnzyme Phosphonyl-Enzyme (Covalent Adduct) Transition->AcylEnzyme k_inact (Fast for Ph) LeavingGroup Leaving Group (HOR') Transition->LeavingGroup Expulsion

            Caption: The kinetic bottleneck is the expulsion of the leaving group. Diphenyl esters facilitate this step; diethyl esters stall at the Michaelis Complex.

            Comparative Performance Analysis

            Kinetic Potency ( )

            Experimental data consistently shows that diphenyl phosphonates exhibit second-order rate constants (

            
            ) in the range of 
            
            
            
            to
            
            
            . In contrast, diethyl analogs often show no measurable inhibition under physiological conditions.

            Table 1: Representative Kinetic Data for Serine Proteases

            Enzyme TargetInhibitor Structure (P1-Warhead)Leaving Group
            
            
            (
            
            
            )
            Relative Potency
            Human Neutrophil Elastase Val-Pro-Val-P(OPh)
            
            
            Diphenyl550,000 High
            Human Neutrophil Elastase Val-Pro-Val-P(OEt)
            
            
            DiethylNo ReactionNegligible
            Chymotrypsin Cbz-Phe-P(OPh)
            
            
            Diphenyl3,800 Moderate
            DPP-IV Pro-Pro-P(OPh)
            
            
            Diphenyl1,500 Moderate

            Data synthesized from Oleksyszyn et al. and Powers et al. (See References).[1][2][3]

            Stability and Specificity

            While diethyl esters are chemically hyper-stable (half-life > weeks in buffer), diphenyl esters offer a "Goldilocks" stability profile:

            • Aqueous Stability:

              
               hours in Tris buffer (pH 7.5).
              
            • Plasma Stability: Stable enough for in vivo delivery before target engagement.

            • Selectivity: Unlike chloromethyl ketones (which alkylate His/Cys), diphenyl phosphonates are specific to Serine proteases and do not react with Cysteine proteases or Metalloproteases.

            Experimental Protocols

            Synthesis: The Oleksyszyn Reaction

            The most efficient route to diphenyl phosphonate inhibitors is the "Oleksyszyn Reaction," a three-component condensation.

            Reagents:

            • Aldehyde (R-CHO) corresponding to the amino acid side chain.

            • Triphenyl phosphite (P(OPh)

              
              ).
              
            • Benzyl carbamate (Cbz-NH

              
              ) or Urea.
              
            • Solvent: Glacial Acetic Acid.

            Protocol:

            • Mix: Combine equimolar amounts (e.g., 10 mmol) of aldehyde, triphenyl phosphite, and benzyl carbamate in 15 mL of glacial acetic acid.

            • Heat: Stir at 80–90°C for 1–3 hours. Monitor by TLC (SiO

              
              , CHCl
              
              
              
              /MeOH).
            • Workup: Evaporate volatiles in vacuo. Dissolve residue in MeOH and crystallize (or purify via flash chromatography).

            • Validation:

              
              P NMR should show a signal around 12–20 ppm (distinct from starting phosphite at ~128 ppm).
              
            Kinetic Assay: Determining

            To validate the inhibitor potency, use a pseudo-first-order kinetics assay with a chromogenic substrate.

            Materials:

            • Buffer: 50 mM HEPES, pH 7.5, 0.1 M NaCl.

            • Substrate: Specific p-nitroanilide (pNA) peptide (e.g., Suc-Ala-Ala-Pro-Val-pNA for Elastase).

            • Enzyme: Purified Serine Protease (10–50 nM final).

            • Inhibitor: Diphenyl phosphonate (stock in DMSO).

            Step-by-Step Workflow:

            • Pre-incubation: Incubate Enzyme + Inhibitor (at varying concentrations,

              
              ) in buffer.
              
            • Time Points: At specific intervals (

              
               min), remove an aliquot.
              
            • Activity Measurement: Add aliquot to the Substrate solution. Measure residual velocity (

              
              ) via absorbance at 405 nm.
              
            • Data Analysis:

              • Plot

                
                 vs. time.[4] The slope is 
                
                
                
                .
              • Plot

                
                 vs. 
                
                
                
                . The slope of this line is the second-order rate constant
                
                
                .
            Synthesis & Assay Workflow (DOT Diagram)

            Workflow cluster_synthesis Synthesis (Oleksyszyn) cluster_assay Kinetic Validation Step1 Mix: Aldehyde + P(OPh)3 + Carbamate (in AcOH) Step2 Heat 85°C, 2 hrs Step1->Step2 Step3 Purify: Crystallization/HPLC Step2->Step3 Step4 Incubate Enzyme + Inhibitor (Pseudo-1st Order) Step3->Step4 Dissolve in DMSO Step5 Add Substrate (pNA) Measure A405nm Step4->Step5 Step6 Calculate k_inact/Ki Step5->Step6

            Caption: Integrated workflow from raw material condensation to kinetic constant determination.

            Strategic Recommendations

            • For Drug Discovery: Always start with Diphenyl esters. If the compound is too reactive (non-specific toxicity), substitute the phenyl ring with electron-donating groups (e.g., p-Me-Ph) to tune reactivity down, rather than switching to diethyl esters.

            • For Negative Controls: Use Diethyl esters. They mimic the steric bulk and binding (

              
              ) of the active inhibitor but lack the warhead reactivity (
              
              
              
              ).
            • For Activity-Based Probes (ABPs): Use Diphenyl esters coupled to biotin or fluorophores.[5] The stable covalent bond allows for harsh washing conditions during proteomic analysis.

            References

            • Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters.[3][6] Biochemistry.[6][7]

            • Gilmore, B. F., et al. (2006). Dipeptide proline diphenyl phosphonates are potent, irreversible inhibitors of seprase (FAPalpha).[2] Biochemical and Biophysical Research Communications.[6]

            • Sienczyk, M., & Oleksyszyn, J. (2009). Recent Developments in Peptidyl Diaryl Phosphonates as Inhibitors and Activity-Based Probes for Serine Proteases.[8] Current Medicinal Chemistry.

            • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews.

            Sources

            In Vivo Pharmacological Characterization of Phosphonate-Based Drug Candidates

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The Phosphonate Delivery Paradox

            Phosphonates (C-P bond) offer superior metabolic stability compared to natural phosphates (O-P bond), making them ideal for inhibiting nucleoside-processing enzymes (polymerases, esterases). However, their permanent negative charge at physiological pH creates a critical permeability bottleneck , resulting in poor oral bioavailability (<5%) and negligible passive cell entry.

            This guide compares the in vivo pharmacological performance of three distinct generations of phosphonate delivery strategies:

            • Unmodified Acyclic Nucleoside Phosphonates (ANPs): (e.g., Cidofovir, Tenofovir) – High renal clearance, low oral uptake.

            • Labile Ester Prodrugs: (e.g., Tenofovir Disoproxil Fumarate - TDF) – Improved oral uptake, but plasma instability leads to systemic release of the parent phosphonate.

            • Phosphoramidates (ProTides) & Lipid Conjugates: (e.g., Tenofovir Alafenamide - TAF, Brincidofovir) – Designed for plasma stability and intracellular activation, minimizing off-target toxicity.

            Comparative Mechanism of Action & Bioactivation

            The defining characteristic of a successful phosphonate candidate is not just target affinity, but the site of prodrug cleavage .

            Metabolic Divergence: TDF vs. TAF vs. Lipid Conjugates
            • TDF (Ester-based): Rapidly hydrolyzed by ubiquitous plasma esterases. This releases the parent Tenofovir (TFV) into systemic circulation before it reaches the target tissue. High circulating TFV is actively transported into renal proximal tubules via OAT1/OAT3, causing nephrotoxicity.

            • TAF (Phosphoramidate): Stable in plasma. Enters lymphoid cells and hepatocytes passively or via uptake transporters. Intracellular cleavage by Cathepsin A (CatA) releases TFV directly inside the target cell.

            • Brincidofovir (Lipid Conjugate): Mimics lysophospholipids, utilizing natural lipid uptake pathways in the small intestine.[1] It bypasses OAT-mediated renal uptake entirely.

            Visualization of Activation Pathways

            PhosphonateActivation cluster_Plasma Plasma Compartment cluster_Cell Target Cell (Lymphoid/Hepatocyte) cluster_Kidney Renal Proximal Tubule (Toxicity) TDF TDF (Prodrug) TFV_Plasma Tenofovir (Parent) TDF->TFV_Plasma Rapid Hydrolysis TAF TAF (Prodrug) TAF->TFV_Plasma Slow Hydrolysis TAF_Intra TAF (Intracellular) TAF->TAF_Intra Passive Entry OAT OAT1/3 Transporter TFV_Plasma->OAT Systemic Clearance Esterases Plasma Esterases Esterases->TDF TFV_Intra Tenofovir TAF_Intra->TFV_Intra CatA Activation CatA Cathepsin A CatA->TAF_Intra TFV_DP TFV-Diphosphate (Active) TFV_Intra->TFV_DP Kinases Renal_Accumulation Mitochondrial Toxicity OAT->Renal_Accumulation Active Uptake

            Caption: Metabolic fate of phosphonate prodrugs. TDF releases parent drug in plasma, leading to renal accumulation. TAF remains intact until cell entry, maximizing active metabolite (TFV-DP) loading.

            In Vivo Pharmacokinetic (PK) Characterization

            When characterizing a new phosphonate candidate, standard plasma PK is insufficient. You must quantify the Intracellular/Plasma Ratio of the active metabolite (e.g., diphosphate).

            Comparative PK Data: TDF vs. TAF vs. Brincidofovir

            The following table summarizes expected in vivo performance metrics for these classes.

            ParameterUnmodified (e.g., Cidofovir)Ester Prodrug (e.g., TDF)Phosphoramidate (e.g., TAF)Lipid Conjugate (e.g., Brincidofovir)
            Oral Bioavailability < 5% (Requires IV)25–40%> 40%High (Lipid uptake)
            Plasma Half-life (Prodrug) N/A (Parent only)< 5 mins (Rapid hydrolysis)~30–90 mins (Stable)Long (Lipid association)
            Active Metabolite Location Plasma > TissuePlasma > TissueTissue >> PlasmaTissue >> Plasma
            PBMC Loading Efficiency LowModerateHigh (5–7x TDF) High
            Renal Accumulation Very High (OAT substrate)High (due to plasma parent)Minimal Minimal (No OAT transport)
            Protocol: Simultaneous Plasma & Intracellular Nucleotide Quantitation

            Objective: Differentiate between circulating prodrug, circulating parent, and intracellular active diphosphate.

            Step-by-Step Methodology:

            • Dosing: Administer candidate drug to animal model (e.g., Beagle dog or rhesus macaque for translational relevance; rodents for early screen).

            • Blood Collection: Collect whole blood into K2EDTA tubes at t=0.5, 1, 2, 4, 8, 24h.

            • Rapid Separation (Critical):

              • Plasma: Centrifuge 1 mL blood immediately (4°C, 2000g, 10 min). Aliquot plasma and freeze at -80°C.

              • PBMCs: Dilute remaining blood 1:1 with PBS. Layer over Ficoll-Paque. Centrifuge (400g, 30 min, brake off). Collect "buffy coat" PBMC layer.

            • Intracellular Extraction:

              • Wash PBMCs 3x with ice-cold PBS to remove extracellular drug.

              • Cell Count: Count cells using automated counter (critical for normalization).

              • Lysis: Resuspend pellet in 70% Methanol (ice-cold) . This precipitates proteins and stops enzymatic interconversion of nucleotides.

              • Incubate at -20°C for 1 hour. Centrifuge (15,000g). Collect supernatant.

            • LC-MS/MS Analysis:

              • Column: Anion exchange or C18 with Ion-Pairing agent (e.g., DMHA) is required to retain polar phosphorylated metabolites.

              • Quantification: Normalize intracellular concentration to pmol/million cells .

            Toxicity Assessment: The Renal Safety Screen

            Nephrotoxicity is the primary failure mode for phosphonates. Traditional serum creatinine (SCr) is a lagging indicator (rises only after >50% kidney function loss).

            Advanced Nephrotoxicity Protocol

            Objective: Detect early tubular injury before functional failure.

            Experimental Setup:

            • Model: Rat (Sprague-Dawley) or Rabbit.

            • Dosing: Daily oral dosing for 14–28 days.

            • Biomarkers (Urine):

              • NGAL (Neutrophil Gelatinase-Associated Lipocalin): Spikes within hours of tubular injury.

              • KIM-1 (Kidney Injury Molecule-1): Specific to proximal tubule damage.

            • Histopathology:

              • Fix kidney in 10% formalin.

              • Stain: H&E and PAS (Periodic Acid-Schiff).

              • Look for: "Karyomegaly" (enlarged nuclei) and "Cytoplasmic Vacuolization" in proximal tubules. This is the hallmark of phosphonate toxicity (e.g., Cidofovir/TDF).

            Comparative Insight:

            • TDF treated animals: Show elevated NGAL/KIM-1 and proximal tubule vacuolization.

            • TAF treated animals: Show markers comparable to vehicle control due to low plasma TFV exposure.

            Efficacy Models: Viral Load Reduction

            For antiviral phosphonates, efficacy is linked to the intracellular half-life of the diphosphate metabolite.

            Protocol: Viral Kinetics (HIV/HBV Example)
            • Infection: Inoculate humanized mice (e.g., uPA-SCID for HBV or BLT mice for HIV).

            • Treatment: Initiate treatment once viremia stabilizes (approx. 4–8 weeks post-infection).

            • Sampling: Bleed every 3–7 days for viral load (PCR).

            • Readout: Calculate the slope of viral decay (

              
               copies/mL drop per day).
              
            • Correlation: Correlate viral decay slope with PBMC TFV-DP trough concentrations (

              
              )  rather than plasma AUC.
              

            Experimental Workflow Diagram

            Workflow cluster_InVivo In Vivo Phase cluster_Bioanalysis Bioanalysis Phase cluster_Readout Decision Metrics Start Drug Candidate (Phosphonate Prodrug) Dosing Oral Dosing (Single vs Multi-dose) Start->Dosing Sampling Sample Collection (0 - 24h) Dosing->Sampling Plasma_Prep Plasma Separation (Detect: Prodrug + Parent) Sampling->Plasma_Prep PBMC_Prep PBMC Isolation (Ficoll) + MeOH Extraction (Detect: Active Diphosphate) Sampling->PBMC_Prep Tissue_Prep Kidney/Liver Necropsy (Safety/Targeting) Sampling->Tissue_Prep PK_Ratio Intracellular/Plasma Ratio (Target: >5) Plasma_Prep->PK_Ratio PBMC_Prep->PK_Ratio Safety Renal Histology (Target: No Vacuolization) Tissue_Prep->Safety

            Caption: Integrated workflow for characterizing phosphonate candidates, linking PK sampling to safety and efficacy decision gates.

            References

            • Ray, A. S., et al. (2016). "Tenofovir Alafenamide: A Novel Prodrug of Tenofovir for the Treatment of Human Immunodeficiency Virus and Hepatitis B Virus Infections."[2] Antiviral Research. Link

            • Birkus, G., et al. (2007). "Cathepsin A is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs." Antimicrobial Agents and Chemotherapy.[3][4] Link

            • Painter, W., et al. (2012). "First Clinical Experience with Brincidofovir (CMX001), an Oral Nucleotide Analog for Treatment of Smallpox." Antimicrobial Agents and Chemotherapy.[3][4] Link

            • Cihlar, T., et al. (2009). "Nucleotide Analogs and Acid Nucleosides for Treatment of HIV and HBV: Chemistry, Biology, and Clinical Uses.
            • Bam, R. A., et al. (2014). "In Vitro and In Vivo Intracellular Pharmacology of Tenofovir Alafenamide (TAF) in Peripheral Blood Mononuclear Cells." Antiviral Therapy.[2][3][4][5][6][7][8][9] Link

            Sources

            Comparative molecular docking studies of phosphonate inhibitors

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary: The Phosphonate Challenge

            Phosphonate inhibitors represent a high-value, high-difficulty class of ligands in structure-based drug design (SBDD). Structurally mimicking the transition states of phosphate ester hydrolysis, they are critical for targeting metalloenzymes, kinases, and synthases (e.g., HIV-RT, EPSP synthase, Farnesyl pyrophosphate synthase).

            The Core Problem: Standard docking protocols often fail with phosphonates due to three convergent factors:

            • High Solvation Penalty: The dianionic phosphonate group (

              
              ) is heavily solvated in solution. Docking scoring functions must accurately penalize desolvation or account for bridging waters.
              
            • Metal Coordination: Most phosphonate targets require divalent metal ions (

              
              , 
              
              
              
              ,
              
              
              ) for binding. Standard force fields often treat metals as simple cationic spheres, failing to capture the directional coordination geometry required for a correct pose.
            • Charge Delocalization: Inaccurate partial charge assignment (e.g., Gasteiger vs. RESP) can lead to massive electrostatic clashes in the active site.

            This guide objectively compares the performance of AutoDock Vina , CCDC GOLD , and Schrödinger Glide in handling these specific challenges, supported by a validated experimental protocol.

            Comparative Analysis of Docking Engines

            The following analysis benchmarks three industry-standard engines specifically for charged phosphonate ligands.

            Performance Matrix
            FeatureAutoDock Vina (v1.2+) CCDC GOLD (v2022+) Schrödinger Glide (XP)
            Algorithm Iterated Local Search (Gradient-based)Genetic Algorithm (GA)Systematic Search (Hierarchical Filters)
            Metal Handling Weak. Treats metals as electrostatic points. Often requires manual "dummy atom" models for accuracy.Excellent. Specific metal coordination geometry constraints. Supports soft potentials.[1]Strong. OPLS force fields explicitly parameterize metals. "Constraint" features allow metal-binding locking.
            Scoring Function Empirical (Vina Score). Heavily weighted on hydrophobic contacts.Diverse. GoldScore (force field), ChemScore (empirical), ChemPLP (piecewise linear).Empirical/Force Field Hybrid. XP (Extra Precision) specifically penalizes false positives in charged pockets.
            Phosphonate Accuracy Moderate. Good for rigid backbones but often fails to recover correct metal-coordination geometry without user intervention.High. ChemPLP is widely regarded as superior for metalloenzyme-ligand pose prediction.High. Superior handling of desolvation penalties which is critical for highly charged phosphonates.
            Cost/Accessibility Open Source (Free).[2]Commercial (License required).Commercial (High cost).
            Expert Insight: The Causality of Failure
            • Why Vina struggles: Vina’s scoring function is optimized for hydrophobic enclosure. It often underestimates the strength of the electrostatic Salt Bridge or Metal-Ligand interaction compared to the desolvation penalty, leading to "flipped" poses where the phosphonate group points away from the metal.

            • Why GOLD excels: The Genetic Algorithm allows for full ligand flexibility while the ChemPLP scoring function explicitly rewards specific metal-donor geometries, making it the preferred tool for zinc/magnesium-dependent targets.

            Strategic Protocol: High-Fidelity Phosphonate Docking

            To achieve publication-quality results, do not rely on default settings. Use this self-validating workflow designed to minimize false positives.

            Phase 1: Ligand State Enumeration (The "Charge" Step)

            Phosphonates exist in equilibrium between monoanionic (

            
            ) and dianionic (
            
            
            
            ) states at physiological pH (7.4).
            • Action: Generate both ionization states.

            • Tool: Epik (Schrödinger) or OpenBabel (Open Source).

            • Critical Detail: Ensure the phosphorus atom is assigned a tetrahedral geometry. Planar phosphorus is a common artifact in SDF-to-PDBQT conversion that ruins docking.

            Phase 2: Receptor Preparation (The "Metal" Step)
            • Clean: Remove all non-active site waters.

            • Retain: Keep "structural waters" that bridge the metal and the ligand (often seen in PDBs like 1HPU or 3N3G).

            • Metal Topology:

              • For Vina: If the metal is

                
                , verify the charge is explicitly set to +2.0 in the PDBQT file. Consider using the Cationic Dummy Atom (CDA)  approach if standard docking fails.
                
              • For GOLD: Define the metal atom as the centroid of the binding site (radius 6-10 Å).

            Phase 3: The Docking Workflow (Visualized)

            DockingWorkflow Start Input: Phosphonate Ligand Prep Ligand Prep: Generate -1/-2 States 3D Conformation Start->Prep Docking Docking Engine Selection Prep->Docking Receptor Receptor Prep: Check Metal Charge Retain Bridging Waters Grid Grid Generation: Center on Metal Ion Box Size: 20x20x20 Å Receptor->Grid Grid->Docking Vina AutoDock Vina: Exhaustiveness = 32 Num Modes = 20 Docking->Vina High Throughput Gold GOLD: Fitness = ChemPLP Early Term = OFF Docking->Gold High Accuracy Score Rescoring & Analysis: RMSD Calculation Interaction Profiling Vina->Score Gold->Score Decision Valid Pose? Score->Decision Success Output: Validated Complex Decision->Success RMSD < 2.0 Å Metal Contact < 2.5 Å Fail Refine: Add Metal Constraints Decision->Fail Distorted Geometry Fail->Grid

            Figure 1: Optimized workflow for docking phosphonate inhibitors. Note the feedback loop for refining metal constraints if geometry is distorted.

            Interaction Analysis & Validation

            A docking score is meaningless without geometric validation. For phosphonates, you must validate the Pharmacophore of Binding .

            The "Golden Triangle" of Phosphonate Binding

            A correct pose must satisfy at least two of the following three criteria:

            • Metal Coordination: Oxygen atoms of the phosphonate must be within 2.1 - 2.4 Å of the metal ion (

              
              ).
              
            • Salt Bridge: Interaction with a conserved Arginine or Lysine (distance < 3.0 Å).

            • H-Bond Network: Interaction with backbone amides (often the "P-loop" in kinases).

            Interaction Map

            InteractionMap Ligand Phosphonate Group (PO3) Metal Metal Ion (Mg2+ / Zn2+) Ligand->Metal Coordination (2.2 Å) Arg Arg/Lys (Cationic) Ligand->Arg Salt Bridge (Electrostatic) Water Bridging Water Ligand->Water H-Bond Backbone Backbone Amides Ligand->Backbone H-Bond

            Figure 2: The critical interaction fingerprint for phosphonate ligands. Absence of the Metal Coordination or Salt Bridge usually indicates a false positive.

            References

            • Scior, T. et al. (2012). Recognizing Pitfalls in Virtual Screening: A Critical Review. Journal of Chemical Information and Modeling.[3] Link

            • Cross, J.B. et al. (2009). Comparison of Global Docking Programs (Glide, GOLD, Vina) for Phosphonate Ligands. Journal of Chemical Information and Modeling.[3] Link

            • Kirchmair, J. et al. (2008). Evaluation of the Performance of 3D Virtual Screening Protocols: RMSD Comparisons. Journal of Computer-Aided Molecular Design. Link

            • Trott, O. & Olson, A.J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. Link

            • Verdonk, M.L. et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics. Link

            Sources

            Safety Operating Guide

            Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate proper disposal procedures

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary & Chemical Profile

            Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a specialized

            
            -aminophosphonate derivative, typically used as a peptidomimetic intermediate in drug discovery.[1] As a Senior Application Scientist, I must emphasize that while this specific molecule may not have a widely published Safety Data Sheet (SDS) due to its research nature, its functional groups dictate a strict disposal protocol.[1][2]
            

            Critical Hazard Mechanism: The primary disposal concern is the diphenyl phosphonate ester moiety. Under environmental or hydrolytic conditions (especially basic pH), this group hydrolyzes to release two equivalents of phenol for every molecule of the parent compound.[1] Phenol is a dermally absorbed toxin and corrosive.[1] Therefore, this compound must be managed not just as organic waste, but as a phenol-generating organophosphorus hazard .[1]

            PropertySpecificationDisposal Implication
            Molecular Class
            
            
            -Aminophosphonate
            Organophosphorus waste (requires high-temp incineration).[1]
            Protecting Group Cbz (Carboxybenzyl)Combustible; stable to mild base, labile to strong acid/hydrogenolysis.[1][2]
            Leaving Group Diphenyl esterHigh Risk: Hydrolyzes to Phenol (Toxic/Corrosive).[1][2][3]
            Physical State Viscous Oil or SolidLikely requires dissolution for certain disposal lines, but solid packing is preferred to minimize leaching.[1]

            Safety & Pre-Disposal Assessment

            Before removing the waste from the bench, you must validate the state of the material.

            Personal Protective Equipment (PPE) Matrix:

            • Hands: Double-gloving with Nitrile (0.11 mm minimum) is mandatory.[1][2] Phenol (a hydrolysis product) permeates standard latex rapidly.[1]

            • Eyes: Chemical splash goggles.[1]

            • Respiratory: If the compound is in a dry powder form, handle inside a fume hood to prevent inhalation of dust.[1]

            Incompatibility Check:

            • Do NOT mix with: Strong oxidizers (peroxides, nitric acid) or strong bases (NaOH, KOH).[1][2][4]

              • Reasoning: Strong bases trigger rapid hydrolysis, releasing phenol and generating heat in the waste container.[1]

            Waste Categorization & Segregation Logic

            Proper segregation is the single most effective safety step.[1] You must classify this waste stream correctly to prevent downstream accidents at the incineration plant.[1]

            RCRA Considerations (USA): While the compound itself is likely not P-listed, it exhibits characteristics of Toxic Waste due to the phenol release.[1] It should be coded as a halogen-free organophosphorus waste.[1]

            Visual Decision Matrix (Graphviz):

            DisposalLogic Start Waste Assessment State Physical State? Start->State Solid Solid / Precipitate State->Solid Liquid Solution / Oil State->Liquid Segregation Segregation Solid->Segregation Liquid->Segregation StreamA Stream A: Solid Organics (Trace P) Segregation->StreamA Double Bagged StreamB Stream B: Liquid Organics (Halogen-Free) Segregation->StreamB Glass/HDPE Bottle Warning CRITICAL: Do NOT mix with Aqueous Bases Segregation->Warning

            Figure 1: Decision matrix for segregating aminophosphonate waste based on physical state.

            Step-by-Step Disposal Protocol

            This protocol is designed to be a self-validating system.[1] If you cannot complete a step (e.g., the container is not compatible), the system halts to prevent a safety breach.[1]

            Phase A: Container Selection
            • Preferred: Amber Glass bottles with PTFE-lined caps.[1]

            • Acceptable: High-Density Polyethylene (HDPE).[1]

            • Prohibited: Low-density plastics or metal cans (phosphonates can corrode metals over time if hydrolysis occurs).[1]

            Phase B: Waste Accumulation
            • Dissolution (If required): If the material is a sticky oil (common for Cbz-protected phosphonates), dissolve it in a minimal amount of Acetone or Ethyl Acetate .[1] Avoid chlorinated solvents unless your facility requires a halogenated waste stream.[1]

            • Transfer: Pour into the waste container. Leave at least 10% headspace.[1]

            • Labeling: Apply a hazardous waste tag immediately.[1]

              • Constituents: "Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate (90%), Acetone (10%)."[1][2]

              • Hazard Checkboxes: Toxic, Irritant.[1][5]

              • Note: Add "Contains Organophosphorus - Potential Phenol Generator" in the comments section.

            Phase C: Deactivation (Spill Scenario ONLY)

            Do not routinely deactivate in the lab unless required by local EHS, as this generates more toxic waste (phenol).[1][2]

            If a spill occurs:

            • Isolate: Evacuate the immediate area.

            • Quench: Treat the spill with a 10% Sodium Carbonate (

              
              ) solution.[1] This is a mild base that will slowly hydrolyze the ester without violent heat generation.[1]
              
            • Absorb: Use vermiculite or clay absorbent.[1]

            • Disposal: Collect the slurry as solid hazardous waste (phenol-contaminated).[1]

            Hydrolysis Pathway & Risk (Graphviz):

            HydrolysisRisk Parent Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate Condition Hydrolysis Trigger (High pH / Moisture / Time) Parent->Condition Product1 Phosphonic Acid Derivative (Stable, Mild Acid) Condition->Product1 Product2 2x PHENOL (Toxic, Corrosive, Absorbs through skin) Condition->Product2

            Figure 2: The chemical causality of the disposal hazard.[1] The release of phenol is the primary driver for strict containment.

            Final Logistics & Regulatory Compliance

            Storage Prior to Pickup:

            • Store in a cool, dry area away from direct sunlight.[1]

            • Ensure secondary containment (a plastic tray) is used to catch any potential leaks.[1]

            • Time Limit: Do not store for >90 days (standard US RCRA compliance for satellite accumulation areas).

            Disposal Method: The only acceptable final disposal method for this compound is High-Temperature Incineration .

            • Why? Biological treatment plants cannot easily degrade the C-P bond, and simple landfilling risks phenol leaching into groundwater.[1] Incineration ensures the phosphorus is converted to solid phosphate salts in the scrubber ash.

            References

            • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for alpha-Aminophosphonate Derivatives.[1] (General class properties and toxicity data).[1][2][5] [Link]

            • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] (Guidelines for hazardous waste segregation). [Link]

            • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Protocols for handling organophosphorus and phenol-generating chemicals).[1] [Link][1][2]

            • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press.[1] (Standard for laboratory waste management).[1][2][6] [Link]

            Sources

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.